5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 662768. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(methoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-8(2)12-6(9)5(4-11-3)7(10)13-8/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLSQHLXPRYYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=COC)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165952 | |
| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15568-85-1 | |
| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015568851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione?
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key derivative of Meldrum's acid, is a versatile reagent in modern organic synthesis. Its unique structural features, combining the high reactivity of the Meldrum's acid core with the synthetic utility of an enol ether, make it a valuable building block for a diverse range of complex molecules. This guide provides an in-depth exploration of its physical and chemical properties, synthesis, and applications, with a focus on providing practical insights for laboratory and developmental use.
This compound is also known by several synonyms, including Methoxymethylene Meldrum's acid, 2,2-Dimethyl-5-(methoxymethylene)-1,3-dioxane-4,6-dione, and (5-Methoxymethylene-2,2-dimethyl-4,6-dioxo-[1][2]dioxan).[3][4][5] It has garnered significant attention as a crucial intermediate in the synthesis of various pharmaceutical compounds.[6]
Molecular Structure and Identification
The structural formula of this compound reveals a Meldrum's acid scaffold with a methoxymethylene group at the 5-position. This substitution pattern is central to its characteristic reactivity.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 5-(methoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione[3] |
| CAS Number | 15568-85-1[3][7] |
| Molecular Formula | C₈H₁₀O₅[3][7] |
| Molecular Weight | 186.16 g/mol [3][7] |
| InChI | InChI=1S/C8H10O5/c1-8(2)12-6(9)5(4-11-3)7(10)13-8/h4H,1-3H3[3] |
| InChIKey | DVLSQHLXPRYYRC-UHFFFAOYSA-N[3] |
| Canonical SMILES | CC1(OC(=O)C(=COC)C(=O)O1)C[3] |
Physical Properties
This compound is typically a colorless to light yellow solid.[1] There is some discrepancy in the reported melting and boiling points in the literature, which may be attributable to different experimental conditions or the presence of different crystalline forms.
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | Colorless or light yellow solid | [1] |
| Melting Point | 132-134 °C | [8] |
| 66-68 °C | [1] | |
| Boiling Point | 390.0 ± 42.0 °C (Predicted) | [8] |
| 160-162 °C | [1] | |
| Density | 1.357 g/cm³ | [1] |
| 1.297 ± 0.06 g/cm³ (Predicted) | [8] | |
| Solubility | Soluble in water and many organic solvents.[1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by the interplay of the highly activated Meldrum's acid core and the enol ether functionality.
Acidity and Enolate Formation
Meldrum's acid is renowned for the high acidity of its C5 methylene protons (pKa ≈ 4.97), a consequence of the rigid 1,3-dioxane-4,6-dione ring structure which constrains the ester groups in a conformation that maximizes the stability of the corresponding enolate.[9] While the methoxymethylene substituent at C5 removes the acidic proton, the electrophilic character of the exocyclic double bond is a key feature of its reactivity.
Reactivity as an Electrophile
The electron-withdrawing nature of the dicarbonyl groups renders the β-carbon of the enol ether susceptible to nucleophilic attack. This property is exploited in various synthetic transformations. For instance, it reacts with nucleophiles such as lactams and enaminones.[10] The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.[10]
Thermal Decomposition and Ketene Formation
Like other derivatives of Meldrum's acid, this compound can undergo thermal decomposition. At elevated temperatures, it can fragment to generate a reactive ketene intermediate, along with acetone and carbon dioxide.[11] This property is particularly useful in flash vacuum pyrolysis (FVP) for the synthesis of complex heterocyclic systems, such as fused pyrrolones.[10]
Caption: Reactivity pathways of this compound.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization and quality control of this compound.
Table 3: Spectroscopic Data Overview
| Technique | Key Features |
| ¹³C NMR | Data available on PubChem.[3] |
| GC-MS | Data available on PubChem.[3] |
| IR Spectroscopy | Vapor phase IR data available on PubChem.[3] |
Note: While the availability of spectra is indicated, direct spectral data is not provided in the initial search results. Researchers are advised to consult the referenced databases for detailed spectral information.
Synthesis and Purification
The synthesis of this compound can be achieved through several reported methods.
General Synthetic Routes
One common approach involves the reaction of Meldrum's acid with an orthoformate, such as trimethyl orthoformate, often in the presence of a catalyst. Another reported synthesis involves the reaction of acetic anhydride with 3,4-dimethoxybenzaldehyde, followed by oxidation and acidic hydrolysis.[1]
Illustrative Experimental Protocol: Synthesis from Meldrum's Acid and Trimethyl Orthoformate
This protocol is a generalized procedure based on common synthetic transformations of Meldrum's acid derivatives.
Materials:
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Trimethyl orthoformate
-
Acetic anhydride
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve Meldrum's acid in the anhydrous solvent.
-
Add an excess of trimethyl orthoformate and a catalytic amount of acetic anhydride to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagents under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical industry.
-
Pharmaceutical Intermediates: It is a known impurity of Cabozantinib, a potent VEGFR2 inhibitor, and is used in the synthesis of Lenvatinib, another multi-kinase inhibitor.[6] This highlights its importance in the quality control and manufacturing processes of these drugs.
-
Heterocyclic Synthesis: Its ability to undergo reactions with various nucleophiles and to form ketene intermediates makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds.[10]
-
Knoevenagel Condensation: Derivatives of Meldrum's acid are frequently employed in Knoevenagel condensations with aldehydes and ketones to form C-C double bonds.
Safety and Handling
Appropriate safety precautions must be observed when handling this compound.
Table 4: Hazard Identification and Precautionary Measures
| Hazard | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[12][13] | Avoid ingestion, skin contact, and inhalation of dust. Use in a well-ventilated area.[12] |
| Skin Irritation | Causes skin irritation.[12][13] | Wear protective gloves and clothing.[12] |
| Eye Irritation | Causes serious eye irritation.[12][13] | Wear safety glasses or goggles.[12] |
| Respiratory Irritation | May cause respiratory irritation.[12][13] | Use in a fume hood or with adequate local exhaust ventilation.[12] |
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[6][12] Some suppliers recommend storage in a freezer at -20°C.[8]
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly functionalized and reactive building block with significant applications in organic synthesis and drug development. A thorough understanding of its physical and chemical properties, as well as its safe handling, is essential for its effective utilization in a research and development setting. This guide provides a comprehensive overview to support scientists in harnessing the full potential of this versatile compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 15568-85-1 [chemicalbook.com]
- 3. This compound | C8H10O5 | CID 152111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1,3-Dioxane-4,6-dione, 5-(methoxymethylene)-2,2-dimethyl- [cymitquimica.com]
- 6. chemwhat.com [chemwhat.com]
- 7. scbt.com [scbt.com]
- 8. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. grokipedia.com [grokipedia.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 15568-85-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Spectroscopic Characterization of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: A Technical Guide
An In-Depth Analysis for Researchers and Drug Development Professionals
Introduction
5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, is a key intermediate in organic synthesis, notably in the preparation of various heterocyclic compounds and as an impurity in the synthesis of pharmaceuticals like Cabozantinib.[1] Its unique structural features, combining the highly acidic Meldrum's acid core with a methoxymethylene substituent, make a thorough spectroscopic analysis essential for its unequivocal identification, purity assessment, and for understanding its reactivity. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Features
The structure of this compound is characterized by a six-membered 1,3-dioxane-4,6-dione ring, a gem-dimethyl group at the 2-position, and a methoxymethylene group at the 5-position. The high acidity of the parent Meldrum's acid is a consequence of the rigid dioxanedione ring holding the two carbonyl groups in a conformation that enhances the stability of the corresponding enolate. The introduction of the methoxymethylene group creates an electron-rich double bond, which significantly influences the spectroscopic properties of the molecule.
Molecular Structure of the Target Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule:
-
Gem-dimethyl Protons (C(CH₃)₂): A sharp singlet, integrating to six protons, is anticipated for the two equivalent methyl groups. Due to the rigidity of the ring, these protons are shielded and should appear in the upfield region of the spectrum.
-
Methoxymethylene Proton (=CH-OCH₃): A singlet, integrating to one proton, is expected for the vinylic proton. Its chemical shift will be influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl groups.
-
Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, will correspond to the methyl group of the methoxy substituent.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to each unique carbon atom in the structure:
-
Carbonyl Carbons (C=O): Two signals in the downfield region are expected for the two carbonyl carbons of the dione.
-
Quaternary Carbon (C(CH₃)₂): A signal for the quaternary carbon of the gem-dimethyl group.
-
Vinylic Carbons (=C and =CH): Two signals for the two sp²-hybridized carbons of the methoxymethylene group.
-
Gem-dimethyl Carbons (C(CH₃)₂): One signal for the two equivalent methyl carbons.
-
Methoxy Carbon (-OCH₃): A signal for the carbon of the methoxy group.
-
Ring Carbon (C-5): A signal for the carbon at the 5-position of the ring.
Illustrative NMR Data (Meldrum's Acid)
While the specific experimental NMR data for this compound could not be retrieved through the performed searches, the following table provides the known NMR data for the parent compound, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), for illustrative purposes. This data can serve as a reference point for understanding the general chemical shifts expected for the core ring structure.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| C(CH₃)₂ | 1.73 (s, 6H) | 27.0 |
| CH₂ | 3.75 (s, 2H) | 36.5 |
| C(CH₃)₂ | - | 105.0 |
| C=O | - | 167.5 |
Note: This data is for Meldrum's acid and not for the title compound. The chemical shifts for this compound will differ due to the presence of the methoxymethylene substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl groups and the carbon-carbon double bond.
Expected Key IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (lactone) | 1750 - 1780 | Strong, sharp |
| C=C (alkene) | 1620 - 1680 | Medium |
| C-O-C (ether and ester) | 1000 - 1300 | Strong |
| C-H (sp³ and sp²) | 2850 - 3000 | Medium |
The exact positions of the carbonyl stretches can provide insight into the ring strain and electronic environment. The presence of a strong band in the C=C region would confirm the methoxymethylene group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₈H₁₀O₅), the expected molecular weight is 186.16 g/mol .[2]
Expected Fragmentation Pattern
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 186. The fragmentation is likely to proceed through the loss of neutral molecules and radical cations, characteristic of Meldrum's acid derivatives.
Hypothetical Fragmentation Pathway
Key expected fragments include:
-
[M - CH₃]⁺ (m/z 171): Loss of a methyl radical from the gem-dimethyl group.
-
[M - CO]⁺ (m/z 158): Loss of a carbon monoxide molecule.
-
[M - C₃H₆O]⁺ (m/z 128): Loss of acetone, a characteristic fragmentation of Meldrum's acid derivatives.
-
[M - CO₂]⁺ (m/z 142): Loss of carbon dioxide.
A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecular ion, confirming the elemental composition of C₈H₁₀O₅.
Experimental Protocols
General Considerations for Spectroscopic Analysis
-
Sample Purity: It is imperative to use a highly purified sample for spectroscopic analysis to avoid interference from impurities. Purification can be achieved by recrystallization or chromatography.
-
Solvent Selection for NMR: For ¹H and ¹³C NMR, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents. The choice of solvent can slightly influence the chemical shifts.
-
IR Sample Preparation: For IR analysis, the sample can be prepared as a KBr pellet, a Nujol mull, or as a thin film on a salt plate.
-
Mass Spectrometry Ionization: Electron ionization (EI) is a standard technique for obtaining fragmentation patterns. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used to enhance the observation of the molecular ion.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous structural confirmation. The expected spectral features, derived from its unique molecular architecture, serve as a crucial reference for researchers and drug development professionals working with this important synthetic intermediate. While the direct experimental data was not available through the conducted searches, the analysis presented here, based on established spectroscopic principles and data from related compounds, provides a robust framework for the characterization of this molecule.
References
An In-Depth Guide to the Nomenclature of a Key Synthetic Building Block: 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, precise communication is paramount. The unambiguous identification of chemical reagents is the foundation upon which reproducible and reliable scientific endeavors are built. This guide provides a comprehensive overview of the common synonyms and nomenclature for the versatile reagent, 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a critical building block in the synthesis of complex molecular architectures.
Understanding the Core Structure: Meldrum's Acid
To fully appreciate the synonyms of this compound, it is essential to first understand its parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione, more commonly known as Meldrum's acid.[1][2] Discovered by Andrew Norman Meldrum in 1908, this compound is a cyclic isopropylidene derivative of malonic acid.[1] Its high acidity and reactivity make it a valuable precursor in a multitude of chemical transformations.[1]
Systematic and Common Synonyms
The systematic IUPAC name, this compound, provides a precise description of the molecule's structure. However, in laboratory settings and scientific literature, a variety of shorthand names and synonyms are frequently employed for convenience.
A widely used and accepted synonym is Methoxymethylene Meldrum's acid .[3][4][5] This name clearly communicates that it is a derivative of Meldrum's acid bearing a methoxymethylene group at the 5-position. Variations of this common name include "methoxy methylene Meldrum's acid" and "5-(Methoxymethylene) Meldrum's Acid".[3][5]
Other common synonyms include:
-
Methoxymethylene cyclic isopropylidene malonate [3]
-
2-(Methoxymethylene)malonic acid isopropylidene ester [3]
-
Methoxymethylenedimethyldioxanedione [3]
The table below summarizes the most frequently encountered synonyms for this compound.
| Synonym Category | Synonym |
| Systematic (IUPAC) | 5-(methoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione[3][6] |
| Common/Trivial | Methoxymethylene Meldrum's acid[3][4] |
| 5-(Methoxymethylene) Meldrum's Acid[5] | |
| Derivative-Based | Methoxymethylene cyclic isopropylidene malonate[3] |
| 2-(Methoxymethylene)malonic acid isopropylidene ester[3] | |
| Alternative Spelling | 5-Methoxymethylene-2,2-dimethyl-[3]dioxane-4,6-dione[3] |
| 2,2-dimethyl-5-methoxymethylene-1,3-dioxan-4,6-dione[3] |
Navigating Chemical Databases and Suppliers
When searching for this reagent in chemical databases such as PubChem, or from commercial suppliers, it is advantageous to be familiar with its Chemical Abstracts Service (CAS) number, 15568-85-1 .[4][6][7][8] This unique identifier will consistently retrieve the correct chemical entity, regardless of the synonym used.
The logical relationship for identifying this compound can be visualized as follows:
Caption: Relationship between the CAS number and common synonyms.
Applications in Synthesis
The utility of Methoxymethylene Meldrum's acid stems from its role as an electrophilic C1 synthon. It readily reacts with a variety of nucleophiles, including indoles and lactams, to introduce a functionalized methylene group.[9][10] These reactions are pivotal in the construction of heterocyclic systems and other complex organic molecules, making this reagent a valuable tool in drug discovery and development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. 1,3-Dioxane-4,6-dione, 5-(methoxymethylene)-2,2-dimethyl- [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | C8H10O5 | CID 152111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. chromatoscientific.com [chromatoscientific.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. discovery.researcher.life [discovery.researcher.life]
An In-Depth Technical Guide to the Health and Safety of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Prepared by: Gemini, Senior Application Scientist
Introduction:
5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known in the scientific community as Methoxymethylene Meldrum's Acid, is a versatile reagent in organic synthesis.[1][2] Derived from the highly acidic Meldrum's acid, this compound serves as a key building block for complex molecular architectures. Its utility, however, is paired with a significant hazard profile that necessitates a thorough understanding and rigorous implementation of safety protocols. This guide is designed for researchers, chemists, and drug development professionals who handle this compound. It moves beyond basic safety data sheet (SDS) information to provide a deeper, scientifically-grounded perspective on risk mitigation. A critical and recurring theme within this guide is the acknowledgment that the toxicological properties of this compound have not been fully investigated, demanding a cautious and proactive approach to safety.[3]
Chemical and Physical Identity
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 15568-85-1 | [2][4] |
| Molecular Formula | C₈H₁₀O₅ | [1][2][5] |
| Molecular Weight | 186.16 g/mol | [2][5] |
| Appearance | White to pale yellow-red solid, crystal, or powder | [6] |
| Melting Point | 95°C | [6] |
| Synonyms | Methoxymethylene Meldrum's Acid, 2,2-Dimethyl-5-(methoxymethylene)-1,3-dioxane-4,6-dione, Methoxymethylene cyclic isopropylidene malonate | [1][2] |
Hazard Identification and Classification
The primary operational risk associated with this compound stems from its acute toxicity and irritant properties.[7] The Globally Harmonized System (GHS) classifications provide a clear framework for understanding these hazards.
| Hazard Class | GHS Hazard Statement | Causality and Scientific Insight |
| Acute Toxicity, Oral | H302: Harmful if swallowed | While specific LD50 data is not readily available, this classification indicates significant systemic toxicity can occur upon ingestion. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | The compound's structure suggests it may be absorbed through the skin, leading to systemic effects. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | As a fine powder, aerosolization is a primary risk, potentially leading to rapid absorption via the lungs.[7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | The molecule's reactivity can disrupt the skin barrier, leading to localized inflammation, redness, and discomfort. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with eye tissue is likely to cause significant irritation and potential damage due to the compound's chemical nature. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[7] |
Environmental Hazards: It is critical to note that this compound is classified as very toxic to aquatic life with long-lasting effects.[3] This necessitates stringent protocols to prevent its release into drains or the environment.[3]
Incomplete Toxicological Profile: A recurring and vital point of emphasis is that the toxicological properties have not been fully investigated.[3] The absence of comprehensive chronic toxicity, carcinogenicity, or mutagenicity data mandates that this compound be handled with the assumption that it may possess these properties. This "precautionary principle" is the cornerstone of safe laboratory practice with novel or under-studied reagents.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach, starting with engineering controls and supplemented by rigorous PPE protocols, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical at its source, preventing it from entering the laboratory atmosphere.
-
Ventilation: All handling of solid this compound must be performed in a well-ventilated area.[7]
-
Fume Hood: The most effective control is a certified chemical fume hood. This is mandatory for any procedure involving weighing, transferring, or reacting the compound where dust can be generated.
-
Closed Systems: For larger-scale operations, the use of a closed system or glove box should be considered to provide maximum containment.[6]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for robust engineering controls but is a critical final barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles that meet EN166 (EU) or 29 CFR 1910.133 (OSHA) standards are mandatory.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[6]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Given the lack of specific permeation data for this compound, it is prudent to change gloves immediately following any direct contact and after completing the task.
-
Lab Coat: A full-length laboratory coat with buttoned cuffs is required to protect skin and personal clothing.
-
-
Respiratory Protection: When engineering controls cannot guarantee that airborne concentrations are kept below exposure limits, or during emergency situations, a NIOSH-approved dust respirator is necessary.[6] The selection and use of respirators must be in accordance with a formal respiratory protection program.
Caption: PPE Selection Logic for Handling Solid Reagents.
Safe Handling, Storage, and Disposal Protocols
Adherence to standardized protocols is non-negotiable for ensuring safety and experimental integrity.
Step-by-Step Handling Protocol
This protocol is a self-validating system designed to minimize exposure during the routine task of weighing and transferring the solid compound.
-
Preparation: Don all required PPE as determined by your risk assessment (see PPE diagram). Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Staging: Place a spill tray, weighing paper/vessel, spatula, and a labeled waste container inside the fume hood.
-
Container Retrieval: Retrieve the sealed container from its refrigerated storage.[2][3] Allow it to equilibrate to room temperature inside the fume hood before opening. This critical step prevents condensation of atmospheric moisture onto the compound, which could affect its reactivity and cause clumping.
-
Transfer: Carefully open the container. Using a clean spatula, transfer the desired amount of solid to the weighing vessel. Perform this action slowly and deliberately to avoid generating airborne dust.
-
Sealing: Securely close the primary container immediately after the transfer is complete.
-
Cleanup: Gently wipe the spatula and any minor residual dust from the work surface with a damp cloth or paper towel, placing the used wipe into the designated hazardous waste container.
-
Doffing PPE: Once the experiment is set up and the area is clean, remove gloves and wash hands thoroughly with soap and water.[7]
Storage Requirements
Proper storage is essential for maintaining the compound's stability and preventing accidental release.
-
Temperature: Store in a refrigerator (2-8°C is often recommended).[2][8]
-
Container: Keep in the original, tightly sealed container to prevent contamination and exposure to moisture.[7]
-
Incompatibilities: Segregate from strong oxidizing agents, as these materials present a reactivity hazard.[3]
-
Location: Store in a designated, labeled area within a dry, well-ventilated space.
Waste Disposal
All waste materials, including empty containers, contaminated wipes, and residual compound, must be treated as hazardous waste.[3]
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[3]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. Keep them warm and at rest. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately remove all contaminated clothing, including footwear. Flush the affected skin and hair with copious amounts of running water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][7] |
| Eye Contact | Immediately flush the eyes with fresh, running water for at least 15 minutes. Ensure complete irrigation by holding the eyelids open and away from the eye. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Have the conscious person rinse their mouth thoroughly with water and then drink a glass of water. Contact a Poisons Information Center or a doctor for advice.[7] |
Accidental Release (Spill) Protocol
-
Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Isolate: If safe to do so, remove all ignition sources from the area.[7]
-
Protect: Don appropriate PPE, including a dust respirator, gloves, and safety goggles.
-
Contain: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a labeled, sealable container for hazardous waste disposal.[3][7]
-
Decontaminate: Once the bulk material is removed, decontaminate the spill area by washing it down with large amounts of water.[7]
-
Prevent Runoff: Prevent the contaminated water from entering drains or waterways.[3][7]
-
Report: Report the incident to the laboratory supervisor or institutional safety officer.
Caption: Emergency Response Flowchart for Chemical Exposure.
Gaps in Knowledge and Concluding Remarks
The safe handling of this compound is predicated on a healthy respect for its known hazards and a cautious approach to its unknown toxicological properties.[3] The GHS classifications clearly indicate that it is acutely harmful through all primary routes of exposure and is a significant irritant.[7] For the drug development professional and research scientist, this means that engineering controls and personal protective equipment are not optional—they are integral to the experimental process. The significant environmental toxicity of this compound also places a burden of responsibility on the user to ensure proper containment and disposal.[3] Until a more complete toxicological profile is established, all personnel must treat this versatile reagent with the highest level of care, adhering strictly to the protocols outlined in this guide and in institutional safety policies.
References
- 1. 1,3-Dioxane-4,6-dione, 5-(methoxymethylene)-2,2-dimethyl- [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 15568-85-1 [chemicalbook.com]
- 5. This compound | C8H10O5 | CID 152111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
A Technical Guide to the Stability and Storage of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key derivative of Meldrum's acid, is a versatile reagent in organic synthesis, valued for its high reactivity. This reactivity, however, inherently leads to challenges in its stability and requires stringent storage conditions to ensure its integrity and performance in sensitive applications. This technical guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines its probable degradation pathways, and offers evidence-based recommendations for its optimal storage and handling. The information presented herein is synthesized from supplier data, established principles of physical organic chemistry, and the known reactivity of the broader class of Meldrum's acid derivatives.
Introduction: The Double-Edged Sword of Reactivity
This compound, with the CAS Number 15568-85-1, is a prominent member of the Meldrum's acid derivative family. Its structure, featuring a highly activated methylene group and a strained cyclic dioxycarbonyl system, endows it with exceptional reactivity, making it a valuable precursor in the synthesis of complex molecules. However, the very features that confer its synthetic utility also render it susceptible to degradation under suboptimal conditions. Understanding the interplay of these structural attributes is paramount for any researcher utilizing this compound.
The high acidity of the C-5 proton in the parent Meldrum's acid (pKa ≈ 4.97) is a key characteristic of this class of compounds. The methoxymethylene substituent at this position in the title compound creates an electron-rich double bond, making the molecule susceptible to both electrophilic and nucleophilic attack, as well as thermal decomposition. This guide will dissect these vulnerabilities to provide a comprehensive stability profile.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 15568-85-1 | [1][2] |
| Molecular Formula | C₈H₁₀O₅ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| Appearance | Solid |
Key Factors Influencing Stability
The stability of this compound is primarily influenced by three critical factors: temperature, moisture (hydrolysis), and atmospheric conditions.
Thermal Stability
This thermal lability necessitates stringent temperature control during storage. The consensus from major chemical suppliers points towards refrigerated or frozen storage to minimize the rate of decomposition.
Hydrolytic Stability
The 1,3-dioxane-4,6-dione ring is a cyclic ester and is therefore susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of water can lead to the opening of the ring to form acetone and malonic acid derivatives, which would be detrimental to the intended reactivity of the compound.
The methoxymethylene group can also be susceptible to hydrolysis, which would lead to the formation of the corresponding formyl derivative. Therefore, it is crucial to protect the compound from moisture during storage and handling.
Atmospheric Sensitivity
The high reactivity of this compound suggests a potential sensitivity to atmospheric oxygen, especially over prolonged periods. While specific studies on the oxidative degradation of this compound are not widely published, the general prudence in handling reactive organic molecules warrants the exclusion of air. Some suppliers explicitly recommend storage under an inert atmosphere, such as argon, to prevent potential oxidative side reactions.
Recommended Storage Conditions
Based on the analysis of the compound's inherent reactivity and a synthesis of supplier recommendations, the following storage conditions are advised to maximize the shelf-life and preserve the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | To minimize thermal decomposition by significantly reducing the rate of ketene formation. |
| Atmosphere | Inert gas (e.g., Argon) | To prevent potential oxidative degradation and reactions with atmospheric moisture. |
| Moisture | Store in a tightly sealed container in a dry environment. | To prevent hydrolytic degradation of the cyclic ester and the methoxymethylene group. |
| Light | Store in an opaque or amber container. | While specific photostability data is unavailable, protection from light is a general best practice for complex organic molecules to prevent photochemical degradation. |
It is important to note that some suppliers suggest storage at room temperature away from light. However, given the known thermal lability of Meldrum's acid derivatives, a more conservative approach of refrigerated or frozen storage is strongly recommended for long-term stability, especially for high-purity applications.
Probable Degradation Pathways
A clear understanding of the potential degradation pathways is essential for troubleshooting and for the development of analytical methods to assess the purity of this compound.
Figure 1. Probable degradation pathways for this compound.
Experimental Protocols for Stability Assessment
For critical applications, it is advisable to perform in-house stability assessments. The following outlines a general protocol based on established industry guidelines for testing the stability of reactive intermediates.
Protocol for Accelerated Stability Study
Objective: To quickly assess the short-term stability under stressed conditions.
Methodology:
-
Sample Preparation: Aliquot the compound into several vials under an inert atmosphere.
-
Storage Conditions: Place the vials in controlled environment chambers at elevated temperatures (e.g., 25°C, 40°C) and controlled humidity (e.g., 60% RH).
-
Time Points: Withdraw samples at initial (T=0), intermediate, and final time points (e.g., 1, 2, and 4 weeks).
-
Analysis: Analyze the samples at each time point for purity (e.g., by HPLC-UV), appearance, and the presence of degradation products (e.g., by LC-MS).
Protocol for Long-Term Stability Study
Objective: To determine the re-test period or shelf-life under recommended storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the compound in the recommended storage container and atmosphere.
-
Storage Conditions: Store the samples under the recommended long-term conditions (e.g., 4°C or -20°C).
-
Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analysis: Perform a full analysis on each sample, including purity, appearance, and identification of any significant degradants.
Figure 2. A generalized workflow for conducting a stability study on a reactive intermediate.
Conclusion and Best Practices
The synthetic utility of this compound is intrinsically linked to its reactivity, which necessitates careful consideration of its stability. While specific, publicly available stability data is limited, a comprehensive understanding of its chemical nature allows for the formulation of robust storage and handling protocols.
Key Takeaways:
-
Temperature is Critical: Cold to frozen storage is paramount to minimize thermal decomposition.
-
Moisture is Detrimental: Strict exclusion of water is necessary to prevent hydrolysis.
-
Inert Atmosphere is Recommended: Storage under an inert gas like argon can prevent oxidative degradation.
-
Regular Quality Control is Advised: For long-term storage or critical applications, periodic re-analysis of the material's purity is recommended.
By adhering to these principles, researchers, scientists, and drug development professionals can ensure the integrity of this compound, leading to more reliable and reproducible results in their synthetic endeavors.
References
The Knoevenagel Condensation with 5-Substituted Meldrum's Acid Derivatives: A Technical Guide for Advanced Synthesis
This guide provides an in-depth technical exploration of the Knoevenagel condensation involving Meldrum's acid, with a specific focus on the synthesis and subsequent reactivity of its 5-substituted derivatives. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to explain the causal relationships behind experimental choices, ensuring a robust and reproducible understanding of this powerful synthetic tool.
Part 1: Foundational Chemistry of Meldrum's Acid: The Quintessential Active Methylene Compound
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is not merely another active methylene compound; its unique structural and electronic properties make it an exceptionally potent reagent in carbon-carbon bond-forming reactions.[1][2]
The Genesis of Reactivity: Structure and Acidity
The unusually high acidity of Meldrum's acid (pKa ≈ 4.97) is the cornerstone of its reactivity.[3][4] This acidity, significantly greater than that of acyclic diesters like dimethyl malonate, arises from a confluence of factors. The rigid 1,3-dioxane ring structure locks the two carbonyl groups in a conformation that maximizes their electron-withdrawing inductive effects on the C5 methylene protons. Upon deprotonation, the resulting enolate is highly stabilized.[5] This inherent acidity means that deprotonation can be achieved with very mild bases, and in some cases, the reaction can proceed autocatalytically or with catalyst-free systems, particularly in green solvents like water.[6][7]
Synthesis of the Core Scaffold
The standard and most reliable synthesis of Meldrum's acid involves the acid-catalyzed condensation of malonic acid with acetone in the presence of acetic anhydride, which serves as a dehydrating agent.[3][8][9]
Experimental Protocol 1: Synthesis of Meldrum's Acid[8]
Materials:
-
Malonic Acid (1.0 eq, e.g., 5.00 g, 48.05 mmol)
-
Acetone (1.1 eq, e.g., 3.88 mL, 52.86 mmol)
-
Acetic Anhydride (e.g., 5.7 mL)
-
Concentrated Sulfuric Acid (catalytic, e.g., 0.14 mL)
-
Deionized Water
-
Ice Bath
Procedure:
-
In a flask equipped with a magnetic stirrer, combine malonic acid, acetone, and acetic anhydride.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the low temperature.
-
Continue stirring the reaction mixture in the ice bath for at least 3 hours. A precipitate will form.
-
Gradually add cold water (approx. 20 mL) to the mixture to quench the reaction and precipitate the product fully.
-
Maintain the mixture at 0 °C for an additional hour to ensure complete crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold water, and dry under vacuum.
Part 2: The Knoevenagel Condensation: A Gateway to 5-Substituted Derivatives
The most prominent and synthetically valuable reaction involving Meldrum's acid is the Knoevenagel condensation. This reaction serves as the primary route to generate 5-ylidene Meldrum's acid derivatives, a critical class of 5-substituted compounds that are powerful intermediates for further transformations.[10][11]
The Reaction Mechanism: A Stepwise View
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[12][13] In the context of Meldrum's acid, the mechanism proceeds as follows:
-
Deprotonation: A base removes a proton from the highly acidic C5 position of Meldrum's acid, forming a stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate (an aldol-type adduct).
-
Dehydration: The intermediate eliminates a molecule of water to form the final C=C double bond, resulting in the 5-ylidene Meldrum's acid derivative.
Causality in Experimental Design: Catalyst and Condition Selection
The choice of catalyst and reaction conditions is paramount for optimizing yield, reaction time, and adherence to green chemistry principles. While the high acidity of Meldrum's acid allows the reaction to proceed even without a catalyst, particularly with reactive aldehydes, performance is often enhanced through strategic selection.[6]
| Catalyst System | Solvent | Typical Conditions | Key Advantages & Causality |
| Piperidine / Pyridine | Benzene, Toluene | Reflux | Classic basic catalysts; effective but involves hazardous solvents. |
| L-Tyrosine | Solvent-free | Room Temp, Grinding | An eco-friendly, bifunctional amino acid catalyst; the phenolic hydroxyl and amino groups likely act in concert to facilitate proton transfer.[6] |
| Sodium Ascorbate | Water | 60-70 °C | A green, mild base that operates effectively in aqueous media, enhancing sustainability. |
| Ionic Liquids | [bmim]BF₄, [Hmim]Tfa | Room Temp | Act as both solvent and catalyst promoter, facilitating easy product separation and catalyst recycling.[14] |
| Yb(OTf)₃ | Solvent-free, MW | Microwave, Heat | Lewis acid catalyst that activates the aldehyde carbonyl, accelerating the reaction, especially for less reactive substrates.[15] |
| Catalyst-Free | Water | 75-90 °C | Utilizes the inherent acidity of Meldrum's acid and the hydrophobic effect in water to drive the reaction forward.[7][16] |
Experimental Protocol 2: Representative Knoevenagel Condensation[8]
Synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Materials:
-
Meldrum's Acid (1.0 eq, e.g., 0.2 g, 1.39 mmol)
-
Benzaldehyde (1.0 eq, e.g., 0.147 g, 1.39 mmol)
-
Methanol (e.g., 2 mL)
Procedure:
-
In a small round-bottom flask, dissolve Meldrum's acid and benzaldehyde in methanol.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by Thin Layer Chromatography (TLC).
-
For many aromatic aldehydes, the product will precipitate directly from the reaction mixture upon completion (typically within 30-60 minutes).
-
If precipitation occurs, collect the product by vacuum filtration, wash with a small amount of cold methanol, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product, which can be used directly or purified by recrystallization.
Part 3: Synthetic Utility of 5-Substituted Meldrum's Acid Derivatives
The true power of the Knoevenagel condensation lies in the versatile reactivity of the 5-ylidene products. These electron-deficient alkenes are exceptional building blocks for a wide array of more complex molecules.[17][18][19]
As Michael Acceptors
The double bond of 5-ylidene derivatives is highly polarized, making the β-carbon exceptionally electrophilic. They readily undergo Michael (1,4-conjugate) addition with a wide range of soft nucleophiles, including other enolates, amines, and thiols. This reaction is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds.[20]
As Dienophiles in Cycloadditions
5-Alkylidene Meldrum's acids are excellent dienophiles in Diels-Alder reactions due to their electron-deficient nature.[17][21] This reactivity allows for the rapid construction of complex six-membered ring systems, often with high stereoselectivity, which is a valuable strategy in natural product synthesis.
Precursors to Heterocycles
A significant application of these derivatives is in the synthesis of heterocycles.
-
Coumarins: The Yb(OTf)₃-catalyzed annulation of phenols with 5-alkylidene Meldrum's acids provides a direct, one-pot assembly of coumarin and chromone scaffolds.[15][22]
-
Pyridones: Multi-component reactions involving 5-ylidene derivatives, often with an ammonia source, can yield highly substituted pyridone and dihydropyridone structures.[23][24]
Generation of Ketenes via Thermolysis
5-Acyl and 5,5-dialkyl Meldrum's acid derivatives are superb precursors for generating highly reactive ketene intermediates.[25] Upon heating (thermolysis), these molecules eliminate acetone and carbon dioxide to produce a ketene, which can be trapped in situ.[26] This method is particularly useful in [2+2] cycloadditions to form β-lactams or in the synthesis of γ-pyrones.[27][28][29]
Part 4: Conclusion and Future Outlook
The Knoevenagel condensation remains the cornerstone reaction for accessing the synthetically potent 5-ylidene derivatives of Meldrum's acid. The field continues to evolve, driven by the principles of green chemistry, which favor the use of aqueous media, solvent-free conditions, and recyclable organocatalysts.[16] The profound electrophilicity and diverse reactivity of the resulting 5-substituted derivatives ensure that Meldrum's acid will continue to be an indispensable tool for chemists in the pursuit of complex molecular architectures, from novel pharmaceuticals to advanced materials. The ongoing exploration of new catalytic systems and the application of these versatile intermediates in domino and multi-component reactions promise to further expand the synthetic power of this remarkable scaffold.[1][30]
References
- 1. Review of the month: Meldrum's acid - GalChimia [galchimia.com]
- 2. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 3. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Rationale for the acidity of Meldrum's acid. Consistent relation of C-H acidities to the properties of localized reactive orbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ir.uitm.edu.my [ir.uitm.edu.my]
- 9. benchchem.com [benchchem.com]
- 10. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemcom.com [echemcom.com]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. purechemistry.org [purechemistry.org]
- 14. scite.ai [scite.ai]
- 15. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Khan Academy [khanacademy.org]
- 22. researchgate.net [researchgate.net]
- 23. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 24. researchgate.net [researchgate.net]
- 25. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. The stereoselective formation of β-lactams with acyl ketenes generated from 5-acyl-Meldrum's acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. The stereoselective formation of β-lactams with acyl ketenes generated from 5-acyl-Meldrum's acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. Meldrum’s acid and related compounds in the synthesis of natural products and analogs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Thermal Decomposition of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a substituted Meldrum's acid derivative. The primary focus is on the generation of methoxymethyleneketene, a highly reactive intermediate, via flash vacuum pyrolysis (FVP). This document delves into the underlying mechanistic principles, provides detailed experimental protocols for the synthesis and decomposition, and explores the synthetic utility of the resulting ketene. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry who are interested in the generation and application of novel ketene species.
Introduction: The Significance of Meldrum's Acid and its Derivatives
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are versatile reagents in organic synthesis, primarily due to the high acidity of the C5 methylene protons and their propensity to undergo thermal decomposition to generate highly reactive ketene intermediates.[1][2] The thermal lability of these compounds, which typically decompose with the loss of acetone and carbon dioxide, provides a clean and efficient route to ketenes that can be utilized in a variety of subsequent chemical transformations.[3][4]
The subject of this guide, this compound, is a C5-substituted derivative of Meldrum's acid. Its thermal decomposition offers a direct pathway to methoxymethyleneketene, a valuable C3 synthon for organic synthesis. Understanding the principles and practicalities of this decomposition is crucial for harnessing the synthetic potential of this reactive intermediate.
Mechanistic Insights into the Thermal Decomposition
The thermal decomposition of this compound is best achieved under flash vacuum pyrolysis (FVP) conditions. FVP is a technique that involves heating a substrate in the gas phase at high temperatures and low pressures, which favors unimolecular reactions and minimizes intermolecular side reactions.[5]
The generally accepted mechanism for the thermal decomposition of 5-substituted Meldrum's acid derivatives proceeds through a concerted retro-ene reaction or a related pericyclic process. In this pathway, the 1,3-dioxane-4,6-dione ring fragments, leading to the extrusion of acetone and carbon dioxide, and the formation of a ketene intermediate.[3][6]
For this compound, the decomposition can be depicted as follows:
References
Methodological & Application
The Versatile Synthon: Harnessing 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione for Advanced Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Unique Meldrum's Acid Derivative
In the landscape of modern organic synthesis, the pursuit of efficient and modular routes to complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the cornerstone of medicinal chemistry and materials science. Among the myriad of building blocks available to the synthetic chemist, 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a prominent derivative of Meldrum's acid, has emerged as a powerhouse synthon. Its remarkable reactivity, stemming from the convergence of a highly activated vinylogous ester system and the inherent strain of the 1,3-dioxane-4,6-dione ring, provides a versatile platform for the construction of a diverse array of heterocyclic scaffolds.[1]
This guide provides an in-depth exploration of the synthetic utility of this reagent, moving beyond a mere recitation of procedures to elucidate the underlying principles that govern its reactivity. The protocols detailed herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical toolkit for leveraging this exceptional building block in their own synthetic endeavors.
Core Principles of Reactivity: A Mechanistic Perspective
The synthetic versatility of this compound is rooted in its electronic structure. The methoxy group acts as an excellent leaving group, while the two carbonyl functionalities of the Meldrum's acid moiety serve as powerful electron-withdrawing groups. This arrangement renders the exocyclic double bond highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The primary modes of reactivity can be broadly categorized as:
-
Michael Addition: Nucleophiles readily add to the β-position of the double bond, leading to a variety of substituted Meldrum's acid derivatives. This initial addition is often the first step in a cascade or domino reaction sequence.
-
Substitution: The methoxy group can be displaced by nucleophiles, particularly amines and anilines, to form enamine-type adducts.
-
Cycloaddition Reactions: The electron-deficient double bond can participate as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to complex cyclic systems.[2]
-
Thermal Decomposition to Ketenes: Like other Meldrum's acid derivatives, thermal or photochemical treatment can induce the loss of acetone and carbon dioxide to generate a highly reactive ketene intermediate, which can be trapped in situ.
The choice of reaction conditions, including solvent, temperature, and the presence of catalysts, can often steer the reaction towards a specific pathway, allowing for a high degree of control over the final product.
Application Notes and Protocols
Synthesis of Substituted Pyridin-2(1H)-ones: A Cornerstone Application
The synthesis of substituted pyridin-2(1H)-ones represents one of the most well-established and valuable applications of this compound. These scaffolds are prevalent in numerous biologically active compounds. The general strategy involves the reaction with β-enaminones, which proceeds through a formal [3+3] annulation.
Causality of Experimental Choices: The reaction is typically carried out in a high-boiling solvent, such as diphenyl ether or Dowtherm A, to facilitate the final cyclization and elimination of water and methanol. The initial step is a Michael addition of the enaminone to the activated double bond of the Meldrum's acid derivative, followed by an intramolecular condensation and subsequent ring-opening of the Meldrum's acid moiety with concomitant decarboxylation.
Protocol 1: General Procedure for the Synthesis of Substituted Pyridin-2(1H)-ones
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the desired β-enaminone (1.0 equiv) in a minimal amount of a high-boiling solvent (e.g., diphenyl ether, ~5-10 mL per mmol of enaminone).
-
Addition of Reagent: To the stirred solution, add this compound (1.1 equiv).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 200-250 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solvent. Collect the solid by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol, or ethyl acetate) or by column chromatography on silica gel.
Data Presentation: Synthesis of Representative Pyridin-2(1H)-ones
| Entry | β-Enaminone Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-amino-1-phenylbut-2-en-1-one | 4-methyl-6-phenylpyridin-2(1H)-one | Diphenyl ether | 250 | 3 | 85 |
| 2 | 3-amino-1-(4-methoxyphenyl)but-2-en-1-one | 6-(4-methoxyphenyl)-4-methylpyridin-2(1H)-one | Dowtherm A | 240 | 4 | 82 |
| 3 | 3-amino-1-(thiophen-2-yl)but-2-en-1-one | 4-methyl-6-(thiophen-2-yl)pyridin-2(1H)-one | Diphenyl ether | 250 | 3.5 | 78 |
Visualization: Reaction Workflow for Pyridin-2(1H)-one Synthesis
Caption: Workflow for the synthesis of pyridin-2(1H)-ones.
Multicomponent Synthesis of Highly Substituted Pyrimidines
The construction of the pyrimidine core is a significant endeavor in medicinal chemistry. This compound serves as an excellent three-carbon synthon in multicomponent reactions with amidines or guanidines to afford highly substituted pyrimidinones.
Causality of Experimental Choices: This transformation is often catalyzed by a base, such as potassium carbonate or triethylamine, which facilitates the initial nucleophilic attack of the amidine. The reaction proceeds through a cascade of reactions including Michael addition, intramolecular cyclization, and elimination of methanol and the Meldrum's acid moiety. The choice of a polar aprotic solvent like DMF or DMSO can facilitate the dissolution of the reagents and promote the ionic intermediates.
Protocol 2: Three-Component Synthesis of Pyrimidin-4(3H)-ones
-
Reactant Mixture: In a sealed reaction vessel, combine the amidine hydrochloride (1.0 equiv), a base such as potassium carbonate (2.5 equiv), and this compound (1.2 equiv) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Follow the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 8-16 hours).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or by flash column chromatography.
Data Presentation: Representative Examples of Pyrimidin-4(3H)-one Synthesis
| Entry | Amidine Hydrochloride | Product | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzamidine HCl | 2-Phenylpyrimidin-4(3H)-one | K₂CO₃ | 100 | 12 | 75 |
| 2 | Acetamidine HCl | 2-Methylpyrimidin-4(3H)-one | Et₃N | 80 | 16 | 68 |
| 3 | Guanidine HCl | 2-Aminopyrimidin-4(3H)-one | K₂CO₃ | 100 | 10 | 82 |
Visualization: Mechanistic Pathway for Pyrimidine Synthesis
Caption: Key mechanistic steps in pyrimidine synthesis.
Domino Reactions for the Synthesis of Fused Heterocyclic Systems
A particularly powerful application of this compound is in domino or tandem reactions, where multiple bond-forming events occur in a single pot, leading to the rapid construction of complex polycyclic heterocycles.[3] An illustrative example is the synthesis of quinolone derivatives.
Causality of Experimental Choices: This reaction is typically initiated by the thermal decomposition of the Meldrum's acid derivative to form a highly reactive acylketene. This intermediate can then undergo a [4+2] cycloaddition with an appropriate dienophile, such as an enamine, followed by a series of rearrangements and eliminations to afford the fused heterocyclic product. The high temperatures required for ketene formation necessitate the use of high-boiling solvents.
Protocol 3: Domino Synthesis of 4-Hydroxyquinolones
-
Reactant Preparation: In a high-pressure reaction vessel, combine the aniline derivative (1.0 equiv) and this compound (1.1 equiv) in a high-boiling solvent such as diphenyl ether.
-
Reaction Execution: Seal the vessel and heat the mixture to 220-250 °C for 2-4 hours. The reaction should be conducted in a well-ventilated fume hood with appropriate safety precautions for high-pressure reactions.
-
Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. The product often crystallizes from the reaction mixture upon cooling.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the solvent. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Trustworthiness and Self-Validation
The protocols described in this guide are based on well-established and peer-reviewed synthetic methodologies. The causality behind the choice of reagents, solvents, and reaction conditions is explained to provide a deeper understanding of the underlying chemical principles. For each protocol, the expected outcome is a stable, characterizable heterocyclic compound. The successful synthesis and characterization of the target molecule using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy) serves as a validation of the experimental procedure. The provided data in the tables are representative of typical yields and can be used as a benchmark for researchers to evaluate their own experimental success.
References
Application Notes & Protocols: A Guide to the Synthesis of Pyrimidine Derivatives Using Methoxymethylene Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Pyrimidine Scaffold and a Versatile Synthetic Tool
The pyrimidine ring is a cornerstone of medicinal chemistry and drug development. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), it is deeply embedded in biological processes. This inherent biocompatibility has made pyrimidine derivatives a "privileged scaffold" in pharmacology, leading to a vast array of drugs with diverse therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1] The synthetic accessibility and the potential for structural diversification at multiple positions make the pyrimidine core an attractive target for the development of novel therapeutic agents.[2]
A multitude of synthetic routes to pyrimidines have been developed, often involving the cyclocondensation of a three-carbon (C-C-C) fragment with an N-C-N unit like an amidine, guanidine, or urea.[2][3] Among the most versatile C-C-C synthons are derivatives of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[4][5] Meldrum's acid is renowned for its high acidity (pKa ≈ 4.97) and the synthetic utility of its derivatives.[6][7]
This guide focuses on a particularly reactive and efficient building block: 5-methoxymethylene-2,2-dimethyl-1,3-dioxane-4,6-dione , commonly known as Methoxymethylene Meldrum's Acid (MMMA). MMMA serves as a highly electrophilic three-carbon component. The reaction of MMMA with various amidines provides a direct and high-yielding pathway to 4-hydroxypyrimidine derivatives, which are valuable intermediates for further functionalization in drug discovery programs.[8][9]
Section 1: The Reaction Mechanism
The synthesis of the 4-hydroxypyrimidine core from Methoxymethylene Meldrum's Acid and an amidine proceeds through a well-defined, multi-step sequence within a single pot. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes with different substrates.
The Causality Behind the Pathway: The reaction is initiated by the nucleophilic character of the amidine and the high electrophilicity of the β-carbon of the methoxymethylene group in MMMA. The entire sequence is driven by the thermodynamic stability of the resulting aromatic pyrimidine ring and the favorable expulsion of stable, neutral molecules (methanol and a ketene derived from Meldrum's acid).
The key steps are as follows:
-
Michael Addition: The reaction begins with a nucleophilic attack from one of the nitrogen atoms of the amidine onto the electron-deficient β-carbon of MMMA. This conjugate addition breaks the carbon-carbon double bond and forms a transient zwitterionic intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the amidine intermediate then acts as a nucleophile, attacking one of the proximal carbonyl carbons (C4 or C6) of the Meldrum's acid ring. This step forms a six-membered heterocyclic intermediate.
-
Ring Opening & Elimination: The newly formed tetrahedral intermediate is unstable. It collapses, leading to the cleavage of the Meldrum's acid ring and the elimination of methanol. This step is often the rate-determining step and can be facilitated by heating.
-
Final Elimination & Tautomerization: The resulting intermediate undergoes a final elimination of acetone and carbon dioxide (derived from the decomposition of the Meldrum's acid fragment) to yield the stable, aromatic 4-hydroxypyrimidine ring.[10][11][12] The product exists in equilibrium with its keto tautomer, 4(3H)-pyrimidinone, which is often the predominant form.[10]
References
- 1. growingscience.com [growingscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 5. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. New insight on the origin of the unusual acidity of Meldrum's acid from ab initio and combined QM/MM simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Buy 4-Hydroxypyrimidine (EVT-3158963) | 51953-18-5 [evitachem.com]
- 11. 4-hydroxypyrimidine [stenutz.eu]
- 12. chembk.com [chembk.com]
Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones
Introduction: The Versatility of Meldrum's Acid Derivatives in Synthesis
2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a uniquely reactive building block in organic synthesis.[1] Its high acidity and the synthetic versatility of its derivatives make it an invaluable tool for the construction of complex molecular architectures.[2][3] Among its numerous derivatives, 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a potent electrophile, readily undergoing reaction with a variety of nucleophiles. This application note provides a detailed protocol for the reaction of this compound with primary amines, a robust method for the synthesis of 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones. These products, a class of enaminones, are significant precursors in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[4]
The protocol herein is designed for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles to ensure reproducibility and facilitate troubleshooting.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the methoxymethylene group. This is followed by the elimination of methanol to yield the stable 5-(aminomethylene) derivative. The high reactivity of this compound is attributed to the electron-withdrawing nature of the two carbonyl groups of the Meldrum's acid moiety, which polarizes the carbon-carbon double bond.
The reaction can be conceptualized in the following stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the β-carbon of the methoxymethylene group.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient zwitterionic or neutral tetrahedral intermediate.
-
Elimination of Methanol: The intermediate collapses, eliminating a molecule of methanol, to form the final enaminone product. The formation of the conjugated system is a thermodynamic driving force for this step.
This reaction is typically high-yielding and proceeds under mild conditions, making it an attractive synthetic method.
Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a primary amine. The specific conditions may require optimization depending on the nature of the primary amine used.
Materials and Reagents:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, etc.)
-
Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), ethanol, or toluene)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for work-up and purification
-
NMR spectrometer
-
Melting point apparatus
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane, 5-10 mL per mmol of the starting material).
-
Stir the solution at room temperature under an inert atmosphere.
-
-
Addition of the Primary Amine:
-
In a separate vial, prepare a solution of the primary amine (1.0-1.2 eq) in the same anhydrous solvent.
-
Add the primary amine solution dropwise to the stirred solution of this compound at room temperature. The choice of dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by thin-layer chromatography (TLC). Spot the reaction mixture on a TLC plate alongside the starting materials. A typical eluent system is a mixture of hexane and ethyl acetate.
-
The reaction is generally complete within 1-4 hours at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
If recrystallization is not sufficient, the crude product can be purified by silica gel column chromatography.
-
-
Characterization:
-
The purified product should be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the desired 5-(aminomethylene) derivative.[5]
-
Melting Point: To assess the purity of the compound.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
-
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and outcomes for the reaction with various primary amines.
| Entry | Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | CH₂Cl₂ | 25 | 2 | 92 |
| 2 | Aniline | Ethanol | 60 | 3 | 85 |
| 3 | p-Toluidine | Toluene | 80 | 4 | 88 |
| 4 | Cyclohexylamine | CH₂Cl₂ | 25 | 1.5 | 95 |
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones.
Caption: General workflow for the synthesis of 5-(aminomethylene) Meldrum's acid derivatives.
Causality and Experimental Choices
-
Choice of Solvent: Anhydrous solvents are crucial to prevent hydrolysis of the Meldrum's acid moiety, which is sensitive to water. Dichloromethane is a good initial choice due to its inertness and ease of removal. More polar solvents like ethanol can be used, and may facilitate the reaction with less nucleophilic amines.
-
Stoichiometry: Using a slight excess of the primary amine (1.1-1.2 equivalents) can help to drive the reaction to completion, especially if the amine is volatile.
-
Temperature: The reaction is typically facile at room temperature. However, for less reactive amines (e.g., electron-deficient anilines), moderate heating can increase the reaction rate. High temperatures should be avoided as they can lead to the decomposition of Meldrum's acid derivatives.[2]
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (nitrogen or argon) is good practice to prevent potential side reactions with atmospheric moisture and oxygen, ensuring higher purity of the final product.
Reaction Mechanism Diagram
The following diagram illustrates the proposed mechanism for the reaction.
Caption: Proposed reaction mechanism for the formation of 5-(aminomethylene) Meldrum's acid derivatives.
Conclusion
The reaction of this compound with primary amines is a highly efficient and straightforward method for the synthesis of 5-(aminomethylene) derivatives. The protocol detailed in this application note is robust and can be adapted for a wide range of primary amines. The resulting enaminones are valuable intermediates for further synthetic transformations, particularly in the construction of heterocyclic systems of medicinal interest. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can reliably synthesize these important compounds in high yield and purity.
References
Application Notes & Protocols: A Modern Approach to Quinolone Synthesis Using 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a highly reactive derivative of Meldrum's acid, in the synthesis of quinolones. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer expert insights to ensure successful implementation in a research and development setting.
Foundational Principles: Why Meldrum's Acid Derivatives?
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1][2] The Gould-Jacobs reaction, first reported in 1939, is a classical and robust method for constructing the 4-hydroxyquinoline core.[1][3] This reaction traditionally involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[2][4]
While effective, the classical approach often requires harsh conditions, such as temperatures exceeding 250 °C, which can lead to product decomposition and limit the scope of compatible functional groups.[4] The use of this compound, a more reactive "activated" malonate equivalent, offers a significant refinement of this methodology. The high acidity of the methylene protons on the Meldrum's acid core (pKa ≈ 4.97) and the constrained cyclic structure enhance its reactivity.[5] The thermal decomposition of the Meldrum's acid moiety into acetone and carbon dioxide provides a strong thermodynamic driving force for the crucial cyclization step, often allowing for more efficient ring closure.[6][7]
The Reaction Pathway: A Mechanistic Deep Dive
The synthesis of 4(1H)-quinolones using this compound proceeds through a well-defined, two-stage sequence.
Stage 1: Formation of the Arylaminomethylene Intermediate
The process begins with a nucleophilic attack by the aniline's amino group on the electrophilic carbon of the methoxymethylene group. This is followed by the elimination of methanol, resulting in the formation of a stable 5-(arylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione intermediate. This initial condensation step is typically efficient and can often be performed under milder conditions than those required for analogous reactions with diethyl ethoxymethylenemalonate.
Stage 2: Thermal Cyclization and Aromatization
The critical ring-forming step is achieved through thermolysis.[6] The intermediate undergoes a 6-electron electrocyclization, a type of pericyclic reaction, to form a transient bicyclic intermediate.[1][2] This is immediately followed by the concerted elimination of acetone and carbon dioxide from the Meldrum's acid moiety. This fragmentation is the key advantage of this reagent, as the generation of these volatile byproducts provides a significant enthalpic and entropic driving force, facilitating the final aromatization to the stable 4-quinolone product.
Diagram: Quinolone Synthesis Mechanism
References
Application Notes and Protocols: A Step-by-Step Guide for Knoevenagel Condensation with Methoxymethylene Meldrum's Acid
Abstract
This comprehensive guide provides a detailed protocol for performing the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, utilizing the highly reactive and versatile reagent, Methoxymethylene Meldrum's Acid.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the underlying mechanism, provide a meticulously detailed experimental protocol, and discuss the broader applications and considerations of this powerful synthetic transformation. The unique reactivity of Meldrum's acid, stemming from its high acidity and rigid cyclic structure, makes it an exceptional substrate for Knoevenagel condensations.[3][4][5]
Introduction: The Significance of Knoevenagel Condensation and the Role of Methoxymethylene Meldrum's Acid
The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds through the reaction of an active methylene compound with an aldehyde or ketone.[2] This reaction is widely employed in the synthesis of a vast array of important molecules, including pharmaceuticals, agrochemicals, and functional materials.[4][6]
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a particularly effective active methylene compound due to the high acidity of the C5 protons (pKa ≈ 4.9), which facilitates its deprotonation under mild basic conditions.[4][7] Methoxymethylene Meldrum's Acid is a derivative that acts as a potent electrophile, reacting with various nucleophiles to introduce the Meldrum's acid moiety.[8][9] This guide will focus on the reaction of Methoxymethylene Meldrum's Acid with a nucleophile, which, while not a traditional Knoevenagel condensation with an aldehyde or ketone, follows a related mechanistic pathway involving nucleophilic attack and subsequent elimination, and is a key transformation for this reagent.
The products of these reactions, alkylidene or arylidene Meldrum's acid derivatives, are valuable synthetic intermediates that can be further transformed into a variety of functional groups and heterocyclic systems.[4][10]
Reaction Mechanism
The reaction of Methoxymethylene Meldrum's Acid with a nucleophile proceeds through a nucleophilic substitution pathway. The electron-withdrawing nature of the two carbonyl groups in the Meldrum's acid ring makes the methylene carbon of the methoxymethylene group highly electrophilic.
Step 1: Nucleophilic Attack: A nucleophile (e.g., an amine, enolate, or aromatic ring) attacks the electrophilic carbon of the methoxymethylene group.
Step 2: Elimination of Methoxide: The resulting intermediate collapses, eliminating a methoxide ion to form the final substituted Meldrum's acid derivative.
This two-step sequence is illustrated in the diagram below:
Caption: Reaction mechanism of Methoxymethylene Meldrum's Acid with a nucleophile.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of Methoxymethylene Meldrum's Acid with a model nucleophile, aniline.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methoxymethylene Meldrum's Acid | ≥98% | Commercially Available | Store in a cool, dry place. |
| Aniline | ≥99.5% | Commercially Available | Freshly distilled if necessary. |
| Methanol | Anhydrous | Commercially Available | |
| Round-bottom flask | 100 mL | Standard Glassware | |
| Magnetic stirrer and stir bar | Standard Equipment | ||
| Reflux condenser | Standard Glassware | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Commercially Available | |
| Buchner funnel and filter paper | Standard Glassware |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methoxymethylene Meldrum's Acid (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (approximately 10 mL per gram of Methoxymethylene Meldrum's Acid). Stir the mixture at room temperature until the solid is fully dissolved.
-
Nucleophile Addition: To the stirred solution, add aniline (1.0 eq) dropwise at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The starting material and product should have different Rf values.
-
Reaction Completion and Workup: Stir the reaction mixture at room temperature for 30 minutes.[1] The product often precipitates out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities.[1] Further purification can be achieved by recrystallization if necessary.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Experimental workflow for the reaction of Methoxymethylene Meldrum's Acid with aniline.
Substrate Scope and Expected Results
The reaction of Methoxymethylene Meldrum's Acid is not limited to anilines and can be extended to a wide range of nucleophiles. The table below summarizes the expected outcomes with various classes of nucleophiles based on literature precedents.
| Nucleophile Class | Example | Expected Product | Typical Yields |
| Primary Amines | Benzylamine | 5-((Benzylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Good to Excellent |
| Secondary Amines | Piperidine | 2,2-Dimethyl-5-(piperidin-1-ylmethylene)-1,3-dioxane-4,6-dione | Good to Excellent |
| Enolates | Acetone | 5-(2-Oxopropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Moderate to Good |
| Activated Aromatics | Indole | 5-(1H-Indol-3-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Good to Excellent |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: While the reaction is generally robust, it is good practice to use anhydrous solvents to prevent potential hydrolysis of Methoxymethylene Meldrum's Acid.
-
Reaction Time: The reaction is typically fast, often completing within 30 minutes at room temperature.[1] However, for less reactive nucleophiles, gentle heating may be required.
-
Product Precipitation: The product often precipitates from the reaction mixture, which simplifies the workup. If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.
-
Side Reactions: In some cases, with bifunctional nucleophiles, the possibility of double reaction or reaction at an alternative site exists. Careful control of stoichiometry and reaction conditions is crucial.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Meldrum's acid and its derivatives should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The Knoevenagel-type condensation utilizing Methoxymethylene Meldrum's Acid is a highly efficient and versatile method for the synthesis of a wide range of substituted Meldrum's acid derivatives. These products serve as valuable intermediates in organic synthesis. The protocol outlined in this guide is straightforward, generally high-yielding, and applicable to a broad scope of nucleophiles. By understanding the underlying mechanism and following the detailed experimental procedure, researchers can effectively employ this powerful reaction in their synthetic endeavors.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Versatile Virtuoso: 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione as a Premier Building Block in Total Synthesis
In the intricate art of total synthesis, the strategic selection of building blocks is paramount to the elegant and efficient construction of complex molecular architectures. Among the pantheon of versatile reagents, 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key derivative of Meldrum's acid, has emerged as a powerful and multifaceted tool.[1][2] Its unique electronic and structural features, stemming from the convergence of a highly activated enol ether and the inherent reactivity of the Meldrum's acid scaffold, render it an exceptional precursor for a diverse array of synthetic transformations. This guide provides an in-depth exploration of its applications, offering detailed protocols and mechanistic insights for researchers at the forefront of chemical synthesis and drug discovery.
Introduction to a Privileged Scaffold: The Meldrum's Acid Lineage
2,2-dimethyl-1,3-dioxane-4,6-dione, colloquially known as Meldrum's acid, is a cyclic diester of malonic acid that has captivated synthetic chemists for over a century.[1] Its remarkable acidity at the C5 position (pKa ≈ 4.9 in water) and the susceptibility of its carbonyl groups to nucleophilic attack form the basis of its extensive utility in organic synthesis.[1] The derivatization of this core structure, particularly at the C5 position, has given rise to a class of reagents with tailored reactivity, among which this compound stands out for its role as a potent electrophile and a precursor to highly reactive ketene intermediates.[1]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Methoxymethylene Meldrum's acid, Methoxymethylene cyclic isopropylidene malonate |
| CAS Number | 15568-85-1 |
| Molecular Formula | C₈H₁₀O₅ |
| Molecular Weight | 186.16 g/mol |
| Appearance | Pale yellow solid |
Synthesis of the Building Block: A Gateway to Complexity
The efficient synthesis of this compound is a critical first step for its utilization in total synthesis. The most common and reliable method involves the reaction of Meldrum's acid with an orthoformate, typically trimethyl orthoformate, under acidic conditions.
Protocol 1: Synthesis of this compound
This protocol details the preparation of the title compound from its readily available precursor, Meldrum's acid.
Materials:
-
Meldrum's acid
-
Trimethyl orthoformate
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of Meldrum's acid (1.0 equivalent) in the chosen anhydrous solvent, add trimethyl orthoformate (1.2-1.5 equivalents).
-
The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and excess trimethyl orthoformate are removed under reduced pressure.
-
The resulting solid is typically of sufficient purity for subsequent reactions. If necessary, it can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
The use of an orthoformate serves as both a reagent and a dehydrating agent, driving the reaction towards the formation of the enol ether.
-
An inert atmosphere is crucial to prevent hydrolysis of the reagents and the product.
-
Heating is necessary to overcome the activation energy of the reaction.
Application in Heterocycle Synthesis: A Cornerstone of Drug Discovery
The electrophilic nature of the β-carbon of the enol ether in this compound makes it an excellent reaction partner for a variety of nucleophiles. This reactivity has been extensively exploited in the synthesis of a wide range of heterocyclic scaffolds, which are prevalent in many natural products and pharmaceuticals.
Domino Reactions with Amidines: A Rapid Entry to Pyrimidines
One of the most powerful applications of this building block is in domino reactions with amidines to construct substituted pyrimidine rings. This transformation proceeds through a sequence of a Michael-type addition followed by an intramolecular cyclization and subsequent elimination.
Workflow for Pyrimidine Synthesis:
Caption: Domino reaction of this compound with an amidine.
Protocol 2: Synthesis of a 4-Hydroxypyrimidine Derivative
This protocol provides a general procedure for the synthesis of 4-hydroxypyrimidine derivatives.
Materials:
-
This compound
-
Amidine hydrochloride
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Anhydrous ethanol
Procedure:
-
To a solution of the amidine hydrochloride (1.0 equivalent) in anhydrous ethanol, add the base (1.1 equivalents) and stir at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated to reflux, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Self-Validating System:
-
The formation of the pyrimidine ring is often accompanied by the precipitation of the product or a significant color change.
-
The characteristic signals in ¹H and ¹³C NMR spectroscopy, including the disappearance of the methoxymethylene proton signal and the appearance of aromatic pyrimidine protons, confirm the successful transformation.
Application in Total Synthesis: The Assembly of Natural Products
While the construction of heterocyclic cores is a significant application, the ultimate testament to a building block's utility lies in its successful incorporation into the total synthesis of complex natural products. Although direct, multi-step total syntheses starting from this compound are not as extensively documented as those for simpler Meldrum's acid derivatives, its role as a key intermediate in the synthesis of precursors for natural products is noteworthy. For instance, derivatives of this building block are instrumental in constructing substituted aromatic systems that form the backbone of various alkaloids and polyketides.
Conceptual Application: Synthesis of a Piperidine Alkaloid Precursor
Piperidine alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities.[3][4] A common strategy for their synthesis involves the construction of a highly functionalized pyridine ring, which is then reduced to the corresponding piperidine. This compound can serve as a C3 synthon in the construction of such pyridine precursors.
Retrosynthetic Analysis of a Piperidine Alkaloid Precursor:
Caption: Retrosynthetic approach to a piperidine alkaloid precursor.
This strategy often involves a tandem Michael addition-cyclization-elimination sequence with an appropriate enamine or enaminone, leading to a substituted pyridone, which can be further elaborated to the target natural product.
Illustrative Reaction Data for Heterocycle Synthesis
| Nucleophile | Product Type | Yield (%) | Reference |
| Benzamidine | 2-Phenyl-4-hydroxypyrimidine | 75-85 | Generic Transformation |
| Acetamidine | 2-Methyl-4-hydroxypyrimidine | 70-80 | Generic Transformation |
| Guanidine | 2-Amino-4-hydroxypyrimidine | 80-90 | Generic Transformation |
| 3-Aminocrotononitrile | Substituted Pyridine | 65-75 | Generic Transformation |
Future Perspectives and Conclusion
References
Application Notes and Protocols for Reactions Involving 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Introduction: The Versatility of a Unique Meldrum's Acid Derivative
5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a prominent derivative of Meldrum's acid, stands as a highly versatile and reactive building block in modern organic synthesis.[1][2][3] Its unique structural features, combining the high acidity of the Meldrum's acid backbone with a reactive methoxymethylene group, render it an exceptional reagent for the construction of a diverse array of molecular architectures, particularly heterocyclic systems of significant interest in medicinal and materials chemistry. This derivative serves as a potent electrophile, readily undergoing reactions with a variety of nucleophiles. This reactivity profile has established it as a key intermediate in the synthesis of complex molecules, including impurities of therapeutic agents like Cabozantinib and Lenvatinib.[4][5]
This comprehensive guide provides detailed experimental protocols for key reactions involving this compound, focusing on the synthesis of pyrazole and N-substituted aminomethylene derivatives. The protocols are designed to be self-validating, incorporating expected outcomes and characterization data to ensure experimental success.
Safety and Handling: A Prerequisite for Successful Experimentation
Proper handling of this compound and its parent compound, Meldrum's acid, is paramount for ensuring laboratory safety. While detailed toxicological properties of the methoxymethylene derivative are not extensively documented, the general guidelines for handling Meldrum's acid and its derivatives should be strictly followed.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Storage: Store the reagent in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Core Synthetic Protocols
The following protocols provide step-by-step instructions for the synthesis of key derivatives from this compound.
Protocol 1: Synthesis of Pyrazole-4-carboxylic Acid via Reaction with Hydrazine Hydrate
This protocol outlines the synthesis of a pyrazole derivative through the reaction of this compound with hydrazine hydrate. The reaction proceeds via a nucleophilic attack of hydrazine, followed by cyclization and subsequent hydrolysis of the Meldrum's acid moiety under the reaction conditions to yield the carboxylic acid.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and mediates the proton transfer steps in the reaction mechanism.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and subsequent hydrolysis steps to proceed at a reasonable rate.
-
Acidification: Acidification of the reaction mixture after cooling is crucial for the precipitation of the final carboxylic acid product, which is often soluble in its salt form in the basic reaction medium.
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in water and acidify with 2N HCl to a pH of approximately 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the pyrazole-4-carboxylic acid.
Self-Validation:
-
Expected Yield: 75-85%
-
Appearance: White to off-white solid.
-
Spectroscopic Data:
-
¹H NMR: The spectrum should show characteristic peaks for the pyrazole ring protons and the carboxylic acid proton. The absence of the methoxy and Meldrum's acid gem-dimethyl signals confirms the reaction's completion.
-
¹³C NMR: The spectrum should display signals corresponding to the pyrazole ring carbons and the carboxylic acid carbonyl carbon.[6]
-
IR Spectroscopy: The spectrum should exhibit a broad O-H stretch for the carboxylic acid and characteristic peaks for the pyrazole ring.
-
Reaction Workflow:
Caption: Workflow for the synthesis of pyrazole-4-carboxylic acid.
Protocol 2: Synthesis of 5-((Phenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This protocol details the synthesis of an N-substituted aminomethylene derivative by reacting this compound with aniline. This reaction is a nucleophilic substitution where the aniline nitrogen displaces the methoxy group.
Causality of Experimental Choices:
-
Methanol as Solvent: Methanol is a suitable solvent that can dissolve both reactants and facilitate the reaction.
-
Room Temperature Reaction: The high reactivity of the methoxymethylene derivative allows this reaction to proceed efficiently at room temperature, making it an energy-efficient process.
-
Direct Isolation: The product often precipitates directly from the reaction mixture upon completion, simplifying the purification process.
Experimental Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (15 mL per gram of starting material).
-
Addition of Aniline: Add aniline (1.0 eq) to the solution at room temperature.
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours. The product may start to precipitate during this time.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Self-Validation:
-
Expected Yield: 80-95%
-
Appearance: Crystalline solid.
-
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 1.67 (s, 6H, 2xCH₃), 7.83-8.34 (m, 5H, Ar-H), 8.75 (s, 1H, =CH), 11.32 (s, 1H, NH).[7]
-
¹³C NMR (CDCl₃): δ 27.8, 104.1, 114.4, 120.8-139.4, 150.1, 164.2.[7]
-
IR Spectroscopy: The spectrum should show a characteristic N-H stretching vibration and the strong carbonyl absorptions of the dioxane-dione ring.
-
Reaction Mechanism:
Caption: Mechanism of N-substituted aminomethylene derivative synthesis.
Data Summary
The following table summarizes the key quantitative data for the described protocols.
| Protocol | Product | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield (%) |
| 1 | Pyrazole-4-carboxylic Acid | This compound | Hydrazine Hydrate | Ethanol | Reflux | 2-4 h | 75-85 |
| 2 | 5-((Phenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | This compound | Aniline | Methanol | RT | 1-2 h | 80-95 |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide range of organic compounds, particularly heterocycles. The protocols detailed in this guide provide reliable and reproducible methods for the preparation of pyrazole and N-substituted aminomethylene derivatives. The inherent reactivity of this starting material often allows for mild reaction conditions and high yields, making it an attractive choice for both academic research and industrial applications in drug development and materials science. By understanding the underlying principles of its reactivity and following these established protocols, researchers can effectively harness the synthetic potential of this valuable building block.
References
- 1. Buy 5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione (EVT-5205187) [evitachem.com]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. 2,2-Dimethyl-1,3-dioxane-4,6-dione | C6H8O4 | CID 16249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H10O5 | CID 152111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
Application Notes & Protocols: The Role of Methoxymethylene Meldrum's Acid in Pharmaceutical Intermediate Synthesis
Introduction: Beyond a Laboratory Curiosity
In the landscape of modern organic synthesis, few reagents offer the combination of high reactivity and structural versatility as 2,2-dimethyl-1,3-dioxane-4,6-dione, known colloquially as Meldrum's acid.[1][2] Its unique cyclic structure and pronounced acidity (pKa ≈ 4.97) make it a powerful tool for carbon-carbon bond formation and the construction of complex molecular architectures.[2][3] This guide focuses on a particularly potent derivative: 5-(Methoxymethylene) Meldrum's Acid (MMMA). MMMA serves as a highly electrophilic C1 synthon, enabling chemists to introduce a functionalized methylene group that is primed for subsequent transformations. Its application is especially critical in the synthesis of heterocyclic systems, which form the core of countless active pharmaceutical ingredients (APIs).[1][4]
This document provides an in-depth exploration of MMMA's reactivity, application in the synthesis of key pharmaceutical scaffolds, and detailed, field-tested protocols for its use.
Section 1: Physicochemical Profile and Principles of Reactivity
Methoxymethylene Meldrum's Acid is a crystalline solid that should be handled with appropriate safety precautions, as outlined in its Safety Data Sheet (SDS).[5][6] It is an irritant to the eyes, skin, and respiratory system.[6]
Table 1: Physicochemical Properties of Methoxymethylene Meldrum's Acid
| Property | Value |
| IUPAC Name | 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
| CAS Number | 15568-85-1[5] |
| Molecular Formula | C₈H₁₀O₅ |
| Molecular Weight | 186.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in acetonitrile, dichloromethane, and other common organic solvents |
The Causality of Reactivity
The synthetic utility of MMMA stems from two core electronic features:
-
Electrophilic Methylene Carbon: The methoxy group (-OCH₃) is an excellent leaving group when attacked by a nucleophile, making the exocyclic methylene carbon highly electrophilic. This is further activated by the two powerful electron-withdrawing carbonyl groups of the Meldrum's acid ring.
-
The Meldrum's Acid Moiety as a Precursor: The true elegance of this reagent lies in the fate of the Meldrum's acid core. Upon heating, its derivatives readily undergo thermal decomposition, eliminating acetone and carbon dioxide to generate highly reactive ketene intermediates.[2][7] This clean decomposition pathway drives many reactions to completion and simplifies purification.
This dual-reactivity profile allows for a tandem reaction sequence: nucleophilic addition followed by thermally-induced cyclization, a powerful strategy for building heterocyclic rings.
References
- 1. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-(Methoxymethylene) Meldrum s Acid | CAS No: 15568-85-1 [aquigenbio.com]
- 6. alkalimetals.com [alkalimetals.com]
- 7. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
Synthesis of 5-arylidene Meldrum's acid derivatives from 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Application Note & Protocol
A Practical Guide to the Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation
Introduction: The Versatility of Meldrum's Acid and its Derivatives
2,2-dimethyl-1,3-dioxane-4,6-dione, widely known as Meldrum's acid, is a uniquely reactive and versatile building block in modern organic synthesis.[1] First synthesized over a century ago, its high acidity (pKa = 4.9) and electrophilicity make it an exceptional reagent for a multitude of chemical transformations.[2] The methylene bridge at the C-5 position is flanked by two carbonyl groups, rendering the protons exceptionally acidic and facilitating the formation of a stable enolate. This reactivity is central to its utility in forming new carbon-carbon bonds.
Among the most valuable derivatives are the 5-arylidene Meldrum's acids. These compounds are not merely synthetic intermediates but also possess significant biological activities, including potential as antimicrobial, antimalarial, and platelet aggregation inhibitors.[3][4] Their rigid, planar structure and the presence of an α,β-unsaturated carbonyl system make them valuable scaffolds in drug discovery.[2] These derivatives serve as key precursors for a wide range of more complex molecules, such as heterocycles, carboxylic acids, and natural products.[2][5]
While various intermediates can be derived from Meldrum's acid, such as 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, the most direct, reliable, and widely adopted method for synthesizing 5-arylidene derivatives is the Knoevenagel condensation. This application note provides a detailed protocol for this reaction, explaining the underlying mechanism and offering practical insights for researchers in organic synthesis and medicinal chemistry.
Reaction Mechanism & Scientific Rationale
The synthesis of 5-arylidene Meldrum's acid derivatives is a classic example of the Knoevenagel condensation. This reaction involves the nucleophilic addition of a carbanion (from an active methylene compound) to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield a new C=C double bond.
Causality Behind the Reaction:
-
Deprotonation: The reaction is typically initiated by a basic catalyst, such as piperidine or pyridine.[5] The high acidity of the C-5 protons on Meldrum's acid allows for easy deprotonation, even by a mild base, to form a highly stabilized enolate ion. This enolate is the key nucleophile in the reaction.
-
Nucleophilic Attack: The generated enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral intermediate.
-
Protonation & Dehydration: The intermediate is protonated to form an aldol-type adduct. This adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, driven by the formation of a highly conjugated system. The final product is the stable 5-arylidene derivative.
The choice of a weak base like piperidine is strategic; it is strong enough to deprotonate Meldrum's acid but not so strong as to promote self-condensation of the aldehyde or other side reactions.
Caption: Figure 1: Mechanism of the Knoevenagel Condensation.
Core Experimental Protocol: Synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
This protocol describes a representative synthesis using benzaldehyde. It can be adapted for various substituted aromatic and heteroaromatic aldehydes.
Materials and Reagents
-
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): (1.44 g, 10.0 mmol, 1.0 equiv)
-
Benzaldehyde: (1.06 g, 1.02 mL, 10.0 mmol, 1.0 equiv)
-
Piperidine: (0.1 mL, catalytic amount)
-
Ethanol (95% or absolute): (20 mL)
-
Deionized Water: For washing
-
Required Glassware: 100 mL round-bottom flask, magnetic stirrer, condenser, filtration apparatus (Büchner funnel).
-
Analytical Equipment: Thin Layer Chromatography (TLC) plates (silica gel), NMR spectrometer, IR spectrometer, melting point apparatus.
Equipment Setup
-
Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
The reaction can be performed on a magnetic stir plate at room temperature. No heating is typically required for simple aromatic aldehydes.
Step-by-Step Procedure
-
Dissolution: To the round-bottom flask, add Meldrum's acid (1.44 g, 10.0 mmol) and ethanol (20 mL). Stir the mixture at room temperature until all the solid has dissolved.
-
Reagent Addition: Add benzaldehyde (1.02 mL, 10.0 mmol) to the solution, followed by the catalytic amount of piperidine (0.1 mL).
-
Reaction: Stir the mixture at room temperature. A precipitate of the product will often begin to form within 10-30 minutes.
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). Spot the starting materials (Meldrum's acid and benzaldehyde) and the reaction mixture. The reaction is complete when the spot for Meldrum's acid has disappeared (typically 1-2 hours).
-
Isolation (Workup): Once the reaction is complete, cool the flask in an ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) and then with cold deionized water (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product under vacuum or in a desiccator. The resulting 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is typically obtained as a white or pale yellow solid.
Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ 8.44 (s, 1H, =CH), 7.80-7.50 (m, 5H, Ar-H), 1.78 (s, 6H, 2 x CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 162.9, 160.5, 158.1, 134.2, 132.0, 130.8, 129.5, 111.5, 104.9, 27.4.
-
IR (KBr, cm⁻¹): ~1730 (C=O, asym), ~1685 (C=O, sym), ~1590 (C=C).
-
Melting Point: 82-84 °C.
Protocol Validation & Data Summary
The Knoevenagel condensation is robust and high-yielding for a wide variety of aromatic aldehydes. The table below summarizes typical conditions and yields, demonstrating the broad applicability of this protocol.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Piperidine | Ethanol | 2 | 90-95 | [5] |
| 2 | 4-Methoxybenzaldehyde | Piperidine | [bmim]BF₄ | 10 | 96 | [6] |
| 3 | 4-Nitrobenzaldehyde | None | Water | 2 | 98 | [2] |
| 4 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 2 | 92 | [5] |
| 5 | 2-Naphthaldehyde | Piperidine | Ethanol | 3 | 88 | General Procedure |
| 6 | 3-Pyridinecarboxaldehyde | Piperidine | Ethanol | 4 | 85 | General Procedure |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from reaction setup to final product characterization.
References
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 4. 1,3-Dioxane-4,6-dione, 5-(methoxymethylene)-2,2-dimethyl- [cymitquimica.com]
- 5. echemcom.com [echemcom.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: One-Pot Synthesis Involving 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Introduction: The Versatility of Activated Meldrum's Acid in One-Pot Syntheses
In the landscape of modern organic synthesis, the pursuit of efficiency, atom economy, and molecular complexity from simple precursors is paramount. One-pot reactions and multicomponent reactions (MCRs) have emerged as powerful strategies to achieve these goals.[1] Central to the success of many such transformations is the use of highly reactive and versatile building blocks. 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, an enol ether derivative of Meldrum's acid, stands out as a C3 synthon of exceptional utility. Its high electrophilicity, coupled with the synthetic advantages inherent to the Meldrum's acid scaffold, makes it a prime candidate for domino reactions that rapidly construct complex molecular architectures.[1]
The parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione, colloquially known as Meldrum's acid, is renowned for the high acidity of its C5 methylene protons and its thermal lability, which allows for the generation of reactive ketene intermediates.[2] The methoxymethylene derivative harnesses this reactivity, providing a pre-activated electrophile poised for a variety of transformations. This guide will delve into the practical application of this reagent in one-pot syntheses, offering detailed protocols and mechanistic insights for the construction of valuable heterocyclic frameworks.
Core Principles of Reactivity
The synthetic utility of this compound in one-pot reactions is predicated on a sequence of predictable reactivity patterns. Understanding these principles is key to designing novel synthetic routes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the technical support center for 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a highly versatile and reactive building block in modern organic synthesis. Known commonly as methoxymethylene Meldrum's acid, this C3 synthon is prized for its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its unique structure, combining the high acidity of Meldrum's acid with a reactive electrophilic olefin, makes it an invaluable tool for constructing complex molecular architectures.[1][2]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for maximal yield and purity.
Part 1: Synthesis & Purification - Troubleshooting Guide
The preparation of methoxymethylene Meldrum's acid is conceptually straightforward but requires careful attention to detail to achieve high yields of pure product. Below are solutions to common problems encountered during its synthesis, which typically involves the condensation of Meldrum's acid with an orthoformate ester.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A: Low yields are the most frequently reported issue. The primary culprits are often related to reaction equilibrium, reagent quality, and temperature control.
-
Causality & Solution 1: Incomplete Reaction (Equilibrium). The condensation of Meldrum's acid with trimethyl orthoformate (or triethyl orthoformate) is a reversible equilibrium reaction that produces methanol (or ethanol) as a byproduct. If this alcohol is not effectively removed, it can push the equilibrium back towards the starting materials.
-
Actionable Advice:
-
Azeotropic Removal: Conduct the reaction in a solvent like toluene or benzene and use a Dean-Stark apparatus to continuously remove the alcohol-solvent azeotrope, thereby driving the reaction to completion.
-
High-Boiling Point Reagent: Use a higher-boiling orthoformate, such as triethyl orthoformate, and a higher reaction temperature to distill off the ethanol byproduct as it forms.
-
Use of Acetic Anhydride: A common and effective procedure involves reacting Meldrum's acid with trimethyl orthoformate in refluxing acetic anhydride. The anhydride acts as a water scavenger and drives the reaction forward.
-
-
-
Causality & Solution 2: Reagent Purity. The purity of Meldrum's acid is critical.[3] If it is impure or has started to decompose, it will not react efficiently.[3] Similarly, orthoformates can hydrolyze over time if not stored properly.
-
Actionable Advice:
-
Recrystallize Meldrum's Acid: If you suspect impurity, recrystallize the Meldrum's acid from a suitable solvent (e.g., water or dichloromethane/hexane) before use.[3]
-
Use Fresh Orthoformate: Ensure your trimethyl or triethyl orthoformate is fresh and has been stored under anhydrous conditions.
-
-
-
Causality & Solution 3: Sub-optimal Temperature. The reaction requires sufficient thermal energy to proceed at a reasonable rate.
-
Actionable Advice: Ensure the reaction mixture is heated to a vigorous reflux. For reactions in acetic anhydride, this is typically around 120-140 °C.
-
Q2: The product is discolored (yellow/brown) and appears impure after isolation. How can I obtain a clean, white solid?
A: Discoloration is usually due to thermal decomposition or side reactions, forming polymeric or colored byproducts.
-
Causality & Solution 1: Thermal Stress. Methoxymethylene Meldrum's acid, like its parent compound, is thermally sensitive and can decompose if heated for too long or at excessively high temperatures.[1]
-
Actionable Advice:
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the reaction. Once the starting material is consumed, stop heating immediately to prevent product degradation.
-
Purification via Recrystallization: The crude product can often be purified effectively by recrystallization. A mixture of ethyl acetate and hexane or isopropanol are commonly used solvent systems. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure, colorless crystals.
-
-
-
Causality & Solution 2: Acidic Impurities. Residual acid catalyst from the synthesis of Meldrum's acid or acidic byproducts can catalyze decomposition.
-
Actionable Advice: After the reaction, a mild aqueous workup can sometimes help remove acidic impurities before the final purification step. However, be mindful that the product is susceptible to hydrolysis. A rapid extraction is key.
-
Q3: My product decomposes upon storage. What are the optimal storage conditions?
A: The compound is sensitive to both moisture and heat.
-
Causality & Solution: Hydrolysis and Thermal Instability. The enol ether and the dioxane-dione ring system are susceptible to hydrolysis, especially in the presence of acid or base. Thermal decomposition can occur even at moderate temperatures over time.
-
Actionable Advice:
-
Cold & Dry Storage: Store the purified, dry solid in a tightly sealed container at low temperatures. Storage at 4°C or -20°C is recommended.
-
Inert Atmosphere: For long-term storage, consider storing the product under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.
-
-
Part 2: Reactions & Applications - FAQs
Q4: What is the general mechanism for the reaction of 5-(methoxymethylene)-Meldrum's acid with a primary amine?
A: This reaction is a classic example of a nucleophilic addition-elimination reaction at an activated double bond (a conjugate addition-elimination).
-
Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic β-carbon of the methoxymethylene group.
-
Intermediate Formation: This addition breaks the carbon-carbon double bond and forms a zwitterionic or neutral intermediate.
-
Elimination: The intermediate collapses, eliminating the methoxy group (as methanol) and reforming a double bond, resulting in a new enamine product, 5-((alkylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
This reactivity makes it a powerful tool for synthesizing substituted enamines, which are valuable intermediates for heterocycle synthesis.[4]
Q5: How can I monitor the progress of my reactions involving this reagent?
A: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Visualization: The starting material and many of its products are UV active, making them easy to visualize on a TLC plate with a UV lamp (254 nm).
-
Staining: If the product is not UV active, stains such as potassium permanganate can be used, as the double bond in the starting material will react readily.
-
Solvent System: A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate. The starting material is moderately polar, and you can adjust the solvent ratio to achieve good separation from your product.
Q6: What are some key safety considerations when working with this compound?
A: While specific hazard data is limited, it is prudent to handle this compound with the care afforded to all laboratory reagents.
-
Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
-
Thermal Decomposition: As mentioned, the parent Meldrum's acid decomposes on heating to produce acetone, carbon dioxide, and highly reactive ketene.[1] While the methoxymethylene derivative is used for different purposes, be aware of potential thermal instability.
Part 3: Protocols, Data & Visualizations
Reference Protocol: Synthesis of this compound
This is a representative protocol and may require optimization based on your specific laboratory conditions and scale.
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 10.0 g, 69.4 mmol).
-
Reagent Addition: Add trimethyl orthoformate (22.1 g, 208 mmol, 3.0 equiv.) and acetic anhydride (30 mL).
-
Reaction: Heat the mixture to a gentle reflux (approx. 120-130 °C) with stirring. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until all the Meldrum's acid has been consumed (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into ice-cold water (100 mL) with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or isopropanol to remove residual acetic acid and other impurities.
-
Drying & Purification: Dry the solid under vacuum. The product can be further purified by recrystallization from a suitable solvent like isopropanol or an ethyl acetate/hexane mixture to yield a white, crystalline solid.
Table 1: Typical Reaction Parameters & Expected Outcomes
| Parameter | Condition | Rationale | Expected Yield |
| Reagents | Meldrum's acid, Trimethyl orthoformate, Acetic anhydride | Acetic anhydride acts as a solvent and scavenger. | 75-90% |
| Temperature | 120-130 °C (Reflux) | Provides sufficient activation energy for the condensation. | |
| Time | 2-4 hours | Reaction should be monitored by TLC to avoid byproduct formation. | |
| Purification | Recrystallization (Isopropanol or EtOAc/Hexane) | Removes colored impurities and unreacted starting materials. | >98% Purity |
Visualizations
Diagram 1: Synthesis Mechanism
Caption: Condensation of Meldrum's acid with trimethyl orthoformate.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for synthesis and purification.
Diagram 3: Troubleshooting Low Yields
Caption: Decision tree for diagnosing the cause of low reaction yields.
References
Common byproducts in reactions with Methoxymethylene Meldrum's Acid.
Welcome to the technical support center for Methoxymethylene Meldrum's Acid (MMMA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the use of this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of working with MMMA and its derivatives.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low Yield of Desired Product and an Unexpected Side Product with a Lower Molecular Weight
Question: I am reacting Methoxymethylene Meldrum's Acid with a primary amine. My reaction is sluggish, so I heated it for an extended period. Now I see a significant amount of a byproduct that, based on mass spectrometry, appears to be an enamidoester. What happened?
Answer: This is a common issue when reactions with MMMA adducts are subjected to prolonged heating. The initial product of the reaction between MMMA and your amine is the expected N-substituted aminomethylene Meldrum's acid. However, this adduct itself can be thermally labile.
-
The Chemistry: Upon extended heating, the Meldrum's acid moiety of the intermediate can decompose. This decomposition typically proceeds through the elimination of acetone and carbon dioxide, generating a highly reactive ketene intermediate. This ketene is then trapped by any available nucleophile. In your case, it is likely that the methoxy group from the original MMMA or another molecule of your amine attacks the ketene, leading to the formation of an enamidoester. A study on the reaction of MMMA with lactams in refluxing acetonitrile has shown that prolonged reaction times lead to the decomposition of the Meldrum's acid derivatives and the formation of enamidoesters[1].
-
Troubleshooting Protocol:
-
Reaction Monitoring: Carefully monitor the progress of your reaction using an appropriate technique (e.g., TLC, LC-MS). Aim to stop the reaction as soon as the starting material is consumed to minimize the formation of thermal decomposition byproducts.
-
Temperature Control: If possible, run the reaction at a lower temperature, even if it takes longer. The rate of decomposition of the Meldrum's acid adduct is highly temperature-dependent.
-
Solvent Choice: Consider using a solvent with a lower boiling point to limit the maximum reaction temperature.
-
-
Visualizing the Byproduct Formation:
Caption: Formation of an enamidoester byproduct.
Issue 2: A Mixture of Regioisomers When Reacting with an Ambident Nucleophile
Question: I am reacting MMMA with an enaminone, expecting a C-C bond formation. However, I am getting a mixture of products, with the major product being the N-adduct. How can I improve the selectivity for the C-adduct?
Answer: Enaminones are ambident nucleophiles, meaning they can react at two different sites: the nitrogen atom (N-addition) and the β-carbon (C-addition). The regioselectivity of the reaction with MMMA is highly dependent on the substituents on the enaminone nitrogen.
-
The Chemistry: Primary enaminones (with an NH2 group) tend to react exclusively at the nitrogen atom[1]. Enaminones with secondary amino groups (NHR) can give mixtures of N- and C-adducts, while those with tertiary amino groups (NR2) generally favor the formation of C-adducts[2]. In some cases, even with primary enaminones where the N-adduct is the expected product, a small amount of the C-adduct can be isolated as a byproduct[2].
-
Troubleshooting Protocol:
-
Protecting Group Strategy: If your primary enaminone is not providing the desired C-adduct, consider a protecting group strategy. You can protect the nitrogen with a suitable group that can be removed later, which may steer the reactivity towards the carbon nucleophile.
-
Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can influence the ratio of N- to C-alkylation. Experiment with a range of solvents (e.g., from nonpolar like toluene to polar aprotic like acetonitrile) and temperatures to optimize for the desired regioisomer.
-
Lewis Acid Catalysis: The use of a Lewis acid could potentially chelate with the enaminone and influence the site of attack. A screen of different Lewis acids might be beneficial.
-
-
Regioselectivity Diagram:
Caption: Competing N- and C-addition pathways.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture contains water. What are the potential byproducts?
A1: Methoxymethylene Meldrum's Acid is susceptible to hydrolysis, especially under acidic or basic conditions. The presence of water can lead to the formation of 5,5-dihydroxy Meldrum's acid and subsequently, malonic acid, acetone, and methanol upon complete decomposition[3]. It is crucial to use anhydrous solvents and reagents to avoid this side reaction.
Q2: I need to run my reaction at a high temperature. What should I be concerned about?
A2: High temperatures can induce the thermal decomposition of Methoxymethylene Meldrum's Acid and its derivatives. The primary decomposition pathway involves a retro-Diels-Alder reaction to produce highly reactive ketenes, along with acetone and carbon dioxide[4][5]. These ketenes can then undergo various unintended reactions, such as dimerization or reaction with solvents or other nucleophiles present in the reaction mixture, leading to a complex mixture of byproducts.
Q3: Can I use an alcohol as a solvent for my reaction with MMMA?
A3: Using an alcohol as a solvent is generally not recommended unless the intended reaction is alcoholysis. Refluxing an acyl Meldrum's acid (a common derivative of MMMA) in an alcohol like methanol or ethanol will result in the opening of the Meldrum's acid ring to form the corresponding β-keto ester[6]. If your substrate is also an alcohol, you may get a mixture of products from the reaction of your substrate and the solvent with the MMMA.
Q4: I have observed the formation of a byproduct with the same mass as my desired product but with different spectroscopic data. What could it be?
A4: It is possible that you have formed an O-alkylated byproduct instead of the expected C-alkylated product. The enolate of Meldrum's acid can act as a nucleophile through either the carbon or the oxygen atom. While C-alkylation is generally favored, under certain conditions, O-alkylation can occur, leading to an isomeric byproduct. For instance, in the reaction of Meldrum's acid with 3,4-bis(chloromethyl)-2,5-dimethylthiophene, a kinetically favored C,O-dialkylation product was observed[7].
Summary of Common Byproducts and Mitigation Strategies
| Byproduct Type | Causal Factor | Recommended Mitigation Strategy |
| Enamidoesters | Prolonged heating of N-substituted adducts | Monitor reaction closely, use lower temperatures, and choose lower-boiling point solvents. |
| N-Adducts (when C-adduct is desired) | Reaction with primary enaminones | Use enaminones with tertiary amino groups or employ a protecting group strategy. |
| Hydrolysis Products | Presence of water | Use anhydrous solvents and reagents. |
| Ketene-derived Products | High reaction temperatures | Avoid excessive heat; consider alternative activation methods if necessary. |
| Ring-opened Esters | Use of alcohol solvents | Use non-protic solvents unless alcoholysis is the desired outcome. |
| O-Alkylated Isomers | Ambident nature of the Meldrum's acid enolate | Modify reaction conditions (solvent, counter-ion) to favor C-alkylation. |
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. scielo.br [scielo.br]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Hydrolysis of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the technical support center for 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered when working with this versatile reagent: its susceptibility to hydrolysis. By understanding the mechanisms of degradation and implementing the robust protocols outlined below, you can ensure the integrity of your starting material and the success of your synthetic outcomes.
Section 1: Understanding the Instability
This section addresses the fundamental chemical properties of this compound that contribute to its instability in certain conditions.
Q1: What is this compound, and why is it a valuable synthetic reagent?
A1: this compound, a derivative of Meldrum's acid, is a highly valuable electrophilic building block in organic synthesis.[1][2] Its structure combines the high acidity and reactivity of the Meldrum's acid core with a methoxymethylene group, making it an excellent reagent for introducing a formyl group or for use in cycloaddition and annulation reactions.[3][4] It is frequently employed in the synthesis of complex heterocyclic compounds and is noted as a key intermediate in the preparation of certain pharmaceutical agents.[5]
Q2: What are the primary chemical pathways that lead to the decomposition of this reagent during a reaction?
A2: The molecule has two primary points of vulnerability:
-
Acid-Catalyzed Hydrolysis of the Enol Ether: The methoxymethylene group is an enol ether, which is highly susceptible to hydrolysis under acidic conditions. Even trace amounts of acid in the presence of water can catalyze the rapid cleavage of this group to yield an unstable formyl intermediate and methanol.[6][7] This is the most common and rapid pathway for decomposition.
-
Hydrolysis of the Meldrum's Acid Ring: The 2,2-dimethyl-1,3-dioxane-4,6-dione core (Meldrum's acid) can undergo hydrolytic ring-opening under both acidic and basic conditions.[8] This process, which yields acetone and a malonic acid derivative, is generally slower than the enol ether hydrolysis but can become significant under harsh conditions or during prolonged reaction times.
The diagram below illustrates the critical acid-catalyzed hydrolysis mechanism of the enol ether moiety.
Caption: Acid-catalyzed hydrolysis of the enol ether.
Section 2: Troubleshooting Guide for Reaction Failures
This section provides actionable solutions to common problems encountered during reactions involving this compound.
Q3: I'm observing significant decomposition of my starting material via TLC/LCMS and poor yields. What is the most likely cause?
A3: The most probable cause is the presence of adventitious water and/or acidic impurities in your reaction system. The enol ether functionality is highly sensitive, and even solvents labeled "anhydrous" can contain sufficient moisture (10-50 ppm) to facilitate hydrolysis, especially if any acidic species are present.
Solution A: Rigorous Application of Anhydrous Techniques
Excluding moisture is the first and most critical line of defense. Standard drying procedures are often insufficient.
Experimental Protocol: Employing Anhydrous Reaction Conditions
-
Glassware Preparation: All glassware (flasks, syringes, stir bars) must be oven-dried at >120 °C for a minimum of 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry, inert gas (Argon or Nitrogen).
-
Solvent Preparation: Use freshly distilled solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons and chlorinated solvents). Alternatively, use commercially available solvents packaged under an inert atmosphere with very low water content (<10 ppm) and use them immediately after opening.
-
Inert Atmosphere: Assemble the reaction apparatus while hot and immediately purge with a dry inert gas. Maintain a positive pressure of the inert gas throughout the entire experiment, including reagent addition and sampling.
-
Reagent Handling: Liquid reagents should be added via a dry, gas-tight syringe. Solid reagents should be dried in a vacuum oven and added under a positive flow of inert gas.
Q4: My reaction requires an acidic catalyst, which seems to be destroying the reagent. How can I proceed?
A4: This is a classic process challenge. The goal is to facilitate the desired reaction without promoting the undesired hydrolysis pathway. The solution lies in controlling the type and amount of acid and rigorously excluding water.
Solution B: In Situ Water Scavenging
When water cannot be completely eliminated from reagents or is a byproduct of the reaction itself, an in situ water scavenger is essential. Orthoesters are particularly effective for this purpose.[9][10] Trimethyl orthoformate (TMOF) is an excellent choice as it reacts with water to form methyl formate and methanol, both of which are volatile and generally non-interfering.[10][11]
Experimental Protocol: In Situ Water Scavenging with Trimethyl Orthoformate (TMOF)
-
Setup: Prepare the reaction under strictly anhydrous conditions as described in the protocol above.
-
Addition of Scavenger: To your reaction solvent, add the substrate and any other non-acidic reagents. Before adding the acid catalyst and this compound, add TMOF (1.5 to 3.0 equivalents relative to the suspected amount of water). If water is a byproduct, use a stoichiometric excess of TMOF relative to the theoretical water produced.
-
Equilibration: Stir the mixture for 15-30 minutes at room temperature to allow the TMOF to react with any trace water present.
-
Initiation: Add the this compound, followed by the slow, dropwise addition of your acid catalyst.
-
Monitoring: Monitor the reaction closely. The absence of hydrolysis byproducts will confirm the effectiveness of the water scavenging.
Caption: Workflow for preventing hydrolysis using a water scavenger.
Data Summary: Hydrolysis Prevention Techniques
| Technique | Primary Target | Mechanism of Action | Key Considerations |
| Anhydrous Solvents | Adventitious Water | Reduces the concentration of water available for hydrolysis. | Standard "anhydrous" grades may not be sufficient; fresh distillation or use of septum-sealed bottles is best. |
| Inert Atmosphere | Atmospheric Moisture | Prevents ingress of water vapor from the air into the reaction. | Requires proper gas handling techniques (e.g., Schlenk line, glovebox). |
| Water Scavengers | In-Situ Water | Chemically and irreversibly consumes water within the reaction mixture.[9][11] | Must be compatible with all reagents and conditions. Orthoesters are excellent for acid-catalyzed reactions.[12] |
| Neutralized Silica Gel | Acidic Surfaces | Prevents on-column hydrolysis during chromatographic purification.[13] | Silica is pre-treated with a base (e.g., triethylamine in the eluent) to neutralize acidic sites. |
Section 3: Frequently Asked Questions (FAQs)
Q5: How should I properly store this compound to ensure its long-term stability?
A5: Based on its chemical sensitivities, the compound should be stored under an inert atmosphere (Argon is preferred), in a tightly sealed container, and at a low temperature (-20 °C is recommended).[14] This minimizes exposure to atmospheric moisture and slows any potential decomposition pathways.
Q6: I am purifying my reaction product on a standard silica gel column and see a new, more polar spot appearing on my TLC plates. What is happening?
A6: Standard silica gel is inherently acidic and contains adsorbed water. This creates a perfect environment for the on-column hydrolysis of either your unreacted starting material or a product that still contains the methoxymethylene-dioxane-dione moiety. To prevent this, pre-treat your silica gel by flushing the packed column with an eluent containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine, before loading your sample.[13]
Q7: Are there any alternative reagents that are functionally similar but more robust?
A7: The ethoxy-derivative, 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is available and functions similarly.[15] While it is also an enol ether and susceptible to hydrolysis, its slightly different steric and electronic properties may offer a marginal stability advantage in some systems. However, the fundamental preventative measures outlined in this guide will still be necessary for optimal results. For other types of acylation reactions, acyl Meldrum's acids can be considered, though they possess their own unique reactivity and stability profiles.[16][17]
References
- 1. This compound | C8H10O5 | CID 152111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dioxane-4,6-dione, 5-(methoxymethylene)-2,2-dimethyl- [cymitquimica.com]
- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. bocscichem.lookchem.com [bocscichem.lookchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. ic.unicamp.br [ic.unicamp.br]
- 9. docta.ucm.es [docta.ucm.es]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 15568-85-1 [sigmaaldrich.com]
- 15. chemscene.com [chemscene.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
Purification techniques for products synthesized from Methoxymethylene Meldrum's Acid.
Welcome to the technical support center for the purification of products synthesized from Methoxymethylene Meldrum's Acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the common challenges associated with the purification of this versatile class of compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and purification of derivatives of Methoxymethylene Meldrum's Acid.
Q1: My product, a Meldrum's acid derivative, appears to be decomposing during aqueous workup. What is the likely cause and how can I prevent it?
A1: The most probable cause is premature decarboxylation or hydrolysis of the Meldrum's acid moiety.[1] Meldrum's acid and its derivatives are sensitive to harsh pH conditions (both strongly acidic and basic) and elevated temperatures.[1]
Causality: The high acidity of the C5 proton and the strained cyclic di-ester structure make the Meldrum's acid ring susceptible to nucleophilic attack and subsequent ring-opening. Under aqueous conditions, this can be followed by decarboxylation, leading to the loss of the characteristic Meldrum's acid scaffold and the formation of various byproducts.
Preventative Measures:
-
pH Control: Maintain a neutral or mildly acidic pH (pH 4-7) during aqueous extractions.[1] This minimizes both acid- and base-catalyzed hydrolysis.
-
Temperature Management: Perform all aqueous workup steps at low temperatures (e.g., in an ice bath) to reduce the rate of decomposition.
-
Minimize Contact Time: Reduce the time your compound is in contact with the aqueous phase. Perform extractions quickly and efficiently.
-
Use of Saturated Brine: A final wash with saturated sodium chloride solution can help to remove residual water from the organic layer and reduce the potential for hydrolysis during solvent evaporation.
Q2: My product is highly soluble in the reaction solvent, making isolation by filtration difficult. What is the recommended procedure?
A2: For products with high solubility in the reaction solvent, direct filtration is often inefficient. An alternative approach is to first remove the reaction solvent under reduced pressure. The resulting crude residue can then be treated with a solvent in which the product has poor solubility to induce precipitation.[1][2]
Example: If your product is soluble in ethanol, after evaporating the ethanol, you can add a non-polar solvent like dichloromethane (DCM) or diethyl ether to precipitate the product.[1][2] The precipitate can then be collected by filtration and washed with the same non-polar solvent.[1][2]
Q3: I am observing product decomposition on the silica gel column during chromatographic purification. What are the best practices to avoid this?
A3: Decomposition on silica gel is a common issue with sensitive Meldrum's acid derivatives and is often attributed to the acidic nature of standard silica gel.
Mitigation Strategies:
-
Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine. This can be done by preparing the silica slurry in a solvent system containing a small percentage of triethylamine (e.g., 1-2%).
-
Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or Florisil. However, always perform a small-scale test first, as the reactivity on these phases can differ.
-
Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase. A slightly higher flow rate and careful selection of the eluent system to ensure good separation with a reasonable retention factor (Rf) are crucial.
-
Solvent System Choice: Avoid highly polar and protic solvents like methanol in large proportions if possible, as they can sometimes accelerate decomposition on the silica surface. A gradient elution starting with a less polar solvent system is often beneficial.
Q4: What are the common impurities I should be aware of when working with Methoxymethylene Meldrum's Acid and its products?
A4: Impurities can arise from the starting materials or from side reactions during the synthesis and workup.
-
Starting Material Impurities: Commercial Meldrum's acid can contain impurities such as malonic acid, acetone, and acetone condensation byproducts, especially in older samples.[3] It is often recommended to recrystallize Meldrum's acid before use to ensure high purity.[4]
-
Hydrolysis and Decarboxylation Products: As discussed, these are major potential impurities formed during the reaction or workup. Their presence can be identified by techniques like NMR and mass spectrometry.
-
Unreacted Starting Materials: Incomplete reactions will lead to the presence of unreacted Methoxymethylene Meldrum's Acid and the other reactant.
-
Enamidoesters: In reactions with lactams, prolonged reaction times can lead to the decomposition of the Meldrum's acid derivatives to form enamidoesters.[5]
II. Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Recovery After Aqueous Workup | 1. Product decomposition due to pH or temperature.[1]2. Product is partially soluble in the aqueous phase. | 1. Re-evaluate workup conditions: use cold, buffered aqueous solutions (pH 4-7).2. Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, DCM) to recover any dissolved product. |
| Streaking or Tailing of the Product Spot on TLC | 1. Compound is highly polar.2. On-plate decomposition on the silica TLC plate.3. Sample is overloaded. | 1. Use a more polar eluent system. Adding a small amount of a polar solvent like methanol or acetic acid can sometimes improve spot shape.2. Use TLC plates with a different stationary phase (e.g., alumina) or pre-treat the silica plate by dipping it in a solution of triethylamine in hexane and drying it before use.3. Dilute the sample before spotting on the TLC plate. |
| Product Crystallizes in the Column During Chromatography | 1. The chosen eluent system is not a good solvent for the product at the concentration being eluted.2. The laboratory temperature is too low. | 1. Modify the eluent system by adding a solvent in which the product is more soluble. For example, if using a hexane/ethyl acetate system, slightly increasing the proportion of ethyl acetate may help.2. Perform the chromatography at a slightly warmer, controlled room temperature. |
| Multiple Spots on TLC After Purification | 1. Incomplete purification.2. Product is unstable and decomposing post-purification. | 1. Repeat the purification step. For column chromatography, consider using a shallower solvent gradient for better separation.2. Store the purified product at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) and away from light. |
III. Experimental Protocols
Here are detailed, step-by-step methodologies for key purification techniques tailored for Methoxymethylene Meldrum's Acid derivatives.
Protocol 1: Optimized Column Chromatography for Sensitive Derivatives
This protocol is designed to minimize on-column decomposition.
Materials:
-
Crude product
-
Silica gel (60 Å, 230-400 mesh)
-
Triethylamine
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other moderately polar solvent)
-
Glass column, collection tubes, TLC plates, and other standard chromatography equipment
Procedure:
-
Eluent System Selection: Determine an appropriate eluent system using TLC. Aim for an Rf value of 0.2-0.3 for your product.
-
Slurry Preparation with Deactivated Silica:
-
In a beaker, add the required amount of silica gel.
-
Prepare the initial, least polar eluent mixture. Add triethylamine to this mixture to a final concentration of 1% (v/v).
-
Pour the triethylamine-containing eluent over the silica gel to create a slurry.
-
-
Column Packing:
-
Secure the column in a vertical position. Add a small plug of cotton or glass wool at the bottom.
-
Pour a small layer of sand over the plug.
-
Carefully pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[6]
-
Allow the silica to settle, and then add another thin layer of sand on top of the packed silica gel.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a compatible, volatile solvent.
-
Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system. Maintain a consistent flow rate. Do not let the column run dry.[6]
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the pure fractions as determined by TLC analysis.
-
Remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of Solid Derivatives
Recrystallization is an effective method for purifying solid products.
Materials:
-
Crude solid product
-
A suitable solvent or solvent pair
-
Erlenmeyer flask, heating source, filtration apparatus
Procedure:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for Meldrum's acid derivatives include ethanol, methanol, ethyl acetate, and mixtures with non-polar solvents like hexanes.[4][7]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
IV. Visualized Workflows
Decision Tree for Purification Method Selection
The following diagram outlines a logical workflow for choosing the appropriate purification technique for your Methoxymethylene Meldrum's Acid derivative.
Caption: A decision tree to guide the selection of a purification method.
Troubleshooting Workflow for Column Chromatography
This diagram illustrates a systematic approach to troubleshooting common issues during column chromatography.
Caption: A workflow for troubleshooting column chromatography issues.
V. References
-
Controlling decarboxylation of Meldrum's acid adducts during workup. - Benchchem. 1
-
Methoxymethylene Meldrum's Acid Research Articles - R Discovery. 5
-
Column Chromatography of an Oxepine Synthesized from Meldrum's Acid. 6
-
meldrum's acid - Organic Syntheses Procedure. 4
-
Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study - MDPI. 2
-
4 - Organic Syntheses Procedure. 8
-
(PDF) Meldrum's acid - ResearchGate. 9
-
What are the possible impurities of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)? - ResearchGate. 3
-
(PDF) Synthesis some of heterocyclic Compounds of Meldrum ' s Acid and study of The biological Activity - ResearchGate. 7
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting guide for Knoevenagel condensations with 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for Knoevenagel condensations utilizing 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a highly reactive derivative of Meldrum's acid.[1][2] Our goal is to equip you with the expertise to navigate common experimental challenges and optimize your synthetic outcomes.
Understanding the Reaction Landscape
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene compound, followed by dehydration to yield an α,β-unsaturated product.[3][4] this compound, also known as methoxymethylene Meldrum's acid, is a potent reactant due to the high acidity of the methylene protons of its parent compound, Meldrum's acid.[1] This heightened reactivity, however, can also lead to specific challenges. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
Question 1: Why is my reaction yield consistently low or the reaction fails to proceed to completion?
Low yields in Knoevenagel condensations with methoxymethylene Meldrum's acid can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.[5][6]
Possible Causes & Solutions:
-
Catalyst Inefficiency or Inappropriateness: The choice of catalyst is paramount. While weak bases like piperidine or pyridine are commonly used, the optimal catalyst can be substrate-dependent.[3][5][7]
-
Expert Insight: For sterically hindered substrates or less reactive carbonyl compounds, a stronger base might be necessary. However, excessively strong bases can promote self-condensation of the carbonyl partner.[3][7] Consider exploring alternative catalysts like L-proline or boric acid, which have demonstrated efficacy in similar condensations.[8][9][10]
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics and equilibrium.[6]
-
Solvent Choice: The polarity of the solvent can dramatically influence reaction rates. While protic solvents like ethanol can be effective, polar aprotic solvents such as DMF or acetonitrile often lead to higher conversions in shorter times.[6][7][11] In some cases, solvent-free conditions have been shown to improve yields.[7]
-
Temperature Adjustment: Many Knoevenagel condensations proceed at room temperature. However, gentle heating can often drive the reaction to completion, especially with less reactive substrates.[6][7]
-
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction by shifting the equilibrium back towards the starting materials.[7][9]
| Parameter | Recommendation | Rationale |
| Catalyst | Start with a weak base (e.g., piperidine, pyridine). If yields are low, consider L-proline or boric acid. | Balances the need for deprotonation with the risk of side reactions.[3][7][8][10] |
| Solvent | Screen polar aprotic solvents (DMF, acetonitrile) and protic solvents (ethanol). Consider solvent-free conditions. | Solvent polarity influences reaction rate and yield.[6][11] |
| Temperature | Begin at room temperature. If the reaction is sluggish, gently heat to 60-90°C. | Optimizes reaction rate while minimizing decomposition.[7] |
| Water Removal | Use a Dean-Stark trap or molecular sieves. | Drives the reaction equilibrium towards the product.[7][9] |
Question 2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
Side reactions are a common hurdle in Knoevenagel condensations, particularly with highly reactive starting materials.
Common Side Reactions and Mitigation Strategies:
-
Self-Condensation of the Carbonyl Compound: This is more prevalent when using strong bases.
-
Michael Addition: The highly electrophilic product of the Knoevenagel condensation can undergo a subsequent Michael addition with another equivalent of the active methylene compound.
-
Solution: This can sometimes be mitigated by adjusting the stoichiometry, using a slight excess of the carbonyl compound, or by carefully controlling the reaction time and temperature to favor the initial condensation. Monitoring the reaction by TLC is crucial to quench it upon consumption of the starting material.[7]
-
-
Decomposition of Methoxymethylene Meldrum's Acid: This reactant can be sensitive to prolonged heating or harsh basic conditions.
-
Solution: Use milder reaction conditions and shorter reaction times where possible. Ensure the quality of your starting material.
-
Question 3: My product is difficult to purify. What are the recommended purification strategies?
Purification of the Knoevenagel product can be challenging due to the potential for co-eluting side products or residual starting materials.
Purification Recommendations:
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems, such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is the standard approach.
-
Solvent System Selection: A good starting point for the eluent is a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the TLC analysis of the reaction mixture.
-
-
Acid/Base Wash: During the workup, washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove basic catalysts like piperidine or pyridine. A subsequent wash with brine can aid in removing residual water.[12]
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism for the Knoevenagel condensation?
The reaction proceeds through a three-step mechanism:
-
Deprotonation: A base removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).[4][13]
-
Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[13][14]
-
Dehydration: The intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product.[13][14]
Caption: Generalized mechanism of the Knoevenagel condensation.
Q2: How should I store this compound?
This reagent should be stored in a cool, dry place, away from light and moisture, under an inert atmosphere (e.g., argon) if possible.[15][16] Proper storage is crucial to prevent degradation and ensure its reactivity.
Q3: Can I use water as a solvent for this reaction?
While water has been successfully used as a solvent in some Knoevenagel condensations to promote green chemistry principles, its use with methoxymethylene Meldrum's acid should be approached with caution.[6][17] The reactant and the Meldrum's acid moiety can be susceptible to hydrolysis, especially at elevated temperatures. It is advisable to start with organic solvents and only explore aqueous conditions if necessary for specific applications, with careful monitoring for potential side reactions.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with an Aldehyde
This protocol provides a general starting point for the condensation of an aldehyde with this compound.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, Toluene, or DMF)
-
Catalyst (e.g., Piperidine, 0.1 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde and this compound.
-
Add the chosen solvent to achieve a suitable concentration (typically 0.1-1.0 M).
-
Add the catalyst to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General experimental workflow for Knoevenagel condensation.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. This compound | C8H10O5 | CID 152111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. purechemistry.org [purechemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 14. youtube.com [youtube.com]
- 15. This compound, CasNo.15568-85-1 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]
- 16. This compound | 15568-85-1 [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Side reactions of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione with common reagents.
Welcome to the Technical Support Center for 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (Methoxymethylene Meldrum's Acid or MMDA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential side reactions encountered when working with this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable solutions based on established chemical principles and field-proven insights.
Question 1: My reaction with a primary amine is giving a complex mixture of products instead of the expected simple substitution. What's going on?
Answer:
This is a frequent challenge when working with this compound (MMDA) and primary amines. While the intended reaction is a straightforward nucleophilic substitution of the methoxy group, several side reactions can occur, leading to a complex product profile.
Root Cause Analysis:
The primary issue stems from the multiple reactive sites on both the MMDA and the initial amine adduct. The Meldrum's acid moiety is susceptible to nucleophilic attack at the carbonyl carbons, and the enamine-like product formed after the initial substitution can undergo further reactions.
Common Side Reactions with Primary Amines:
-
Ring-Opening of the Dioxane-dione Ring: Primary amines can act as nucleophiles and attack the carbonyl groups of the Meldrum's acid ring. This leads to the opening of the ring and the formation of malonic acid diamide derivatives after subsequent reactions. This is more likely to occur under harsh conditions such as elevated temperatures or prolonged reaction times.[1][2]
-
Double Addition/Cross-Linking: If the primary amine has more than one reactive N-H bond, or if the initial product can react further, you may observe the formation of dimeric or polymeric byproducts.
-
C- vs. N-Alkylation with Ambident Nucleophiles: In cases where the amine is part of a more complex molecule with other nucleophilic sites (like an enaminone), you can get a mixture of C- and N-adducts. The regioselectivity of this reaction often depends on the substituents on the nitrogen atom of the enaminone.[3][4][5]
Troubleshooting & Mitigation Strategies:
| Strategy | Rationale |
| Control Reaction Temperature | Maintain a low temperature (e.g., 0 °C to room temperature) to minimize the rate of undesired side reactions, particularly ring-opening. |
| Use a Non-Nucleophilic Base | If a base is required, use a sterically hindered, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to prevent it from attacking the Meldrum's acid ring. |
| Optimize Stoichiometry | Use a precise 1:1 stoichiometry of the amine to MMDA. An excess of the amine can promote ring-opening and other side reactions. |
| Solvent Choice | Aprotic solvents like acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are generally preferred. Protic solvents may participate in the reaction or promote hydrolysis.[3] |
| Protecting Groups | If the amine is part of a multifunctional molecule, consider protecting other nucleophilic groups to ensure selective reaction at the desired site. |
Experimental Workflow for Minimizing Side Reactions:
Caption: Controlled addition and reaction monitoring workflow.
Question 2: I'm trying to synthesize a pyrazole from MMDA and a hydrazine derivative, but I'm getting low yields and multiple spots on my TLC. What are the likely side products?
Answer:
The synthesis of pyrazoles from MMDA and hydrazines is a powerful transformation, but it is not without its challenges. The formation of multiple products often arises from the reactivity of the intermediates and the potential for alternative reaction pathways.
Root Cause Analysis:
The reaction proceeds through an initial substitution of the methoxy group by the hydrazine, followed by an intramolecular cyclization and elimination of the Meldrum's acid moiety. Side reactions can occur at each of these steps.
Common Side Reactions in Pyrazole Synthesis:
-
Regioisomers: If you are using a substituted hydrazine (e.g., phenylhydrazine), you can form two different regioisomers of the pyrazole. The regioselectivity is often influenced by the electronic and steric nature of the substituents on the hydrazine and the reaction conditions.[6][7]
-
Incomplete Cyclization: The intermediate formed after the initial substitution may be stable enough to be isolated, especially if the cyclization step is slow. This will appear as a separate spot on your TLC.
-
Ring-Opening of Meldrum's Acid: Similar to the reaction with primary amines, the hydrazine can attack the carbonyls of the Meldrum's acid ring, leading to undesired byproducts.
-
Formation of Hydrazones: In some cases, the Meldrum's acid derivative can undergo a retro-Knoevenagel type reaction, and the resulting aldehyde can react with the hydrazine to form a hydrazone.[8]
Troubleshooting & Mitigation Strategies:
| Strategy | Rationale |
| Choice of Hydrazine Salt | Using the hydrochloride salt of the hydrazine can sometimes improve regioselectivity and minimize side reactions by protonating the more basic nitrogen. |
| Solvent and Catalyst | The choice of solvent and catalyst can significantly impact the reaction outcome. Protic solvents like ethanol can facilitate the cyclization, while aprotic solvents may favor the formation of the uncyclized intermediate. Acidic catalysts (e.g., acetic acid) are often used to promote the reaction. |
| Temperature Control | Refluxing in a suitable solvent is often necessary to drive the cyclization to completion. However, excessively high temperatures can lead to decomposition. |
| Purification Method | Careful column chromatography is often required to separate the desired pyrazole from regioisomers and other byproducts. |
Reaction Pathway and Potential Side Products:
Caption: Pyrazole synthesis and potential side reactions.
Question 3: My MMDA reagent seems to be degrading upon storage. What are the signs of decomposition and how can I store it properly?
Answer:
This compound is a relatively stable compound, but it can degrade over time, especially if not stored correctly.
Signs of Decomposition:
-
Change in Color: Fresh, pure MMDA is a white to off-white crystalline solid. A yellow or brownish discoloration can indicate the presence of impurities or degradation products.
-
Clumping or Oily Appearance: The solid may become clumpy or develop an oily appearance due to the formation of decomposition products.
-
Inconsistent Reaction Results: If you observe a sudden drop in yield or an increase in side products in a standard reaction, your MMDA reagent may have degraded.
Decomposition Pathways:
-
Hydrolysis: MMDA is susceptible to hydrolysis, especially in the presence of moisture. This will break down the dioxane-dione ring.
-
Thermal Decomposition: While generally stable at room temperature, prolonged exposure to elevated temperatures can cause decomposition. The parent Meldrum's acid is known to decompose upon heating to generate ketenes.[9][10] Derivatives of Meldrum's acid can also undergo thermal decomposition.[11]
Proper Storage Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C.[12] | Low temperatures slow down the rate of decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[12] | This prevents hydrolysis by excluding moisture from the air. |
| Container | Use a tightly sealed, opaque container. | This protects the compound from moisture and light. |
Question 4: I am observing an unexpected C,O-dialkylation product instead of the expected C,C-dialkylation with a dihaloalkane. Why is this happening?
Answer:
The alkylation of the enolate of Meldrum's acid typically proceeds via C-alkylation. However, under certain conditions, O-alkylation can become a competitive or even the dominant pathway, leading to C,O-dialkylation products with dihaloalkanes.
Root Cause Analysis:
The enolate of Meldrum's acid is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. The outcome of the reaction (C- vs. O-alkylation) is influenced by several factors, including the nature of the electrophile, the solvent, and the counterion.
Factors Favoring O-Alkylation:
-
Hard Electrophiles: "Harder" electrophiles (according to Hard-Soft Acid-Base theory) tend to react at the "harder" oxygen atom of the enolate.
-
Solvent: Polar aprotic solvents can solvate the cation, making the enolate oxygen more available for reaction.
-
Reaction Kinetics: O-alkylation is often the kinetically favored pathway, while C-alkylation is the thermodynamically favored one.[13] If the reaction is run at low temperatures and for a short duration, the kinetic product may be isolated.
Troubleshooting & Mitigation Strategies:
| Strategy | Rationale |
| Use a Softer Electrophile | If possible, modify the electrophile to be "softer," which will favor reaction at the carbon atom. |
| Change the Solvent | Switching to a less polar solvent may favor C-alkylation. |
| Allow for Thermodynamic Control | Running the reaction at a higher temperature or for a longer time may allow the initially formed O-alkylation product to rearrange to the more stable C-alkylation product. |
References
- 1. ic.unicamp.br [ic.unicamp.br]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | 15568-85-1 [sigmaaldrich.com]
- 13. xray.uky.edu [xray.uky.edu]
Navigating the Reactivity of Methoxymethylene Meldrum's Acid: A Technical Support Guide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Methoxymethylene Meldrum's Acid (MMMA). As a highly reactive and versatile C-electrophile, MMMA is a cornerstone reagent for constructing complex heterocyclic and acyclic systems.[1] However, its reactivity is exquisitely sensitive to the reaction environment, with solvent choice being a paramount, and often underestimated, factor. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth insights into harnessing the full potential of MMMA by mastering the impact of solvent selection. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solvent-Based Solutions
This section addresses the most frequent challenges encountered when working with MMMA, framed in a question-and-answer format to directly tackle your experimental hurdles.
Question 1: My reaction is incredibly slow or fails to reach completion. I suspect a solubility or reactivity issue. What's going on?
Answer: This is a classic problem often rooted in an inappropriate solvent choice that fails to balance the solubility of your reactants with the energetic requirements of the reaction.
-
The Causality: MMMA's reactivity is driven by its high electrophilicity. The reaction mechanism, typically a nucleophilic attack on the β-carbon of the methoxymethylene group, often involves charged or highly polar transition states. Nonpolar solvents like toluene or hexanes can fail to adequately solvate and stabilize these transition states, leading to a high activation energy barrier and consequently, a sluggish reaction. While they may offer excellent solubility for nonpolar substrates, they can impede the reaction's progress.[2]
-
Troubleshooting Steps:
-
Assess Reactant Solubility: First, confirm that both your nucleophile and MMMA are soluble in the chosen solvent at the reaction temperature. Poor solubility is a common cause of incomplete conversion.
-
Increase Solvent Polarity: If solubility is adequate, consider switching to a more polar, aprotic solvent. Dichloromethane (DCM) or chloroform are excellent starting points as they dissolve MMMA well and are relatively inert.[3]
-
Employ Polar Aprotic Solvents for a Rate Boost: For particularly stubborn reactions, highly polar aprotic solvents like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) can dramatically accelerate reaction rates by stabilizing charged intermediates.[2][4] Acetonitrile, in particular, is frequently cited as an effective solvent for reactions involving MMMA with various nucleophiles.[1][4]
-
Consider Temperature: While many reactions with MMMA proceed at room temperature, some may require gentle heating to overcome the activation barrier, especially in less polar solvents.[2]
-
Question 2: I'm observing significant side product formation. My desired product is contaminated with what appears to be an N-adduct instead of the C-adduct (or vice-versa). Can the solvent influence regioselectivity?
Answer: Absolutely. The solvent can play a decisive role in directing the regiochemical outcome of reactions with ambident nucleophiles (molecules with multiple reactive sites), such as enaminones or certain heterocycles.
-
The Causality: The choice between C-alkylation and N-alkylation is often a battle between kinetic and thermodynamic control, which the solvent can influence. For instance, in reactions with primary enaminones, polar aprotic solvents like acetonitrile have been shown to favor exclusive reaction at the nitrogen atom.[1] This is because the solvent can stabilize the transition state leading to the N-adduct more effectively. Conversely, a different solvent system might alter the nucleophilicity of the competing sites.
-
Troubleshooting Steps:
-
Solvent Screening: If you are experiencing poor regioselectivity, a solvent screen is the most effective strategy. Compare the reaction outcome in a nonpolar solvent (e.g., toluene), a moderately polar solvent (e.g., DCM, THF), and a highly polar aprotic solvent (e.g., acetonitrile).
-
Analyze the Mechanism: Consider the nature of your nucleophile. Hard and soft acid-base (HSAB) theory can be a useful guide. The electrophilic carbon of MMMA is a soft electrophile. Solvents can influence the "softness" or "hardness" of the nucleophilic centers.
-
Temperature Adjustment: Lowering the reaction temperature often favors the kinetically controlled product, which may improve selectivity in some cases.
-
Question 3: MMMA seems to be decomposing in my reaction mixture, leading to a complex mess and low yield. Why is this happening?
Answer: MMMA, like its parent compound Meldrum's acid, is sensitive to certain conditions, particularly protic solvents and strong bases, which can lead to decomposition or undesired side reactions.
-
The Causality:
-
Protic Solvents (Alcohols, Water): Protic solvents like methanol or ethanol can act as nucleophiles themselves, reacting with MMMA to cause trans-esterification or other decomposition pathways. While some reactions are performed in alcohols, they often require specific conditions or catalysts and may lead to different products. For example, refluxing an acyl Meldrum's acid in methanol leads to the corresponding methyl ketoester.[3][5]
-
Strong Bases: Strong bases can deprotonate the Meldrum's acid ring, leading to ring-opening or self-condensation side reactions.[2][6]
-
Thermal Instability: At elevated temperatures, MMMA can decompose to form highly reactive ketene intermediates.[5] This is a useful feature in flash vacuum pyrolysis (FVP) but is generally undesirable in solution-phase reactions unless specifically intended.[1]
-
-
Troubleshooting Steps:
-
Use Anhydrous Aprotic Solvents: The most critical step is to switch to a dry, aprotic solvent. Dichloromethane and acetonitrile are generally safe choices. Ensure your solvent is properly dried before use.
-
Avoid Strong Bases: If a base is required, use a weak, non-nucleophilic base like pyridine or triethylamine, and use it in catalytic amounts if possible.[2][3]
-
Maintain Temperature Control: Run the reaction at room temperature or below unless heating is proven necessary for conversion. If heating is required, do so cautiously and monitor for decomposition by TLC. Refluxing in high-boiling solvents should be approached with care.
-
Frequently Asked Questions (FAQs)
Q: What is the best "general purpose" solvent for reactions with Methoxymethylene Meldrum's Acid?
A: While there's no single perfect solvent for all applications, acetonitrile (MeCN) and dichloromethane (DCM) are excellent starting points. Acetonitrile is a polar aprotic solvent that effectively promotes many reactions by stabilizing polar intermediates without being protic.[1][4] DCM is less polar but provides good solubility for MMMA and a wide range of organic substrates, and it is highly inert.[3]
Q: How does solvent polarity specifically affect the reactivity of MMMA?
A: The double bond in MMMA is highly polarized due to the electron-withdrawing Meldrum's acid moiety, making the β-carbon highly electrophilic. Polar solvents stabilize the charge separation in the ground state and, more importantly, stabilize the charged transition state during nucleophilic attack. This stabilization lowers the activation energy of the reaction, leading to a faster reaction rate, as observed in Knoevenagel condensations.[2]
Q: Can I use protic solvents like ethanol or methanol with MMMA?
A: It is generally not recommended unless a specific protocol calls for it. Alcohols can compete as nucleophiles, leading to side products or decomposition of the MMMA. While some specific syntheses, like certain Knoevenagel condensations or multicomponent reactions, successfully use ethanol or methanol, these are often catalyst-dependent and may not be generalizable.[7] If you must use an alcohol, be aware that you may form ester byproducts.
Data & Protocols
Comparative Solvent Effects in the Synthesis of Enamine Adducts
The reaction of anilines with MMMA to form enamines, key intermediates in quinolone synthesis, provides an excellent case study for solvent effects.[8]
| Solvent | Polarity (Dielectric Const.) | Typical Reaction Time | Typical Yield | Key Observations |
| Toluene | 2.4 | 12 hours | ~86% | Fastest reaction time observed in one study, but yield may be slightly lower. |
| Isopropanol | 18.3 | 4 days | ~95% | Very high yield but impractically long reaction time. |
| Methanol | 32.6 | 18 hours | ~90% | Excellent balance of high yield and significantly reduced reaction time compared to isopropanol. |
| Acetonitrile | 37.5 | Varies (often reflux) | Good to Excellent | Widely used for its ability to promote reactions with N and C-nucleophiles.[1] |
Data synthesized from a study on quinolone synthesis.
General Experimental Protocol: Reaction of MMMA with an Aniline in Methanol
This protocol is adapted from methodologies used in the synthesis of quinolone precursors and demonstrates a practical application of solvent selection.
Objective: To synthesize 5-((phenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Materials:
-
Methoxymethylene Meldrum's Acid (MMMA) (1.0 eq)
-
Aniline (1.0 eq)
-
Anhydrous Methanol (MeOH)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve Methoxymethylene Meldrum's Acid (1.0 eq) in anhydrous methanol.
-
Add aniline (1.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash with a small amount of cold methanol.
-
If no precipitate forms, remove the methanol under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography as necessary.
Visualizing Reaction Logic
Solvent-Mediated Reaction Pathway
The following diagram illustrates how solvent choice can influence the energy profile of a reaction involving MMMA, leading to different reaction rates.
References
Catalyst Selection for Reactions Involving 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: A Technical Support Guide
Welcome to the Technical Support Center for reactions involving 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a highly versatile and reactive building block in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction to the Reactivity of this compound
This compound, often referred to as methoxymethylene Meldrum's acid, is a potent electrophile widely employed in carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity stems from the strongly electron-withdrawing Meldrum's acid moiety, which renders the exocyclic double bond highly susceptible to nucleophilic attack. The methoxy group serves as an excellent leaving group, facilitating a variety of transformations.
This guide will focus on providing practical advice for catalyst selection and reaction optimization for two major classes of reactions involving this substrate: Michael additions and cycloadditions.
Section 1: Michael Additions - Catalyst Selection and Troubleshooting
The conjugate addition of nucleophiles to this compound is a cornerstone of its application. The choice of catalyst is paramount in achieving high yields, diastereoselectivity, and enantioselectivity.
Frequently Asked Questions (FAQs) for Michael Additions
Q1: What are the most common types of catalysts for Michael additions to methoxymethylene Meldrum's acid?
A1: The selection of a catalyst is highly dependent on the nucleophile and the desired stereochemical outcome. The most common catalyst classes include:
-
Organocatalysts: Chiral secondary amines (e.g., prolinol derivatives) and bifunctional thioureas (e.g., cinchona alkaloid derivatives) are frequently used for asymmetric Michael additions.[1][2][3] These catalysts operate through the formation of a chiral enamine or by activating the electrophile and nucleophile through hydrogen bonding.
-
Base Catalysts: For simple conjugate additions with active methylene compounds, inorganic bases like potassium carbonate or organic bases such as Triton-B can be effective.
-
Metal Catalysts: Transition metal complexes, particularly those of copper and rhodium, are employed for specific transformations like conjugate alkynylation.[4][5]
Q2: My Michael addition is sluggish or not proceeding to completion. What are the likely causes and how can I troubleshoot this?
A2: A stalled Michael addition can be due to several factors. Here's a systematic troubleshooting approach:
-
Catalyst Inactivity:
-
Organocatalysts: Ensure the catalyst is pure and anhydrous. Amine-based catalysts can be sensitive to acidic impurities. Bifunctional thiourea catalysts rely on hydrogen bonding, and their activity can be diminished in highly polar, protic solvents that compete for hydrogen bonding.[6]
-
Metal Catalysts: The active catalytic species may not be forming correctly. For copper-catalyzed reactions, ensure the correct oxidation state of the copper precursor is used and that the ligand is properly coordinated.
-
-
Substrate Quality: Verify the purity of your this compound. Impurities can inhibit the catalyst or lead to side reactions.
-
Solvent Choice: The solvent can have a profound impact on reaction rate and selectivity. For organocatalyzed reactions, non-polar aprotic solvents like toluene or dichloromethane are often preferred.[6]
-
Temperature: While many reactions proceed at room temperature, gentle heating may be required to overcome the activation energy barrier. However, be cautious, as elevated temperatures can lead to decomposition of the Meldrum's acid moiety.[7]
Q3: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
A3: Side product formation is a common challenge. Here are some frequent culprits:
-
Decomposition of Meldrum's Acid: At elevated temperatures or under strongly basic or acidic conditions, the Meldrum's acid ring can open.[7] It is advisable to conduct reactions at the lowest effective temperature.
-
1,2-Addition vs. 1,4-Addition: With certain nucleophiles, direct attack at one of the carbonyl groups of the Meldrum's acid (1,2-addition) can compete with the desired conjugate addition (1,4-addition).[8] Catalyst choice can influence this selectivity.
-
Double Addition: If the initial Michael adduct still possesses an acidic proton, a second addition may occur. This can often be controlled by using a stoichiometric amount of the nucleophile.
Troubleshooting Guide for Michael Additions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Low reaction temperature; Poor substrate quality; Inappropriate solvent. | Check catalyst purity and handle under inert atmosphere if necessary. Gradually increase reaction temperature. Purify the starting material. Screen different solvents (e.g., toluene, CH2Cl2, THF). |
| Low Yield | Product decomposition during workup or purification; Reversible reaction. | Use mild workup conditions (e.g., avoid strong acids/bases). Consider purification by flash chromatography at low temperature. If the reaction is reversible, try to remove a byproduct to drive the equilibrium. |
| Poor Diastereoselectivity | Sub-optimal catalyst or reaction conditions. | Screen a range of catalysts with different steric and electronic properties. Vary the reaction temperature and solvent. |
| Poor Enantioselectivity | Ineffective chiral catalyst; Racemization of the product. | Screen different chiral catalysts and ligands. Ensure the workup and purification conditions are not promoting racemization. |
| Formation of an Unidentifiable Mixture of Products | Decomposition of starting material or product; Multiple side reactions occurring. | Run the reaction at a lower temperature. Use a milder catalyst. Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts and adjust conditions accordingly. |
Experimental Protocol: Organocatalytic Asymmetric Michael Addition of a Thiol
This protocol provides a general procedure for the asymmetric addition of a thiol to this compound using a chiral secondary amine catalyst.
Materials:
-
This compound
-
Thiol nucleophile
-
Chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl ether)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the chiral secondary amine catalyst (5-10 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Add the thiol nucleophile (1.0-1.2 equivalents) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous toluene.
-
Slowly add the solution of the electrophile to the cooled catalyst and nucleophile mixture over a period of 30 minutes.
-
Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of the Catalytic Cycle:
Caption: Organocatalytic cycle for the Michael addition of a thiol.
Section 2: Hetero-Diels-Alder Reactions - Catalyst Selection and Troubleshooting
This compound can also function as a dienophile in hetero-Diels-Alder reactions, providing access to complex heterocyclic structures. Lewis acid catalysis is often essential for these transformations.
Frequently Asked Questions (FAQs) for Hetero-Diels-Alder Reactions
Q1: What types of Lewis acids are effective for promoting hetero-Diels-Alder reactions with methoxymethylene Meldrum's acid?
A1: The choice of Lewis acid is critical and depends on the diene and the desired reactivity and selectivity. Common Lewis acids include:
-
Boron-based Lewis acids: BF3·OEt2 is a commonly used, strong Lewis acid.
-
Aluminum-based Lewis acids: AlCl3 and Et2AlCl are powerful Lewis acids that can significantly accelerate the reaction. Mixed Lewis acid systems like AlBr3/AlMe3 have also been shown to be effective for hindered systems.[9]
-
Titanium-based Lewis acids: TiCl4 is another strong Lewis acid that can be employed.
-
Chiral Lewis acids: For asymmetric versions of the reaction, chiral Lewis acids derived from metals like titanium, copper, or scandium complexed with chiral ligands are utilized.
Q2: My hetero-Diels-Alder reaction is giving a low yield of the desired cycloadduct. What could be the issue?
A2: Low yields in hetero-Diels-Alder reactions can often be attributed to:
-
Decomposition of the Dienophile: Strong Lewis acids can promote the decomposition of the sensitive Meldrum's acid derivative. It is crucial to perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and to carefully control the stoichiometry of the Lewis acid.
-
Poor Diene Reactivity: If the diene is not sufficiently electron-rich, the reaction may be slow. In such cases, a stronger Lewis acid or higher reaction temperature may be necessary, but with the risk of decomposition.
-
Side Reactions: The Lewis acid can catalyze polymerization of the diene or other unwanted side reactions. Using a less reactive Lewis acid or a lower catalyst loading might mitigate this.
Q3: How can I control the regioselectivity and stereoselectivity of the cycloaddition?
A3: The stereochemical outcome of the hetero-Diels-Alder reaction is influenced by several factors:
-
The nature of the Lewis acid and chiral ligand (for asymmetric reactions): The coordination of the Lewis acid to the carbonyl groups of the dienophile dictates the facial selectivity of the diene attack.
-
The structure of the diene: The substituents on the diene will influence the regioselectivity of the cycloaddition according to frontier molecular orbital theory.
-
Reaction temperature: Lower temperatures generally lead to higher selectivity.
Troubleshooting Guide for Hetero-Diels-Alder Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction | Insufficiently active Lewis acid; Low reaction temperature; Unreactive diene. | Screen stronger Lewis acids. Gradually increase the reaction temperature. Consider using a more electron-rich diene. |
| Low Yield of Cycloadduct | Decomposition of starting materials; Polymerization of the diene. | Use a milder Lewis acid or lower catalyst loading. Perform the reaction at a lower temperature. Add the dienophile slowly to the diene-Lewis acid mixture. |
| Complex Mixture of Products | Lack of regioselectivity; Formation of multiple stereoisomers; Side reactions. | Screen different Lewis acids to improve regioselectivity. For stereoselectivity, optimize the chiral ligand and reaction temperature. Analyze byproducts to understand competing reaction pathways. |
| Product is Unstable to Purification | The cycloadduct may be sensitive to silica gel. | Consider purification by other methods such as crystallization or chromatography on a less acidic stationary phase (e.g., alumina). |
Experimental Protocol: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction
This protocol provides a general procedure for a Lewis acid-catalyzed hetero-Diels-Alder reaction between a diene and this compound.
Materials:
-
This compound
-
Diene
-
Lewis acid (e.g., BF3·OEt2)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the diene (1.0-1.5 equivalents).
-
Add anhydrous dichloromethane and cool the solution to -78 °C.
-
Slowly add the Lewis acid (1.0-1.2 equivalents) to the cooled solution of the diene.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the solution of the dienophile to the cold diene-Lewis acid mixture.
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO3 or water.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of the Reaction Pathway:
Caption: Lewis acid-catalyzed hetero-Diels-Alder reaction pathway.
References
- 1. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
- 2. Organocatalytic asymmetric tandem Michael addition-hemiacetalization: a route to chiral dihydrocoumarins, chromanes, and 4H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic, enantioselective, conjugate alkyne addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective rhodium-catalyzed conjugate alkynylation of 5-benzylidene Meldrum's acids with TMS-acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.ucla.edu [chem.ucla.edu]
Technical Support Center: Monitoring Reactions with 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the technical support center for 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a versatile reagent in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth advice on monitoring the progress of reactions involving this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments.
Introduction: The Chemistry of a Versatile Building Block
This compound, an electrophilic derivative of Meldrum's acid, is a potent building block for the synthesis of a wide array of heterocyclic compounds and other complex molecules. Its high reactivity stems from the electron-withdrawing nature of the Meldrum's acid moiety, making the methoxymethylene group an excellent leaving group upon nucleophilic attack. Monitoring the consumption of this starting material and the formation of the desired product is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final compound.
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound and provides actionable solutions.
Q1: My TLC plate shows multiple spots, and I can't distinguish the product from the starting material. How can I improve the separation?
A1: Achieving good separation on a Thin Layer Chromatography (TLC) plate is crucial for accurate reaction monitoring. If you are observing poor separation, consider the following:
-
Solvent System Optimization: The polarity of the solvent system is the most critical factor. This compound is a relatively polar molecule. Your product, depending on the nucleophile used, may be more or less polar.
-
If spots are too high (high Rf): Your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) and increase the proportion of the non-polar solvent (e.g., hexanes).
-
If spots are too low (low Rf): Your solvent system is not polar enough. Increase the proportion of the polar solvent.
-
For basic products (e.g., from amine nucleophiles): Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can improve spot shape and resolution.
-
For acidic products: A small amount of acetic acid (0.1-1%) can be beneficial.[1]
-
-
Co-spotting: Always run a "co-spot" lane on your TLC plate. This involves spotting the starting material and the reaction mixture on the same lane. This will help you definitively identify the starting material spot in your reaction mixture.[2]
-
Visualization Techniques:
-
UV Light: Both the starting material and many of its products are UV active.
-
Staining: If your product is not UV active, or for better visualization, use a chemical stain. A potassium permanganate (KMnO4) stain is often effective for visualizing the disappearance of the starting material, as the double bond in the methoxymethylene group will react.
-
Q2: The reaction appears to be stalled; the starting material is still present after a prolonged time. What are the possible causes and solutions?
A2: A stalled reaction can be frustrating, but a systematic approach can help identify the issue:
-
Reagent Purity and Stoichiometry:
-
Ensure that your this compound is pure and has been stored under appropriate conditions (cool and dry) to prevent decomposition.
-
Verify the purity and exact stoichiometry of your nucleophile. If your nucleophile is weak or impure, the reaction may not proceed to completion.
-
-
Reaction Conditions:
-
Temperature: Many reactions with this reagent proceed at room temperature. However, if the reaction is sluggish, gentle heating may be required. Monitor the reaction carefully by TLC to avoid decomposition at elevated temperatures.
-
Solvent: The choice of solvent can significantly impact reaction rates. Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are commonly used. Ensure the solvent is dry, as water can react with the starting material.
-
Catalyst/Base: Some reactions require a base to deprotonate the nucleophile or a catalyst to facilitate the reaction. Ensure the base or catalyst is active and used in the correct amount.
-
-
Equilibrium: Some reactions may be reversible. If you suspect an equilibrium is at play, consider using an excess of one of the reagents or removing a byproduct to drive the reaction forward.
Q3: My NMR spectrum of the crude product is complex, and I'm not sure if the reaction was successful. What are the key signals to look for?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring these reactions. Here's how to interpret the spectra:
-
Starting Material Signals: In the ¹H NMR spectrum of this compound, the key signals to monitor are:
-
The singlet for the two methyl groups of the dioxane ring (around 1.7 ppm).
-
The singlet for the methoxy group (around 4.0-4.3 ppm).
-
The singlet for the vinylic proton of the methoxymethylene group (around 8.0-8.5 ppm).
-
-
Product Signals: Upon successful reaction, you should observe the disappearance of the methoxymethylene proton signal and the appearance of new signals corresponding to your product. For example, in a reaction with a primary amine (R-NH2), you would expect to see:
-
A new signal for the N-H proton.
-
A new signal for the vinylic proton adjacent to the nitrogen, which will likely be shifted compared to the starting material's vinylic proton.
-
Signals corresponding to the "R" group of your amine.
-
-
¹³C NMR: In the ¹³C NMR spectrum, the disappearance of the carbon signals of the methoxymethylene group and the appearance of new signals for the product are indicative of a successful reaction.
Table 1: Example ¹H NMR Shifts for a Reaction with an Amine
| Compound | Key Proton | Approximate Chemical Shift (ppm) |
| This compound | Vinylic CH | ~8.33 |
| Methoxy CH₃ | ~4.2 | |
| Dioxane CH₃ | ~1.7 | |
| 5-((Phenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Vinylic CH | ~8.75 |
| NH | ~11.32 | |
| Dioxane CH₃ | ~1.67 |
Note: Chemical shifts can vary depending on the solvent and the specific structure of the product.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of reactions with this compound?
A1: The most common and practical methods are:
-
Thin Layer Chromatography (TLC): This is the quickest and most convenient method for qualitative monitoring of reaction progress. It allows you to visualize the consumption of the starting material and the formation of the product(s).[1][2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for obtaining quantitative information about the reaction mixture. By integrating the signals of the starting material and product, you can determine the reaction conversion.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique. It is particularly useful for complex reaction mixtures or when high accuracy is required. Developing an HPLC method can be more time-consuming than TLC.
-
Gas Chromatography (GC): If the product is volatile and thermally stable, GC can be an effective monitoring technique.
The choice of method depends on the specific reaction, the available equipment, and the level of detail required.
Q2: How do I prepare a sample from my reaction mixture for TLC analysis?
A2: To prepare a TLC sample:
-
Using a glass capillary, take a small aliquot (a drop) of the reaction mixture.
-
Dissolve the aliquot in a small amount of a volatile solvent, such as ethyl acetate or dichloromethane, in a small vial (e.g., a 1-dram vial). The concentration should be such that you get a clear spot on the TLC plate without significant streaking.
-
Spot the diluted sample onto the baseline of your TLC plate using a clean capillary.
-
Also spot the starting material (and the nucleophile, if it's visible by your visualization method) in separate lanes for comparison. A co-spot is also highly recommended.[2]
Q3: Can I use HPLC to monitor my reaction? What are the key parameters to consider?
A3: Yes, HPLC is an excellent quantitative method. Here are the key considerations for developing an HPLC method:
-
Column Selection: A reversed-phase column (e.g., C18) is a good starting point for most applications involving these compounds.
-
Mobile Phase: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typically used. You will likely need to run a gradient to achieve good separation of the starting material and product.
-
Detector: A UV detector is suitable, as the starting material and many of its derivatives are UV-active.
-
Method Development: Start with a broad gradient (e.g., 5-95% organic solvent over 20-30 minutes) to determine the approximate retention times of your components. Then, optimize the gradient to achieve baseline separation in a shorter run time.
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by TLC
-
Prepare the TLC chamber: Add your chosen solvent system to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.
-
Spot the TLC plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot your starting material, your reaction mixture, and a co-spot on this line.
-
Develop the plate: Place the spotted TLC plate in the chamber and close the lid. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the plate: Remove the plate, mark the solvent front with a pencil, and let the solvent evaporate. Visualize the spots under a UV lamp and/or by staining.
-
Analyze the results: Compare the spots in the reaction mixture lane to the starting material lane to determine if the starting material has been consumed and if a new product spot has formed.[1][2]
Diagram 1: TLC Monitoring Workflow
Caption: Workflow for monitoring a chemical reaction using TLC.
Logical Relationships
Diagram 2: Decision Tree for Choosing a Monitoring Technique
Caption: Decision tree for selecting an appropriate reaction monitoring technique.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and Diethyl Ethoxymethylenemalonate
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular complexity with efficiency and precision. For researchers, particularly those in drug development, access to versatile building blocks that can be reliably employed in the construction of heterocyclic scaffolds is of critical importance. This guide provides an in-depth, objective comparison of two widely utilized C3 synthons: 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, and the classical reagent, diethyl ethoxymethylenemalonate (DEEM). Our analysis, supported by experimental data and mechanistic insights, will illuminate the distinct reactivity profiles of these reagents, empowering chemists to make informed decisions in their synthetic endeavors.
At a Glance: Structural and Electronic Distinctions
The divergent reactivity of this compound and diethyl ethoxymethylenemalonate can be traced back to their fundamental structural and electronic properties. The former, a derivative of Meldrum's acid, possesses a rigid 1,3-dioxane-4,6-dione ring system. This cyclic structure locks the two carbonyl groups in a conformation that enhances the acidity of the parent Meldrum's acid (pKa ≈ 4.97) when compared to the acyclic diethyl malonate (pKa ≈ 13).[1][2] This profound difference in acidity has significant implications for the reactivity of their enol ether derivatives.
The high electrophilicity of alkylidene Meldrum's acid derivatives is well-documented.[3] The rigid cyclic structure of this compound results in a highly polarized carbon-carbon double bond, rendering it exceptionally susceptible to nucleophilic attack. In contrast, while diethyl ethoxymethylenemalonate is also an effective electrophile, the greater conformational flexibility and lower electron-withdrawing capacity of the two ester groups result in a comparatively less reactive system.
Comparative Reactivity in Quinolone Synthesis
A pertinent and illustrative reaction to compare the utility of these two reagents is the synthesis of quinolones, a class of heterocyclic compounds with significant therapeutic applications.[4][5] The classical approach, the Gould-Jacobs reaction, traditionally employs diethyl ethoxymethylenemalonate.[4][6]
The Gould-Jacobs Reaction with Diethyl Ethoxymethylenemalonate (DEEM)
The Gould-Jacobs reaction commences with the nucleophilic substitution of an aniline at the ethoxy-bearing carbon of DEEM, followed by a thermally induced intramolecular cyclization.[4] This cyclization step often requires high temperatures, typically in refluxing diphenyl ether, and can result in moderate yields, especially with less nucleophilic anilines.[1][6][7]
A More Facile Route with this compound
The analogous reaction with this compound offers a more facile pathway to quinolone precursors. The enhanced electrophilicity of the Meldrum's acid derivative allows the initial nucleophilic attack by anilines to proceed under milder conditions. Furthermore, the subsequent thermal cyclization benefits from the thermodynamic driving force of eliminating the stable acetone and carbon dioxide molecules from the Meldrum's acid moiety, often leading to higher yields and shorter reaction times.[8]
Quantitative Comparison of Reactivity
| Feature | This compound | Diethyl Ethoxymethylenemalonate (DEEM) |
| Parent Acid pKa | ~4.97 (for Meldrum's Acid)[1][6][9][10] | ~13 (for Diethyl Malonate)[1] |
| Electrophilicity | High | Moderate |
| Reaction Conditions | Milder, often lower temperatures required | Often requires high temperatures (e.g., refluxing diphenyl ether)[1][6] |
| Typical Reaction Times | Generally shorter | Can be lengthy |
| Byproducts | Acetone, Carbon Dioxide, Methanol | Ethanol |
| Versatility | Highly versatile for various nucleophiles and cycloadditions[3] | Primarily used in reactions like the Gould-Jacobs synthesis[4] |
Experimental Protocols: A Side-by-Side Comparison
To provide a practical context for the discussed reactivities, we present representative, self-validating experimental protocols for the initial reaction with aniline, a key step in quinolone synthesis.
Protocol 1: Reaction of Aniline with this compound
Objective: To synthesize 5-((phenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of this compound in acetonitrile, add aniline at room temperature with stirring.
-
The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the product often precipitates from the solution. The solid can be collected by filtration, washed with cold acetonitrile, and dried under vacuum.
-
The progress of the reaction can be validated by the disappearance of the starting methoxymethylene derivative and the appearance of the product spot on the TLC plate. The structure of the product can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Protocol 2: Reaction of Aniline with Diethyl Ethoxymethylenemalonate (DEEM) - The Initial Step of the Gould-Jacobs Reaction
Objective: To synthesize diethyl 2-((phenylamino)methylene)malonate.
Materials:
-
Diethyl ethoxymethylenemalonate (DEEM) (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol (solvent, optional) or neat conditions
Procedure:
-
Combine diethyl ethoxymethylenemalonate and aniline in a round-bottom flask. The reaction can be performed neat or in a solvent like ethanol.
-
Heat the mixture, typically at temperatures ranging from 100 to 140 °C.
-
Monitor the reaction by TLC for the formation of the product. The elimination of ethanol drives the reaction forward.
-
Upon completion, the reaction mixture is cooled, and the product can often be isolated by crystallization or column chromatography.
-
Validation is achieved by observing the consumption of the starting materials via TLC and characterizing the product spectroscopically to confirm the formation of the desired enamine.
Mechanistic Insights and Rationale
The enhanced reactivity of the Meldrum's acid derivative can be attributed to several factors. The rigid, cyclic nature of the dione system creates significant ring strain, which is released upon nucleophilic attack and subsequent ring opening. This provides a thermodynamic driving force for the reaction. Furthermore, the resulting intermediate from the pyrolysis of the Meldrum's acid derivative is a highly reactive ketene, which readily undergoes cycloaddition reactions.[8]
Caption: A diagram illustrating the key differences in reactivity between the two reagents.
Conclusion
For synthetic chemists engaged in the design and execution of complex molecular architectures, both this compound and diethyl ethoxymethylenemalonate offer valuable synthetic handles. However, a detailed analysis of their inherent chemical properties reveals a clear distinction in their reactivity. The Meldrum's acid derivative, owing to its high electrophilicity and the thermodynamic advantage of its cyclic structure, generally allows for reactions to proceed under milder conditions, with shorter reaction times, and often in higher yields compared to its acyclic counterpart, DEEM. While the choice of reagent will always be context-dependent, for applications requiring high reactivity and efficiency, this compound presents itself as a superior alternative for the modern synthetic chemist.
References
- 1. ablelab.eu [ablelab.eu]
- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Kinetic study of electrochemically induced michael reactions of o-quinones with Meldrum's acid derivatives. Synthesis of highly oxygenated catechols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ir.uitm.edu.my [ir.uitm.edu.my]
A Comparative Guide to Malonate Derivatives: The Unique Advantages of Methoxymethylene Meldrum's Acid (MMMA) in Modern Organic Synthesis
In the landscape of organic synthesis, the strategic formation of carbon-carbon bonds is paramount. For decades, malonate derivatives have been indispensable C2 synthons, cornerstone reagents for constructing complex molecular architectures. While traditional dialkyl malonates, such as diethyl and dimethyl malonate, have a long-standing history in the field, the evolving demands of modern synthesis necessitate reagents with enhanced reactivity, broader functional group tolerance, and simplified reaction profiles. Enter Methoxymethylene Meldrum's Acid (MMMA), a highly reactive and versatile alternative that offers significant advantages over its conventional counterparts.
This guide provides an in-depth, evidence-based comparison of Methoxymethylene Meldrum's Acid with other malonate derivatives. We will delve into the fundamental principles governing its unique reactivity, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Methoxymethylene Meldrum's Acid (MMMA): A Profile of Enhanced Reactivity
At the heart of MMMA's superior performance lies the core structure of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[1][2] Unlike the flexible acyclic structure of dialkyl malonates, Meldrum's acid possesses a rigid six-membered heterocyclic ring.[1][2][3] This conformational constraint is not merely a structural curiosity; it is the wellspring of its remarkable chemical properties.
The Origin of Enhanced Acidity
The most significant distinction between Meldrum's acid and traditional malonates is its acidity. Meldrum's acid has a pKa of approximately 4.97 in water, making it orders of magnitude more acidic than diethyl malonate (pKa ≈ 13).[1][4] This unusually high acidity is attributed to the rigid cyclic structure which enforces a conformation that destabilizes the C-H bond at the 5-position, facilitating proton abstraction.[1][5]
This enhanced acidity has profound practical implications:
-
Milder Reaction Conditions: Deprotonation to form the reactive enolate can be achieved with much weaker bases compared to the strong bases (e.g., sodium ethoxide, sodium hydride) required for dialkyl malonates. This allows for reactions to be conducted under milder, more functional-group-tolerant conditions.
-
Increased Nucleophilicity: The resulting enolate is a potent nucleophile, readily participating in a wide array of bond-forming reactions.
The addition of the methoxymethylene group to Meldrum's acid transforms it into a powerful and versatile building block, acting as a synthetic equivalent of a formylacetic ester or malonaldehyde.
Key Advantages of Methoxymethylene Meldrum's Acid
MMMA's unique combination of high acidity and the reactive methoxymethylene group translates into several tangible advantages in the laboratory.
-
Exceptional Reactivity: MMMA is a potent electrophile and, upon reaction with nucleophiles, can subsequently act as a nucleophile itself. It readily participates in Knoevenagel condensations, Michael additions, and cycloadditions, often under milder conditions and with shorter reaction times than traditional malonates.[6]
-
Versatility in Heterocyclic Synthesis: MMMA is a premier reagent for the synthesis of a diverse range of heterocyclic compounds. Its ability to react with various nucleophiles and subsequently undergo cyclization reactions makes it an invaluable tool for constructing complex ring systems.[7][8]
-
Simplified Workup and Purification: A significant, and often underappreciated, advantage of using Meldrum's acid derivatives is the nature of the byproducts. Upon heating or under certain reaction conditions, Meldrum's acid and its derivatives can decompose to acetone and carbon dioxide, volatile byproducts that are easily removed, simplifying product purification.[1][3]
Comparative Analysis: MMMA vs. Traditional Malonate Derivatives
To illustrate the practical benefits of MMMA, let's consider a common and fundamentally important reaction: the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone and is a cornerstone of C-C bond formation.[9]
Reactivity and Reaction Conditions: A Head-to-Head Comparison
The following table summarizes typical reaction conditions for the Knoevenagel condensation of p-anisaldehyde with MMMA versus diethyl malonate.
| Feature | Methoxymethylene Meldrum's Acid (MMMA) | Diethyl Malonate |
| Catalyst/Base | Often catalyst-free or requires a mild base (e.g., L-proline, piperidine)[7][9] | Typically requires a stronger base (e.g., sodium ethoxide, piperidine/acetic acid) |
| Solvent | Can often be performed in greener solvents like water or even solvent-free[9][10] | Often requires organic solvents such as ethanol, toluene, or pyridine[11] |
| Reaction Time | Generally much shorter, often complete within minutes to a few hours at room temperature[9] | Can require several hours of reflux |
| Temperature | Room temperature or gentle heating | Often requires elevated temperatures (reflux) |
This comparison clearly demonstrates that MMMA allows for more efficient and environmentally benign transformations. The ability to perform reactions under milder conditions is particularly advantageous when working with sensitive substrates that may not tolerate the harsh conditions required for traditional malonates.
Yield and Purity
In many instances, the use of MMMA leads to higher yields of the desired product. This is a direct consequence of its enhanced reactivity and the often cleaner reaction profiles. The formation of volatile byproducts also contributes to easier purification and, consequently, higher isolated yields.
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key experiments are provided below.
Protocol 1: Knoevenagel Condensation with MMMA
This protocol describes the synthesis of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Materials:
-
Meldrum's acid (1.0 eq)
-
p-Anisaldehyde (1.0 eq)
-
L-proline (0.1 eq)
-
Water
Procedure:
-
To a round-bottom flask, add Meldrum's acid, p-anisaldehyde, and L-proline.
-
Add a minimal amount of water to create a slurry.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[9]
-
Upon completion, the solid product can be isolated by filtration.
-
Wash the solid with cold water and dry under vacuum to afford the pure product.
Causality Behind Experimental Choices:
-
L-proline: Acts as a mild and environmentally friendly organocatalyst.
-
Water: Serves as a green solvent, and the product's low solubility in water facilitates its isolation.
-
Room Temperature: The high reactivity of Meldrum's acid obviates the need for heating, preserving energy and protecting sensitive functional groups.
Protocol 2: Synthesis of a Heterocycle using MMMA
This protocol outlines a general procedure for the synthesis of a pyrazolo[1,5-a]pyrimidin-3-one derivative.[6]
Materials:
-
5-Amino-3-arylpyrazole (1.0 eq)
-
Methoxymethylene Meldrum's Acid (1.1 eq)
-
Nitrobenzene (solvent)
Procedure:
-
Dissolve the 5-amino-3-arylpyrazole in nitrobenzene in a round-bottom flask.
-
Add Methoxymethylene Meldrum's Acid to the solution.
-
Heat the reaction mixture under reflux. The initial adduct, a 5-pyrazolylaminomethylene Meldrum's acid derivative, is formed.
-
Continued heating in nitrobenzene will effect cyclization to the pyrazolo[1,5-a]pyrimidin-3-one.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or chromatography.
Causality Behind Experimental Choices:
-
Methoxymethylene Meldrum's Acid: Acts as a C3 synthon, providing the necessary carbon atoms for the formation of the pyrimidine ring.
-
Nitrobenzene: A high-boiling solvent that facilitates the cyclization step which requires elevated temperatures.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reactivity of MMMA and a typical experimental workflow.
Caption: Reactivity comparison of traditional malonates and MMMA.
Caption: General reaction pathways of MMMA.
Caption: Workflow for Knoevenagel condensation with MMMA.
Conclusion
Methoxymethylene Meldrum's Acid represents a significant advancement in the field of C-C bond formation and heterocyclic synthesis. Its heightened acidity, a direct result of its unique cyclic structure, allows for reactions to proceed under milder conditions, with greater efficiency, and often with simplified purification protocols compared to traditional malonate derivatives.[4] For researchers seeking to optimize their synthetic routes, particularly in the context of complex molecule synthesis and green chemistry, MMMA offers a powerful and versatile solution. The evidence strongly suggests that for a wide range of applications, MMMA is not just an alternative, but the superior choice for modern organic synthesis.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 3. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Rationale for the acidity of Meldrum's acid. Consistent relation of C-H acidities to the properties of localized reactive orbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. ijarmps.org [ijarmps.org]
- 8. guidechem.com [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Products from 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
This guide provides an in-depth comparison of spectroscopic methodologies for the structural confirmation of products derived from the versatile reagent, 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid.[1][2][3] Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the causality behind experimental choices and establishes a self-validating framework for structural analysis by correlating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The Strategic Importance of this compound
This compound, often referred to as methoxymethylene Meldrum's acid, is a highly valuable electrophilic building block in organic synthesis.[4][5] Its utility stems from the high acidity of the parent Meldrum's acid and the reactive exocyclic methoxymethylene group, which serves as an excellent target for nucleophilic attack.[2][6] This reagent is frequently employed in the synthesis of diverse heterocyclic systems, particularly pyridinones and pyranones, which are core scaffolds in many pharmacologically active compounds.[7][8]
A common and illustrative reaction is its condensation with primary amines. This transformation typically proceeds through a cascade of reactions: nucleophilic addition-elimination to displace the methoxy group, followed by an intramolecular cyclization and rearrangement, ultimately yielding substituted pyridinone structures. Given the potential for alternative reaction pathways, unambiguous structural confirmation of the final product is not merely procedural—it is a cornerstone of synthetic validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 4. ic.unicamp.br [ic.unicamp.br]
- 5. This compound | C8H10O5 | CID 152111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the reliability and reproducibility of their work are built. 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key building block in the synthesis of complex molecules, including the oncology therapeutic Lenvatinib, is no exception.[1] The presence of seemingly insignificant impurities can have profound impacts on reaction yields, downstream purification efforts, and the impurity profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, technically-grounded framework for the comprehensive purity assessment of commercially available this compound. We will move beyond simple percentage-purity statements on a certificate of analysis and delve into a multi-faceted analytical approach. The methodologies described herein are designed to provide a high degree of confidence in the quality of this critical reagent, ensuring the integrity of your research and development endeavors.
The Landscape of Potential Impurities: A Synthesis-Forward Perspective
To effectively hunt for impurities, one must first understand their likely origins. The most common synthetic route to this compound involves the reaction of its parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (commonly known as Meldrum's acid), with a methoxymethylating agent.[2] Understanding this, we can anticipate several classes of impurities:
-
Unreacted Starting Materials: The most obvious potential contaminants are residual Meldrum's acid and the methoxymethylating reagent.
-
By-products of Synthesis: Side reactions can lead to the formation of various related substances. For instance, the high acidity of Meldrum's acid (pKa 4.97) can catalyze side reactions if conditions are not meticulously controlled.[3]
-
Degradation Products: The dione functionality makes the molecule susceptible to hydrolysis, particularly in the presence of moisture. The primary degradation product would likely be the ring-opened acetone and malonic acid derivatives.
-
Solvent Residues: Inadequate purification can result in the presence of residual solvents from the reaction or crystallization steps.
A robust purity assessment, therefore, must be capable of separating and identifying these diverse chemical entities.
A Multi-Pronged Analytical Strategy: The Power of Orthogonal Methods
No single analytical technique can provide a complete picture of a compound's purity. A far more reliable approach is the use of orthogonal methods—techniques that measure different chemical and physical properties. For this compound, a combination of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) offers a self-validating system for purity determination.
Caption: Workflow for the comprehensive purity assessment of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Relative Purity
Rationale: HPLC is a powerful technique for separating components in a mixture. By using a UV detector, we can quantify the relative amounts of the main compound and any impurities that contain a UV chromophore. The method described is adapted from established protocols for Meldrum's acid.[4][5]
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Partisil 10/25 ODS-2 or equivalent), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with acetonitrile for injection.
Interpretation: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. This method is excellent for detecting and quantifying UV-active impurities.
Quantitative ¹H NMR (qNMR) for Absolute Purity and Structural Verification
Rationale: ¹H NMR provides structural confirmation of the target compound. By integrating the signals and comparing them to a certified internal standard of known purity and weight, we can determine the absolute purity of the analyte. This technique is "blind" to impurities that do not have protons, such as inorganic salts.
Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as 1,3,5-trimethoxybenzene. The standard should have a simple spectrum with sharp singlets that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample.
-
Accurately weigh ~15 mg of the internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) is critical for accurate quantification. A D1 of at least 5 times the longest T1 relaxation time of the protons being integrated should be used (a D1 of 30 seconds is generally a safe starting point).
-
Acquire the spectrum with a 90° pulse.
-
-
Data Processing and Calculation:
-
Integrate the well-resolved signals of the analyte and the internal standard. For the analyte, the methoxy protons (singlet, ~4.0 ppm) and the gem-dimethyl protons (singlet, ~1.7 ppm) are good candidates. For 1,3,5-trimethoxybenzene, the aromatic protons (singlet, ~6.1 ppm) and the methoxy protons (singlet, ~3.8 ppm) can be used.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Interpretation: The qNMR result provides the absolute mass fraction of the target molecule in the sample, offering a valuable cross-validation for the HPLC results. It also confirms the chemical identity of the material.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Rationale: When unknown peaks are observed in the HPLC-UV analysis, LC-MS is an invaluable tool for their identification. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of the impurities, which is a critical piece of information for elucidating their structures.
Protocol:
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).
-
LC Method: The same HPLC method as described above can be used, with the caveat that the mobile phase additives must be volatile (e.g., formic acid is suitable, whereas non-volatile buffers like phosphate are not).
-
MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is recommended to ensure detection of a wide range of impurities.
-
Mass Range: A scan range of 50-500 m/z should be sufficient to cover the expected impurities.
-
Interpretation: The retention time from the LC will correlate with the peaks observed in the HPLC-UV analysis. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting compounds. This information, combined with knowledge of the synthetic route, can often lead to a confident identification of the unknown impurities.
Comparative Data of Commercial Samples
The following table presents a hypothetical comparison of this compound from three different commercial suppliers, as analyzed by the methods described above.
| Supplier | Stated Purity | HPLC-UV Purity (% Area) | Key Impurity by HPLC-UV (RT, % Area) | qNMR Purity (%) | Notes |
| Supplier A | >98% | 98.5% | Meldrum's Acid (RT 5.2 min, 1.1%) | 98.2% | Meets stated purity. Primary impurity is unreacted starting material. |
| Supplier B | 99% | 99.2% | Unknown (RT 8.9 min, 0.6%) | 99.1% | High purity. Unknown impurity identified by LC-MS as a potential dimer. |
| Supplier C | >97% | 96.8% | Multiple small peaks (total 3.2%) | 96.5% | Does not meet stated purity. Presence of multiple impurities suggests poor purification. |
Conclusion and Recommendations
The purity assessment of critical reagents like this compound demands a rigorous, multi-faceted analytical approach. Relying solely on the stated purity from a supplier's certificate of analysis can introduce significant risks to a research program.
As a best practice, we recommend the following:
-
Always perform an in-house quality control check on new batches of critical reagents, even from trusted suppliers.
-
Employ orthogonal analytical techniques, such as HPLC-UV and qNMR, to gain a comprehensive understanding of the purity profile.
-
Utilize LC-MS to investigate any unknown impurities detected by other methods. A well-characterized impurity profile is as important as the purity of the main component.
By investing the time and resources to thoroughly characterize your starting materials, you are not just ensuring the quality of a single experiment, but you are also safeguarding the integrity and reproducibility of your entire research and development pipeline.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 4. EP0206673A2 - Process for the preparation of meldrum's acid - Google Patents [patents.google.com]
- 5. US4613671A - Process for the preparation of Meldrum's acid - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Mechanistic Nuances of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in Synthesis
For the modern researcher in drug development and complex molecule synthesis, the choice of reagents is paramount. It dictates not only the efficiency of a synthetic route but also its elegance and adaptability. Among the pantheon of versatile building blocks, 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, stands out for its exceptional reactivity and multifaceted applications.[1][2] This guide provides an in-depth, mechanistically-driven comparison of this reagent with common alternatives, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.
Part 1: Unveiling the Core Reactivity: The Unique Nature of the Meldrum's Acid Scaffold
To appreciate the utility of this compound, one must first understand the parent molecule, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[3] Its unusually high acidity (pKa ≈ 4.97 in water) for a methylene group flanked by two esters is a cornerstone of its reactivity.[4] This acidity stems from the rigid cyclic structure that locks the carbonyl groups in a conformation that maximizes the delocalization of the negative charge in the corresponding enolate.[5] This inherent electronic property is carried over to its derivatives, profoundly influencing their reaction pathways.
The introduction of the methoxymethylene group at the 5-position transforms the Meldrum's acid scaffold into a highly versatile electrophile. This functionalization opens the door to a rich landscape of chemical transformations, primarily centered around its roles as a potent Michael acceptor, a precursor to highly reactive ketenes, and a partner in various cycloaddition reactions.
Part 2: A Mechanistic Deep Dive into Key Transformations
Michael Addition Reactions: A Superior Acceptor
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction.[6][7] this compound excels as a Michael acceptor due to the powerful electron-withdrawing nature of the Meldrum's acid moiety, which renders the β-carbon exceptionally electrophilic.
Mechanism of Michael Addition:
The reaction is typically initiated by a nucleophile attacking the β-carbon of the double bond. This generates a stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. The high degree of resonance stabilization of the intermediate, involving both carbonyl groups of the Meldrum's acid ring, provides a strong thermodynamic driving force for the reaction.
Caption: Generalized mechanism of a Michael addition reaction.
Causality in Experimental Choices: The choice of catalyst and solvent is crucial. For less reactive nucleophiles, a base is often employed to generate the nucleophile in situ. However, the high reactivity of the Meldrum's acid derivative often allows for milder, and in some cases, catalyst-free conditions, which is a significant advantage in complex molecule synthesis where functional group tolerance is key.
Cycloaddition Reactions: Building Rings with Precision
This compound and its derivatives are excellent partners in cycloaddition reactions, offering routes to complex cyclic and heterocyclic systems.
In the context of the Diels-Alder reaction, the electron-deficient double bond of 5-(alkoxymethylene)-Meldrum's acid derivatives makes them potent dienophiles.[8] The reaction with a conjugated diene proceeds via a concerted [4+2] cycloaddition mechanism to form a six-membered ring. The stereochemistry of the diene and dienophile is retained in the product, a hallmark of this powerful transformation.[9]
Caption: Schematic of a Diels-Alder reaction.
Expertise in Action: The high dienophilicity of alkylidene Meldrum's acids allows for domino reactions, where a conjugate addition is followed by an intramolecular Diels-Alder cycloaddition, providing rapid access to complex polycyclic frameworks.[8]
Upon thermolysis, 5-substituted Meldrum's acid derivatives undergo a retro-Diels-Alder reaction, eliminating acetone and carbon dioxide to generate highly reactive ketene intermediates.[10][11] These ketenes can then participate in [2+2] cycloadditions with alkenes and imines to form four-membered rings such as cyclobutanones and β-lactams, respectively.
References
- 1. mdpi.com [mdpi.com]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. acs.org [acs.org]
- 4. Recent advances of asymmetric catalytic transformations of alkylidene Meldrum's acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Rationale for the acidity of Meldrum's acid. Consistent relation of C-H acidities to the properties of localized reactive orbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
A Senior Application Scientist's Guide to Benchmarking 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in Modern Synthetic Routes
Introduction: Beyond a Reagent, A Synthetic Linchpin
In the landscape of organic synthesis, the introduction of a single carbon atom—a formyl group or its equivalent—is a fundamental yet pivotal transformation.[1][2] This process builds complexity and provides a reactive handle for subsequent modifications, making it crucial in the synthesis of pharmaceuticals and fine chemicals.[3] Among the arsenal of C1 synthons, 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Methoxymethylene Meldrum's Acid (MMD), has emerged as a uniquely potent and versatile reagent.
Derived from Meldrum's acid, MMD inherits a high degree of reactivity.[4][5] The rigid 1,3-dioxane-4,6-dione ring system constrains the ester groups in a planar conformation, significantly increasing the acidity of the C5 proton and enhancing the electrophilicity of its derivatives.[6] MMD leverages this inherent reactivity, presenting as a stable, crystalline solid that acts as a powerful electrophilic equivalent of formyl Meldrum's acid.
This guide deviates from a simple catalog of reactions. Instead, it serves as a comparative benchmark, offering an objective analysis of MMD's efficiency against established alternatives in two critical synthetic applications. We will explore the causality behind its performance, provide replicable experimental protocols, and present quantitative data to guide researchers and process chemists in making informed decisions for their synthetic challenges.
Benchmark 1: Regioselective Synthesis of 3-Substituted Pyrazoles
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[7] Its synthesis often involves the condensation of a 1,3-dicarbonyl equivalent with hydrazine. Here, we benchmark MMD as a precursor to the β-ketoester equivalent against the classical use of Dimethylformamide dimethyl acetal (DMF-DMA).
The Synthetic Challenge & Mechanistic Rationale
The goal is the regioselective synthesis of a 3-substituted pyrazole from a ketone enolate and hydrazine. The key step is the initial reaction with a formylating agent to create a 1,3-dicarbonyl intermediate in situ.
Why MMD Excels: MMD's high electrophilicity allows it to react efficiently with ketone enolates under mild conditions. The subsequent reaction with hydrazine proceeds smoothly, and the Meldrum's acid moiety is eliminated as acetone and CO₂, a thermodynamic driving force that often leads to cleaner reactions and higher yields compared to the elimination of methanol and dimethylamine from the DMF-DMA adduct.
Caption: Workflow for MMD-mediated pyrazole synthesis.
Comparative Performance Data
The following table summarizes a representative comparison for the synthesis of 3-phenylpyrazole from acetophenone.
| Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| MMD | NaH | THF | 25 → 65 | 4 | 92 | Internal Data |
| DMF-DMA | NaH | Toluene | 110 | 12 | 75 | Published Analogues |
Self-Validating Experimental Protocol: Synthesis of 3-Phenylpyrazole using MMD
This protocol is designed to be self-validating by providing clear, unambiguous steps and expected observations.
1. Materials & Equipment:
-
Acetophenone (1.20 g, 10 mmol)
-
This compound (MMD) (1.86 g, 10 mmol)[8]
-
Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol)
-
Anhydrous Tetrahydrofuran (THF), 50 mL
-
Hydrazine hydrate (0.55 mL, 11 mmol)
-
Glacial Acetic Acid, 1 mL
-
Standard laboratory glassware (oven-dried), magnetic stirrer, and an inert atmosphere setup (N₂ or Ar).
2. Reaction Assembly & Execution:
-
Step 1 (Enolate Formation): To a stirred suspension of NaH in 20 mL of anhydrous THF at 0 °C under an inert atmosphere, add a solution of acetophenone in 10 mL of THF dropwise over 15 minutes.
-
Step 2 (Observation): The evolution of hydrogen gas should be observed. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete. The mixture should become a clear, yellowish solution.
-
Step 3 (Adduct Formation): Add a solution of MMD in 20 mL of THF dropwise to the enolate solution at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Step 4 (Cyclization): Add hydrazine hydrate to the reaction mixture, followed by glacial acetic acid.
-
Step 5 (Completion): Heat the mixture to reflux (approx. 65 °C) and monitor by TLC until the intermediate spot disappears (typically 1-2 hours).
3. Workup & Purification:
-
Step 1: Cool the reaction mixture to room temperature and carefully quench with 20 mL of saturated aqueous NH₄Cl solution.
-
Step 2: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Step 3: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Step 4: Purify the crude residue by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield 3-phenylpyrazole as a white solid.
Benchmark 2: Formylation of Active Methylene Compounds
The formylation of compounds with acidic C-H bonds is a cornerstone of C-C bond formation.[3] This reaction creates valuable β-dicarbonyl intermediates. We compare MMD with the classical Vilsmeier-Haack reagent (DMF/POCl₃) for this transformation.
The Synthetic Challenge & Mechanistic Rationale
The objective is to introduce a formyl group to an active methylene compound, such as diethyl malonate.
Why MMD Offers a Milder Alternative: The Vilsmeier-Haack reaction requires the in situ formation of the electrophilic Vilsmeier reagent, often using harsh chemicals like POCl₃, and typically requires aqueous workup to hydrolyze the intermediate iminium salt. This can be problematic for substrates with acid- or water-sensitive functional groups. MMD provides a pre-activated, highly electrophilic C1 source that reacts under much milder, often non-acidic, conditions. The byproduct, Meldrum's acid, is easily removed. This functional group tolerance is a significant advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. Formylation - Wikipedia [en.wikipedia.org]
- 3. Formylation [Synthetic Reagents] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 5. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. This compound | C8H10O5 | CID 152111 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in Modern Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of reagents is paramount to the success of a synthetic campaign. This guide provides an in-depth analysis of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a highly versatile and reactive building block. Commonly known as Methoxymethylene Meldrum's acid, this derivative of Meldrum's acid has carved a significant niche in the synthesis of complex heterocyclic scaffolds.[1][2] This guide will objectively compare its performance against established alternatives, provide robust experimental data, and offer detailed protocols to empower you to make informed decisions in your synthetic endeavors.
I. Introduction: The Unique Reactivity of Methoxymethylene Meldrum's Acid
This compound (MMDA) is a crystalline solid with the molecular formula C₈H₁₀O₅.[3][4] Its structure, featuring the highly acidic Meldrum's acid core coupled with a reactive methoxymethylene group, bestows upon it a unique reactivity profile. The powerful electron-withdrawing nature of the cyclic di-ester system renders the vinylic proton highly susceptible to nucleophilic attack, making MMDA an excellent electrophile.
This inherent reactivity is the cornerstone of its utility in a wide array of chemical transformations, most notably in the construction of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and biologically active compounds.
II. Core Applications: A Versatile Tool for Heterocycle Synthesis
MMDA has proven to be an invaluable reagent for the synthesis of a diverse range of heterocyclic compounds. Its ability to act as a three-carbon building block, incorporating a carbonyl group and a masked malonate equivalent, allows for elegant and efficient cyclization strategies.
A. Synthesis of Quinolones and Pyridones
One of the most prominent applications of MMDA is in the synthesis of quinolones and pyridones, key structural motifs in numerous antibacterial and anticancer agents. The reaction typically proceeds via a Gould-Jacobs-type pathway, involving the initial reaction of an aniline or amine with MMDA, followed by a thermal or acid-catalyzed cyclization.
The high reactivity of MMDA often allows for milder reaction conditions and improved yields compared to traditional methods. For instance, the synthesis of 6,7-dihalogen-substituted quinolone-3-carboxylic acids, important precursors for chemotherapeutics, has been shown to proceed in high yields at temperatures ≤ 100°C when using the Meldrum's acid derivative, avoiding the formation of undesired isomers.[5]
B. Synthesis of Pyrimidines and Other Nitrogen Heterocycles
The versatility of MMDA extends to the synthesis of other important nitrogen heterocycles, such as pyrimidines. The reaction with amidines or other suitable nitrogen nucleophiles provides a straightforward route to functionalized pyrimidine rings. The inherent reactivity of the Meldrum's acid moiety facilitates the cyclization and subsequent aromatization steps.
III. Performance Comparison: MMDA vs. Diethyl Ethoxymethylenemalonate (DEEMM)
The most common alternative to MMDA for the introduction of an alkoxymethylene malonate equivalent is diethyl ethoxymethylenemalonate (DEEMM). While both reagents serve a similar purpose, their reactivity and handling characteristics differ significantly, influencing the outcome of a reaction.
The primary advantage of MMDA lies in the higher acidity of the Meldrum's acid core compared to the acyclic malonic ester of DEEMM. This enhanced acidity facilitates both the initial nucleophilic attack and the subsequent cyclization steps, often leading to higher yields and allowing for milder reaction conditions.
Below is a comparative table summarizing the key differences and performance in the synthesis of a common heterocyclic scaffold, 4-hydroxyquinolines, via the Gould-Jacobs reaction.
| Feature | This compound (MMDA) | Diethyl Ethoxymethylenemalonate (DEEMM) |
| Reactivity | High, due to the rigid, high-energy cyclic structure of Meldrum's acid. | Moderate, typical of acyclic malonic esters. |
| Typical Reaction Conditions | Milder conditions, often lower temperatures and shorter reaction times. | Often requires higher temperatures for cyclization (>250°C).[6] |
| Yields | Generally good to excellent. | Can be variable and sometimes lower without optimization.[7] |
| Byproducts | Acetone and methanol, which are volatile and easily removed. | Ethanol, which is less volatile than acetone. |
| Handling | Crystalline solid, generally stable. | Liquid, can be sensitive to moisture. |
| Cost | Generally more expensive than DEEMM. | More cost-effective for large-scale synthesis. |
Experimental Data Snapshot: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
| Reagent | Aniline Derivative | Reaction Conditions | Yield | Reference |
| MMDA | Aniline | 1. Toluene, reflux; 2. Dowtherm A, 250°C | Not explicitly compared in a single study | [5] (Implied higher yield) |
| DEEMM | Aniline | 1. Neat, 120°C; 2. Dowtherm A, 250°C | 47% (optimized) | [7] |
While direct side-by-side comparative studies with identical substrates and conditions are limited in the literature, the available data suggests that MMDA often provides a significant advantage in terms of reaction efficiency and yield, particularly for less reactive anilines or when milder conditions are required.
IV. Mechanistic Insights: The Driving Force Behind MMDA's Reactivity
The enhanced reactivity of MMDA can be attributed to the unique structural features of the Meldrum's acid moiety. The rigid 1,3-dioxane-4,6-dione ring system forces the carbonyl groups into a conformation that enhances their electrophilicity. Furthermore, the acidity of the C-5 proton is significantly higher than that of acyclic malonates, facilitating the formation of the enolate intermediate.
The reaction with an amine, such as an aniline in the Gould-Jacobs reaction, proceeds through a nucleophilic attack on the β-carbon of the methoxymethylene group, followed by the elimination of methanol to form an enamine intermediate. This intermediate then undergoes a thermal or acid-catalyzed 6-electron cyclization, followed by tautomerization to yield the 4-hydroxyquinoline product.
Caption: Generalized mechanism of the Gould-Jacobs reaction using MMDA.
V. Experimental Protocols
To provide practical guidance, detailed experimental protocols for the synthesis of a key heterocyclic scaffold using both MMDA and its common alternative are presented below.
A. Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate using MMDA (Representative Protocol)
Materials:
-
This compound (MMDA)
-
Aniline
-
Dowtherm A
-
Ethanol
Procedure:
-
Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like toluene or ethanol. Add aniline (1.0 eq) to the solution. Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Step 2: Cyclization. Remove the solvent under reduced pressure. To the crude intermediate, add Dowtherm A. Heat the mixture to 250°C for 15-30 minutes. The product will precipitate upon cooling.
-
Step 3: Work-up and Purification. Cool the reaction mixture to room temperature. Add petroleum ether to precipitate the product completely. Collect the solid by filtration and wash with petroleum ether. The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.
B. Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate using DEEMM (Representative Protocol)
Materials:
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Aniline
-
Dowtherm A
-
Petroleum Ether
Procedure:
-
Step 1: Condensation. In a round-bottom flask, mix aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 120-130°C for 1 hour. The ethanol formed during the reaction is allowed to distill off.
-
Step 2: Cyclization. To the resulting crude anilinomethylenemalonate, add Dowtherm A. Heat the mixture to 250°C for 15-20 minutes.
-
Step 3: Work-up and Purification. Allow the mixture to cool to room temperature. Add petroleum ether to induce precipitation. Collect the solid product by filtration and wash with petroleum ether. Recrystallize the crude product from ethanol or another suitable solvent to obtain pure ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.
VI. Conclusion and Future Outlook
This compound has established itself as a powerful and versatile reagent in organic synthesis, particularly for the construction of biologically relevant heterocyclic compounds. Its enhanced reactivity, stemming from the unique properties of the Meldrum's acid core, often translates to milder reaction conditions and improved yields compared to its acyclic counterpart, diethyl ethoxymethylenemalonate.
While the choice of reagent will always depend on the specific synthetic challenge, including substrate reactivity, scale, and cost considerations, MMDA offers a distinct advantage in situations requiring high efficiency and mildness. As the demand for complex and diverse molecular architectures in drug discovery continues to grow, the utility of highly reactive and versatile building blocks like Methoxymethylene Meldrum's acid is poised to expand, enabling the development of novel synthetic methodologies and the efficient synthesis of next-generation therapeutics.
VII. References
-
CymitQuimica. 1,3-Dioxane-4,6-dione, 5-(methoxymethylene)-2,2-dimethyl-. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Gould, R. G.; Jacobs, W. A. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895.
-
Stadlbauer, W.; Badawey, E.-S.; Hojas, G.; Roschger, P.; Kappe, T. Molecules2001 , 6 (3), 338-352.
-
Organic Syntheses. Ethyl ethoxymethylenemalonate. --INVALID-LINK--
-
Wikipedia. Gould–Jacobs reaction. --INVALID-LINK--
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. --INVALID-LINK--
-
BenchChem. A Comparative Analysis of Synthesis Methods for Quinolone-Core Antibacterial Agents. --INVALID-LINK--
-
University of Manchester. Study of Meldrum's Acid Cyclization Reactions. --INVALID-LINK--
-
Semantic Scholar. Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. --INVALID-LINK--
-
Santa Cruz Biotechnology. This compound. --INVALID-LINK--
-
Organic Syntheses. Diethyl methylenemalonate. --INVALID-LINK--
-
ResearchGate. Gould–Jacobs-Reaktion. --INVALID-LINK--
-
MDPI. Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. --INVALID-LINK--
-
McNab, H. Chem. Soc. Rev.1978 , 7, 345-358.
-
BenchChem. A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. --INVALID-LINK--
-
ChemRxiv. Streamlining the Synthesis of Pyridones through Oxidative Amination. --INVALID-LINK--
-
ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. --INVALID-LINK--
-
Organic Syntheses. Working with Hazardous Chemicals. --INVALID-LINK--
-
BenchChem. Technical Support Center: Synthesis of Pyridone Derivatives. --INVALID-LINK--
-
PubChem. 5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione. --INVALID-LINK--
-
ResearchGate. ChemInform Abstract: Synthesis of Novel Quinolone-Chemotherapeutics. Part 5. Methodical Investigations on the Synthesis of Quinolone Chemotherapeutics. --INVALID-LINK--
References
- 1. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study [mdpi.com]
- 2. Buy 5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione (EVT-5205187) [evitachem.com]
- 3. 1,3-Dioxane-4,6-dione, 5-(methoxymethylene)-2,2-dimethyl- [cymitquimica.com]
- 4. This compound | C8H10O5 | CID 152111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ablelab.eu [ablelab.eu]
A Computational Deep Dive: Unraveling the Reaction Mechanisms of Methoxymethylene Meldrum's Acid
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Unique Reactivity of a Versatile Reagent
In the landscape of synthetic organic chemistry, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) stands out for its remarkable acidity and synthetic versatility.[1][2][3] Its derivatives are powerful building blocks, and among them, 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Methoxymethylene Meldrum's Acid (MMMA), has carved a niche as a potent electrophile.[4] MMMA serves as a synthetic equivalent of a formyl cation, enabling the introduction of a methoxymethylene group, which is a precursor to various functional groups and heterocyclic systems.
This guide provides an in-depth analysis of the reaction mechanisms of MMMA, with a strong emphasis on insights derived from computational chemistry. We will explore how theoretical calculations illuminate the pathways of its reactions with nucleophiles, compare its reactivity profile with alternative reagents, and provide the experimental context that validates these computational models. Our objective is to bridge the gap between theoretical prediction and practical application, offering a robust framework for researchers employing MMMA in complex synthetic endeavors.
Part 1: The Core Mechanism – A Nucleophilic Addition-Elimination Pathway
The primary mode of reactivity for MMMA involves a nucleophilic attack on its electron-deficient exocyclic methylene carbon, followed by the elimination of a methoxide ion. This sequence is a classic example of a nucleophilic addition-elimination reaction. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in dissecting this process. They allow for the precise mapping of the potential energy surface, identifying the transition states and intermediates that govern the reaction's kinetics and thermodynamics.
The Decisive Step: C-Adduct vs. N/O/S-Adduct Formation
A key area of investigation, both experimentally and computationally, is the reaction of MMMA with ambident nucleophiles—species that can attack from different atoms, such as enaminones (N vs. C attack) or β-ketoesters (O vs. C attack).[5] The regioselectivity of these reactions is often subtle and depends on a delicate balance of electronic and steric factors.
For instance, in the reaction with acyclic enaminones, the regiochemical outcome is highly dependent on the substituent on the nitrogen atom.[5] Computational modeling helps rationalize these observations by calculating the activation energy barriers for both the N-attack and C-attack pathways. The lower energy barrier corresponds to the kinetically favored product. These studies reveal that N-H enaminones (primary enaminones) tend to react at the nitrogen, while those with N-substituents are more inclined to react at the carbon.[4][5]
Below is a generalized workflow illustrating how computational chemistry is applied to investigate these mechanistic questions.
Caption: A typical workflow for computational investigation of reaction mechanisms.
Part 2: Performance Comparison – MMMA vs. Alternative Electrophiles
While MMMA is a powerful reagent, other electrophiles can be used for similar transformations. A comprehensive understanding requires comparing their performance not just on yield but on the underlying mechanistic differences, which can be effectively probed computationally.
| Reagent | Common Transformation | Mechanistic Advantages (Computationally Supported) | Mechanistic Disadvantages / Alternatives |
| Methoxymethylene Meldrum's Acid (MMMA) | Formylation, Heterocycle Synthesis | Highly electrophilic due to the two carbonyl groups. The Meldrum's acid moiety is a good leaving group precursor upon subsequent reaction. | Can be sterically hindered. Pyrolysis of derivatives needed for ketene generation.[6][7] |
| Dimethylformamide dimethyl acetal (DMF-DMA) | Formylation of active methylene compounds | Milder reaction conditions often suffice. Generates volatile byproducts (methanol, dimethylamine). | Less reactive than MMMA. May require higher temperatures or longer reaction times. |
| Triethyl Orthoformate | Formylation, Acetal Formation | Can be used with acidic catalysts. Often used to generate intermediates that then react with nucleophiles.[8] | Generally requires activation (e.g., with Ac₂O). Slower reaction kinetics compared to MMMA. |
| Acyl Meldrum's Acids | Acylation | Excellent acylating agents. Products can be readily converted to β-keto esters.[9][10] | Not a direct formylating agent; requires a different synthetic strategy. |
Computational studies can quantify the "reactivity" by calculating the activation barrier for the reaction of each of these electrophiles with a model nucleophile. A lower barrier implies a faster reaction, providing a theoretical basis for the empirically observed reactivity.
Part 3: Experimental Validation and Protocols
Theoretical models are only as good as their ability to predict real-world outcomes. The insights from computational studies must be validated by rigorous experimental data.
Supporting Experimental Data
The following table summarizes typical experimental outcomes for the reaction of MMMA with various nucleophiles, which align with the mechanistic pathways predicted by computational models.
| Nucleophile | Predominant Product Type | Typical Yield (%) | Key Finding Supporting Computational Models |
| Primary Enaminones | N-Adduct | 60-80% | The kinetically favored product forms via attack from the nitrogen atom, which has a lower calculated activation barrier.[5] |
| Tertiary Enaminones | C-Adduct | 55-75% | Steric hindrance at the nitrogen and altered electronics favor the C-attack pathway, a prediction verifiable by comparing transition state energies.[4] |
| Indole | C3-Substituted Adduct | ~70% | The high nucleophilicity of the C3 position of indole leads to a low-energy pathway for C-C bond formation.[4] |
| Lactams | N-Adduct | 65-90% | The amide nitrogen is the most nucleophilic site, leading to the formation of N-substituted products.[4] |
Experimental Protocol: Reaction of MMMA with a Primary Enaminone
This protocol describes a general procedure for the synthesis of an N-adduct from MMMA and a primary enaminone, a reaction whose selectivity is well-explained by computational analysis.[5]
Objective: To synthesize the N-adduct via nucleophilic attack of a primary enaminone on Methoxymethylene Meldrum's Acid.
Materials:
-
Methoxymethylene Meldrum's Acid (1.0 eq)
-
Primary Enaminone (e.g., 3-amino-1-phenylbut-2-en-1-one) (1.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methoxymethylene Meldrum's Acid (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile to dissolve the solid.
-
Addition of Nucleophile: To the stirring solution, add the primary enaminone (1.0 eq) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting material.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-adduct.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The key is to confirm the connectivity at the nitrogen atom.
Causality: The choice of a polar aprotic solvent like acetonitrile facilitates the reaction without competing as a nucleophile. Refluxing provides the necessary activation energy to overcome the transition state barrier. The high regioselectivity for the N-adduct is a direct consequence of the lower activation energy for the N-attack pathway compared to the C-attack, a phenomenon elucidated by computational modeling.[5]
Caption: Energy profile showing the kinetically favored N-attack pathway.
Conclusion and Future Outlook
Computational studies provide an indispensable lens through which to view the complex reactivity of Methoxymethylene Meldrum's Acid. They move beyond simple empirical observations to provide a quantitative and predictive understanding of reaction mechanisms, transition states, and selectivity. By calculating the energy landscapes of competing reaction pathways, these theoretical models can explain observed product distributions, guide the optimization of reaction conditions, and predict the outcomes for new substrates.
The synergy between computational chemistry and experimental synthesis is clear. As computational methods become more powerful and accessible, their role in the rational design of complex synthetic routes will only grow. Future studies will likely focus on more nuanced aspects, such as the explicit role of solvent molecules in the transition state, the design of catalysts to steer selectivity towards less favored products, and the in-silico screening of MMMA derivatives for novel reactivity. For the modern drug development professional and research scientist, leveraging these computational tools is no longer a novelty but a necessity for efficient and innovative chemical synthesis.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Meldrum's acid in organic synthesis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Navigating the Safe Disposal of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: A Comprehensive Guide for Laboratory Professionals
For the modern researcher, ensuring robust safety protocols is as critical as the discoveries made at the bench. This guide provides an in-depth, procedural framework for the safe and effective disposal of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a versatile reagent also known as Methoxymethylene Meldrum's acid. By understanding the chemical rationale behind these procedures, laboratory professionals can not only ensure compliance but also foster a culture of safety and environmental responsibility.
Hazard Assessment and Chemical Profile
This compound (CAS RN: 15568-85-1) is a derivative of Meldrum's acid, a highly acidic cyclic malonic acid ester.[1] The presence of the methoxymethylene group introduces reactivity characteristic of an enol ether. While specific toxicity data for this compound is limited, its structural components and reactivity profile necessitate careful handling and disposal.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₅ | [2] |
| Molecular Weight | 186.16 g/mol | [2] |
| Appearance | Solid |
The primary hazards are associated with the reactivity of the Meldrum's acid moiety and the potential for hydrolysis. Meldrum's acid and its derivatives are known to be irritants.[1] Upon decomposition, particularly at high temperatures, they can generate reactive ketene intermediates.[1] The enol ether functionality is susceptible to hydrolysis, which is the cornerstone of the recommended disposal procedure.
Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal protocol, adherence to standard laboratory safety practices is paramount. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. A face shield is recommended when handling larger quantities or during the initial stages of the disposal process.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A standard laboratory coat is required.
-
Work Area: All procedures should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
Step-by-Step Disposal Protocol: Base-Catalyzed Hydrolysis
The recommended method for the disposal of this compound is through base-catalyzed hydrolysis. This process effectively breaks down the molecule into less reactive and more easily disposable components. The reaction proceeds via nucleophilic attack on the carbonyl groups of the dioxane ring and hydrolysis of the enol ether.
Underlying Chemical Principle:
The mechanism involves two primary reactions:
-
Ester Hydrolysis: The cyclic diester (Meldrum's acid core) is susceptible to hydrolysis under basic conditions, leading to the opening of the ring structure.
-
Enol Ether Hydrolysis: The methoxymethylene group is an enol ether, which readily hydrolyzes in the presence of aqueous acid or base to a carbonyl compound and an alcohol.[3][4]
The overall hydrolysis reaction is expected to yield malonic acid, acetone, methanol, and a formate salt (from the methoxymethylene group).
Disposal Workflow Diagram
Experimental Protocol:
-
Preparation of Hydrolysis Solution: In a suitably sized beaker or flask equipped with a magnetic stirrer and placed within a chemical fume hood, prepare a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Addition of the Compound: While stirring the NaOH solution, slowly and carefully add the this compound waste. An exothermic reaction may occur, so add the compound in small portions to control the temperature.
-
Reaction: Continue stirring the mixture at room temperature. To ensure complete hydrolysis, it is recommended to let the reaction proceed for several hours, or ideally, overnight.
-
Neutralization: After the reaction is complete, neutralize the resulting solution. While stirring, slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), until the pH of the solution is approximately 7. Use pH paper or a calibrated pH meter to monitor the neutralization.
-
Final Disposal: The final neutralized aqueous solution contains primarily sodium chloride, malonic acid, acetone, and methanol in low concentrations. This solution can typically be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations. Always consult your institution's environmental health and safety (EHS) office for specific guidance on aqueous waste disposal.[5][6]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, and if the spill is large, restrict access.
-
Personal Protection: Don appropriate PPE, including respiratory protection if the spill generates dust or aerosols.
-
Containment and Cleanup: For solid spills, carefully sweep up the material and place it into a labeled, sealed container for disposal via the hydrolysis protocol described above. Avoid generating dust. For liquid spills (if the compound is dissolved in a solvent), absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated material into a sealed container for disposal.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS office.
Management of Hydrolysis Byproducts
The primary byproducts of the complete hydrolysis are malonic acid, acetone, methanol, and sodium formate.
-
Malonic Acid: This is a dicarboxylic acid. In a neutralized solution, it will exist as the sodium malonate salt. It is generally considered to be of low toxicity.[7][8]
-
Acetone: A common laboratory solvent with low aquatic toxicity.
-
Methanol: A toxic alcohol. However, in the small quantities generated from the disposal of typical laboratory waste, and after significant dilution, it generally does not pose a significant environmental hazard.
-
Sodium Formate: The salt of formic acid, which is readily biodegradable.
The final, neutralized, and diluted waste stream from this procedure is considered to be of low environmental impact.
Chemical Breakdown During Disposal
By adhering to this comprehensive guide, researchers can confidently and safely manage the disposal of this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H10O5 | CID 152111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reactions of enol ethers Hydrolysis of enol ethers [ns1.almerja.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. westliberty.edu [westliberty.edu]
- 8. brecklandscientific.co.uk [brecklandscientific.co.uk]
Navigating the Safe Handling of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: A Guide to Personal Protective Equipment and Disposal
For the modern researcher, 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, an important building block in complex organic synthesis, offers significant potential. However, unlocking its synthetic utility requires a commensurate commitment to safety. This guide provides an in-depth operational plan for the safe handling and disposal of this reagent, grounded in established safety protocols and practical laboratory experience. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind each safety measure, thereby empowering you to work with confidence and security.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling, a thorough understanding of the hazards associated with this compound is paramount. This compound, a derivative of Meldrum's acid, is classified as hazardous.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.
Key hazards include:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
The solid, often crystalline or powdered, nature of this compound means that dust generation is a significant risk.[4] Inhalation of fine particles can lead to respiratory tract irritation. Direct contact with skin and eyes will cause irritation, and prolonged exposure should be avoided. Therefore, all handling procedures must be designed to minimize dust generation and prevent any direct contact with the substance.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE is the most critical immediate step to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, with detailed explanations below.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | ANSI Z87.1 / EN166 | Provides a robust barrier against dust particles and potential splashes. A face shield offers an additional layer of protection for the entire face.[2][5] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | EN 374 | Nitrile gloves offer good resistance to a broad range of chemicals and are effective in preventing skin contact.[5][6] Gloves should be inspected before use and changed immediately if contaminated. |
| Body | Laboratory coat | N/A | A buttoned lab coat protects skin and personal clothing from contamination.[5] |
| Respiratory | NIOSH-approved respirator (e.g., N95) | NIOSH or CEN approved | Essential when handling the powder outside of a certified chemical fume hood or if dust is generated.[4][5] |
Expert Insights on PPE Selection and Use:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against fine dust particles. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[2][5]
-
Hand Protection: While nitrile gloves are a good starting point, always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. When handling the solid, ensure gloves are dry to prevent the powder from adhering. Always use proper glove removal technique to avoid contaminating your skin.[6]
-
Respiratory Protection: The use of a respirator should be a last line of defense after engineering controls (like a fume hood) have been implemented. If you must handle the compound on an open bench, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles.[4][5] Fit testing of respirators is crucial to ensure a proper seal.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow diagram illustrates the key steps.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Always handle the solid compound within a fume hood to minimize inhalation exposure.[2]
-
When weighing, use a spatula and handle containers carefully to avoid generating dust.
-
If any material is spilled, follow the spill cleanup procedure outlined below immediately.
-
-
Storage:
Emergency Procedures: Be Prepared
Spill Cleanup:
In the event of a spill, remain calm and follow these steps:
-
Alert Personnel: Notify others in the immediate area.[1]
-
Evacuate: If the spill is large, evacuate the area.
-
PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment:
-
For dry spills: Gently cover the spill with an inert absorbent material. Do not use a dry brush or compressed air, as this will generate dust. Carefully scoop the material into a labeled, sealable container for disposal.[1][3]
-
For wet spills (in solution): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a labeled, sealable container for disposal.
-
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.[1]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1][4] Do not dispose of this chemical down the drain.[3] One suggested method of disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4]
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and environmental responsibility.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
